Gly-Gly-Gly-PEG4-azide
Descripción
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Propiedades
Fórmula molecular |
C16H31N7O7 |
|---|---|
Peso molecular |
433.46 g/mol |
Nombre IUPAC |
2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |
Clave InChI |
XKWKEPSEKGSYSV-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Gly-Gly-Gly-PEG4-azide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Gly-Gly-Gly-PEG4-azide, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use.
Core Concepts: Structure and Functionality
This compound is a molecule meticulously designed for advanced bioconjugation applications. Its structure comprises three key functional units:
-
Tri-glycine (Gly-Gly-Gly) Peptide: This peptide sequence serves as a cleavable linker, susceptible to hydrolysis by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3] This targeted cleavage allows for the controlled release of a conjugated payload within the target cell, a crucial mechanism for the efficacy of ADCs.
-
Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic chain that enhances the solubility and reduces the immunogenicity of the molecule to which it is attached.[4][5] In the context of ADCs, the PEG linker can improve the pharmacokinetic profile of the conjugate, prevent aggregation, and potentially allow for higher drug-to-antibody ratios (DARs).[5]
-
Azide (B81097) (N3) Group: The terminal azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity under mild, aqueous conditions.[6] This allows for the covalent attachment of the linker to molecules containing a complementary functional group, such as an alkyne.
Physicochemical and Technical Data
The following tables summarize the key quantitative data for this compound, compiled from various technical datasheets.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31N7O7 | [7] |
| Molecular Weight | 433.46 g/mol | [7] |
| Purity | >96% | [8] |
| Appearance | White to off-white solid or oil | [8] |
| CAS Number | 3070260-22-6 | [7] |
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (230.70 mM) | [7] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.77 mM) | [7] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (5.77 mM) | [7] |
| Condition | Duration | Reference(s) |
| -20°C (under nitrogen) | 1 month | [6] |
| -80°C (under nitrogen) | 6 months | [6] |
Key Applications and Experimental Workflows
The primary application of this compound is in the construction of complex biomolecules, most notably ADCs. This is achieved through a multi-step process involving bioconjugation via click chemistry.
Bioconjugation via Click Chemistry
This compound is a versatile reagent for two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of the linker to a terminal alkyne on a target molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group. This method is particularly advantageous for in vivo applications due to the cytotoxicity of copper.
The following diagram illustrates the general workflow for conjugating a payload (e.g., a cytotoxic drug) to a biomolecule (e.g., an antibody) using this compound and SPAAC.
Mechanism of Action in Antibody-Drug Conjugates
Once the ADC is administered, it circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC is then internalized, typically via endocytosis, into the lysosome. Inside the lysosome, the low pH and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Gly-Gly-Gly peptide linker.[1][2][3] This releases the cytotoxic payload, which can then exert its therapeutic effect, leading to cell death.
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., protein, payload)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))[9]
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the DBCO-functionalized molecule in the reaction buffer at a known concentration.
-
-
SPAAC Reaction:
-
In a reaction tube, add the DBCO-functionalized molecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the reaction mixture.[10]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain the integrity of biomolecules.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[11]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted linker and other reagents.[9]
-
-
Characterization:
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.[12]
-
Protocol for Cathepsin B-Mediated Cleavage Assay
This protocol is designed to verify the cleavage of the Gly-Gly-Gly linker by Cathepsin B.
Materials:
-
Gly-Gly-Gly-PEG4-conjugated molecule (e.g., a fluorescent probe for easy detection)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Stop Solution: E-64 (a broad-spectrum cysteine protease inhibitor)
-
Analysis system (e.g., HPLC, mass spectrometer)
Procedure:
-
Enzyme Activation:
-
Prepare the assay buffer.
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing DTT.
-
-
Cleavage Reaction:
-
Dissolve the Gly-Gly-Gly-PEG4-conjugated molecule in the assay buffer to a final concentration of 10-50 µM.
-
Initiate the reaction by adding the activated Cathepsin B to the substrate solution. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 (w/w).
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the reaction in each aliquot by adding the stop solution (E-64) to a final concentration of 10 µM.
-
-
Analysis:
-
Analyze the samples by HPLC or mass spectrometry to monitor the disappearance of the starting material and the appearance of the cleaved product. This will allow for the determination of the cleavage kinetics.
-
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, combining a cleavable peptide linker, a biocompatible PEG spacer, and a reactive azide handle, enables the precise construction of sophisticated biomolecules like ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this linker in various research applications, ultimately contributing to the advancement of targeted therapeutics and diagnostics.
References
- 1. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Gly-Gly-Gly-PEG4-azide: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Gly-Gly-Gly-PEG4-azide, a critical tool in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its application in bioconjugation through click chemistry. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this versatile molecule.
Core Concepts: Structure and Properties
This compound is a heterobifunctional linker composed of three key components: a triglycine (B1329560) (Gly-Gly-Gly) peptide sequence, a polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units, and a terminal azide (B81097) group.[1][] This unique combination of moieties imparts specific and advantageous properties for its use in bioconjugation.[1][]
The triglycine peptide serves as a minimal peptide linker. In the context of ADCs, peptide linkers can be designed to be cleavable by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[3][4] This allows for the controlled release of a cytotoxic payload at the target site.
The PEG4 spacer is a hydrophilic chain that enhances the solubility and reduces the immunogenicity of the resulting conjugate.[][3] The defined length of the PEG spacer helps to minimize steric hindrance and can influence the pharmacokinetic properties of the final bioconjugate.[][3]
The terminal azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient, selective, and biocompatible.[1][] The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.[1][][5] This allows for the precise and stable covalent attachment of the linker to a payload or a targeting moiety.[1][][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31N7O7 | [] |
| Molecular Weight | 433.46 g/mol | [] |
| CAS Number | 3070260-22-6 | [6] |
| Appearance | White to off-white oil or solid | [] |
| Purity | >95% (typically >98%) | [7][8] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, and DMF. | [6][] |
| Storage Conditions | Store at -20°C under a nitrogen atmosphere for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [6] |
Solubility Data
The solubility of this compound in various solvent systems is critical for its application in bioconjugation reactions. The following table summarizes its solubility in common laboratory solvents and in vivo formulation vehicles.
| Solvent System | Solubility | Reference(s) |
| In Vitro | ||
| DMSO | ≥ 100 mg/mL (230.70 mM) (requires sonication) | [6] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.77 mM); Clear solution | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.77 mM); Clear solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.77 mM); Clear solution | [6] |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in the synthesis of antibody-drug conjugates. The protocols are based on established click chemistry principles and can be adapted for various antibodies and payloads.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using Click Chemistry
The overall process for creating an ADC using this compound involves the site-specific introduction of an alkyne-bearing moiety onto the antibody, followed by a click reaction with the azide-functionalized linker-payload.
Detailed Protocol: Site-Specific Antibody-Drug Conjugation via CuAAC
This protocol describes the conjugation of an alkyne-modified antibody with a pre-formed this compound-payload conjugate using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Alkyne-modified monoclonal antibody (mAb-alkyne) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound-payload conjugate (e.g., GGG-PEG4-azide-MMAE).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Purification columns (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).
-
Reaction tubes and standard laboratory equipment.
Procedure:
-
Preparation of Reagents:
-
Dissolve the GGG-PEG4-azide-payload conjugate in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure all aqueous solutions are prepared with high-purity, deoxygenated water to minimize oxidation of the copper(I) catalyst.
-
-
Preparation of the Catalyst Solution:
-
In a microcentrifuge tube, combine the CuSO4 stock solution and the THPTA stock solution in a 1:2.5 molar ratio (e.g., 6.3 µL of 20 mM CuSO4 and 12.5 µL of 50 mM THPTA).
-
Mix gently and allow the solution to stand at room temperature for 5-10 minutes to allow for the formation of the copper-ligand complex.
-
-
Conjugation Reaction:
-
In a separate reaction tube, add the mAb-alkyne solution.
-
Add the GGG-PEG4-azide-payload stock solution to the mAb-alkyne solution to achieve a desired molar excess of the payload (typically 5-10 fold molar excess over the antibody). The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Add the pre-mixed copper-THPTA catalyst solution to the antibody-payload mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction by inverting the tube several times. Do not vortex, as this can cause protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification of the ADC:
-
Following the incubation, purify the resulting ADC from unreacted payload, catalyst, and other small molecules.
-
Size-exclusion chromatography (SEC) is a common method for this purification step. Equilibrate the SEC column with PBS, pH 7.4, and load the reaction mixture. Collect the fractions corresponding to the high molecular weight ADC.
-
Alternatively, hydrophobic interaction chromatography (HIC) can be used for both purification and characterization of the drug-to-antibody ratio (DAR).
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Analyze the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC, reversed-phase HPLC (RP-HPLC) after reduction of the antibody, or native mass spectrometry.[10][11]
-
Assess the purity and aggregation of the final ADC product by SEC-HPLC.
-
Data Presentation
Quantitative data is essential for the characterization and quality control of ADCs. The following tables summarize typical data obtained during the synthesis and characterization of ADCs utilizing a this compound linker.
Reaction Parameters and Drug-to-Antibody Ratio (DAR)
| Parameter | Typical Value |
| Molar excess of Linker-Payload | 5 - 10 fold |
| Reaction Time | 1 - 12 hours |
| Reaction Temperature | 4°C to 25°C |
| Typical Achieved DAR | 2 - 4 |
| Conjugation Efficiency | > 90% |
Analytical Characterization Data
| Analytical Technique | Parameter Measured | Typical Result | Reference(s) |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.) | [10] |
| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | Monomeric ADC peak with >95% purity; low percentage of aggregates (<5%) | [10] |
| Native Mass Spectrometry | Intact Mass of ADC and DAR Confirmation | Mass confirmation of the intact ADC, allowing for direct determination of the number of conjugated payloads. | [10][11] |
| Reduced Mass Analysis (LC-MS) | Light and Heavy Chain Mass Confirmation | Confirmation of payload conjugation to the correct antibody chains and verification of linker integrity. | [12] |
| In Vitro Cytotoxicity Assay (e.g., MTT assay) | IC50 (Half-maximal inhibitory concentration) | Potent cytotoxicity against antigen-positive cancer cell lines; significantly lower toxicity against antigen-negative cells. | [13][14][15] |
Experimental Workflows and Signaling Pathways
The development of an ADC involves a multi-step process from initial design to in vitro and in vivo evaluation. The following diagram illustrates a typical experimental workflow for the development and testing of an ADC synthesized using this compound.
The mechanism of action of an ADC involves several key steps, from binding to the target cell to the ultimate induction of cell death. The following diagram illustrates this signaling pathway.
Conclusion
This compound is a highly valuable and versatile linker for the development of bioconjugates, particularly antibody-drug conjugates. Its well-defined structure, incorporating a cleavable peptide motif, a biocompatible PEG spacer, and a bioorthogonal azide handle, allows for the precise and efficient construction of targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this linker in their drug development endeavors, contributing to the advancement of next-generation cancer therapies.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azide-PEG4-Gly-Gly-L-Phe-N-[(carboxymethoxy)methyl]Glycinamide-MMAE | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 10. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive characterization of monoclonal antibody by Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Gly-Gly-Gly-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Gly-Gly-Gly-PEG4-azide, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Molecular Data
This compound is a molecule designed with distinct functional domains: a triglycine (B1329560) (Gly-Gly-Gly) peptide sequence, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. This strategic composition imparts specific functionalities crucial for its application in creating stable and effective bioconjugates. The triglycine motif often serves as a recognition site for enzymatic cleavage, particularly by lysosomal proteases like Cathepsin B, within the cellular environment of target cells.[1][2][3] The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance during conjugation reactions. The terminal azide group is a key functional handle for bioorthogonal "click chemistry" reactions.
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₁N₇O₇ | N/A |
| Molecular Weight | 433.46 g/mol | N/A |
| Purity | >95% (typically analyzed by HPLC) | N/A |
| Solubility | Soluble in DMSO (up to 100 mg/mL), and aqueous solutions with organic co-solvents. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of this compound are provided below. These protocols are representative and may require optimization based on specific experimental contexts.
Representative Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a common approach for synthesizing the title compound on a solid support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
Amino-PEG4-azide
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Ether (for precipitation)
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the first glycine (B1666218) residue. Wash the resin thoroughly with DMF and DCM.
-
Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Third Glycine Coupling: Repeat the Fmoc deprotection and coupling steps with another equivalent of Fmoc-Gly-OH.
-
PEG4-azide Coupling: Following the final Fmoc deprotection, couple Amino-PEG4-azide (2 eq.) to the N-terminus of the tri-glycine peptide using HBTU/HOBt/DIPEA as the coupling reagents. Allow the reaction to proceed for 4-6 hours.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide-PEG-azide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Isolation: Filter the cleavage mixture and precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash. Dry the crude product under vacuum.
Purification and Characterization
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude product is purified using a preparative RP-HPLC system with a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution. Fractions are collected and analyzed for purity.
Characterization:
-
Analytical RP-HPLC: Purity of the final product is assessed using an analytical RP-HPLC system.
-
Mass Spectrometry (MS): The molecular weight of the purified product is confirmed by mass spectrometry (e.g., ESI-MS).[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final compound.
Application in Antibody-Drug Conjugation via Click Chemistry
This compound is primarily used in bioorthogonal click chemistry reactions to conjugate molecules.[8] Two common methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
2.3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified antibody
-
This compound-payload conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the alkyne-modified antibody in the reaction buffer.
-
Prepare a stock solution of the this compound-payload conjugate in a compatible solvent (e.g., DMSO).
-
In a reaction tube, add the alkyne-modified antibody.
-
Add the this compound-payload conjugate to the antibody solution.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the THPTA ligand.
-
Add the copper catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess reagents.
2.3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Strained alkyne (e.g., DBCO)-modified antibody
-
This compound-payload conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the DBCO-modified antibody in the reaction buffer.
-
Prepare a stock solution of the this compound-payload conjugate in a compatible solvent (e.g., DMSO).
-
In a reaction tube, combine the DBCO-modified antibody and the this compound-payload conjugate.
-
Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction proceeds without the need for a catalyst.
-
Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess reagents.
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: General workflow for ADC development using click chemistry.
Caption: Mechanism of action for an ADC with a cleavable triglycine linker.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Gly-Gly-Gly-PEG4-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Gly-Gly-Gly-PEG4-azide, a bifunctional linker commonly employed in bioconjugation and drug delivery applications. The molecule features a triglycine (B1329560) peptide sequence, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, making it a valuable tool for researchers in the fields of antibody-drug conjugates (ADCs), targeted drug delivery, and proteomics. The azide functionality allows for facile and specific modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Core Compound Data
The key quantitative data for the starting materials and the final product are summarized below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| Fmoc-Gly-Gly-Gly-OH | C21H21N3O6 | 411.41 | White to off-white powder | >98% |
| Amino-PEG4-Azide | C8H18N4O3 | 218.25 | Colorless to pale yellow oil | >95% |
| This compound | C16H31N7O7 | 433.46 | White to Off-white Oil | >96% [1] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxylic acid of N-terminally protected triglycine (Fmoc-Gly-Gly-Gly-OH) and its subsequent reaction with the primary amine of an amino-PEG4-azide linker. The final step involves the removal of the Fmoc protecting group.
Materials and Reagents
-
Fmoc-Gly-Gly-Gly-OH
-
Amino-PEG4-Azide (H2N-PEG4-N3)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Diethyl ether
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a preparative C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
Procedure
Step 1: Coupling of Fmoc-Gly-Gly-Gly-OH and Amino-PEG4-Azide
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-Gly-Gly-OH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add DIPEA (2.0-3.0 equivalents) and stir for 5-10 minutes at room temperature.[2]
-
In a separate vial, dissolve HATU (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.[2]
-
Add the HATU solution to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.[2]
-
Add Amino-PEG4-Azide (1.0-1.1 equivalents) to the reaction mixture.[2]
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Step 2: Work-up and Isolation of Fmoc-Gly-Gly-Gly-PEG4-azide
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
The crude product can be precipitated by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation and wash with diethyl ether to remove excess reagents.
-
Dry the crude Fmoc-protected product under vacuum.
Step 3: Fmoc Deprotection
-
Dissolve the crude Fmoc-Gly-Gly-Gly-PEG4-azide in DMF.
-
Add a 20% solution of piperidine in DMF to the reaction mixture.
-
Stir the solution at room temperature for 30 minutes.
-
Remove the solvent and excess piperidine under reduced pressure.
-
Co-evaporate with a suitable solvent like toluene (B28343) to remove residual piperidine.
Step 4: Purification by Preparative HPLC
-
Purify the crude this compound by preparative reverse-phase HPLC using a C18 column.[3]
-
A typical mobile phase system consists of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile.[3]
-
Elute the product using a linear gradient of Solvent B. The exact gradient will need to be optimized based on the specific column and system but a shallow gradient (e.g., 1-2% increase in Solvent B per minute) is often effective for peptide purification.[3][4]
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final this compound as a white to off-white oil or solid.[]
Characterization Data
The following table summarizes the expected characterization data for the final product, this compound.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the glycine (B1666218) methylene (B1212753) protons, the PEG backbone ethoxy protons, and the protons adjacent to the azide and terminal amine groups. |
| ESI-MS | A major peak corresponding to the [M+H]⁺ ion at approximately 434.47 m/z. |
| RP-HPLC | A single major peak with a purity of >96%. |
Visualizing the Process and Application
To further illustrate the synthesis and a potential application, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Role of this compound in ADC development.
References
storage and stability of Gly-Gly-Gly-PEG4-azide
An In-depth Technical Guide on the Storage and Stability of Gly-Gly-Gly-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a hydrophilic linker commonly employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, comprising a tri-glycine peptide motif, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, imparts specific characteristics that influence its handling, storage, and stability. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound. The information presented herein is intended to assist researchers in maintaining the integrity and reactivity of this linker, thereby ensuring the reproducibility and success of their conjugation experiments.
Introduction
The utility of this compound as a linker is derived from its distinct components. The tri-glycine sequence can act as a substrate for enzymatic cleavage in certain biological contexts, while the hydrophilic PEG4 spacer enhances solubility and can reduce aggregation of the resulting conjugate. The terminal azide group is a key functional moiety for "click chemistry," enabling highly efficient and specific ligation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Given its role in the precise construction of complex biomolecules, understanding the stability of this compound is paramount. Degradation of the linker can lead to failed conjugations, the formation of impurities, and a loss of biological activity of the final conjugate. This document outlines the critical aspects of storage and stability to ensure the optimal performance of this versatile linker.
Recommended Storage and Handling
Proper storage and handling are the first line of defense against the degradation of this compound. The following recommendations are based on information from various suppliers and general best practices for handling sensitive chemical reagents.
Solid Form
For long-term storage, this compound should be stored as a solid under the conditions specified in the table below. The solid form is generally more stable than solutions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves the integrity of the molecule. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Protects against oxidation and reactions with atmospheric moisture. |
| Light | Protect from light | The azide group can be light-sensitive, and exposure to light may lead to decomposition.[1][2] |
| Moisture | Keep in a desiccated environment | Prevents hydrolysis of the peptide bonds. |
In Solution
Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage of a stock solution is necessary, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C for long-term (up to 6 months); -20°C for short-term (up to 1 month)[3][4] | Significantly slows down degradation processes in solution. |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis and other solvent-mediated degradation. |
| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles | Freeze-thaw cycles can introduce moisture and accelerate degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[3] | Protects against oxidation. |
Potential Degradation Pathways
This compound is susceptible to degradation through several mechanisms, primarily related to its peptide and azide functionalities. Understanding these pathways is crucial for designing appropriate stability studies and interpreting their results.
Hydrolysis
The amide bonds of the tri-glycine peptide are susceptible to hydrolysis, particularly at acidic or basic pH. This leads to the cleavage of the peptide backbone, resulting in truncated linker fragments. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalytic enzymes.
Oxidation
The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidation, especially in the presence of metal ions and reactive oxygen species. While generally stable, oxidative degradation can lead to chain cleavage and the formation of various byproducts.
Azide Reduction/Decomposition
The azide group is generally stable under many conditions but can be sensitive to certain reagents and conditions:
-
Reduction: Azides can be reduced to amines in the presence of reducing agents (e.g., dithiothreitol (B142953) (DTT), which may be present in protein buffers).
-
Photodecomposition: Exposure to UV light can lead to the decomposition of the azide group, forming a highly reactive nitrene intermediate.[2]
-
Thermal Decomposition: High temperatures can also induce the decomposition of the azide moiety.[2]
The following diagram illustrates a potential degradation pathway for this compound, focusing on hydrolysis of the peptide bonds.
Caption: Potential hydrolytic degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the molecule to a variety of stress conditions and monitoring its purity over time using appropriate analytical techniques.
Forced Degradation Study Protocol
This protocol outlines a general approach for conducting a forced degradation study.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with UV detector (or ideally, coupled to a mass spectrometer)
-
Photostability chamber
-
Incubator/oven
Procedure:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in an appropriate solvent (e.g., DMSO or water).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the solution at 60°C and 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by RP-HPLC-UV/MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C). Calculate the percentage of degradation and identify the mass of any new peaks corresponding to degradation products.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a typical forced degradation study of a chemical entity.
Analytical Method: RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity and stability of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA or formic acid in water
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for peptide bonds) and/or 254 nm.
-
Mass Spectrometry (MS): Coupling the HPLC to an MS detector allows for the identification of degradation products by their mass-to-charge ratio.
Intended Chemical Reaction Pathway
It is important to distinguish between degradation pathways and the intended chemical reaction of this compound. This linker is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The diagram below illustrates this intended reaction.
Caption: The intended "click chemistry" reaction pathway for this compound.
Conclusion
The stability of this compound is critical for its successful application in bioconjugation. By adhering to recommended storage and handling procedures, researchers can minimize degradation. Understanding the potential degradation pathways—hydrolysis, oxidation, and azide decomposition—allows for the development of robust analytical methods to monitor the purity and integrity of the linker. The experimental protocols provided in this guide offer a framework for assessing the stability of this compound, ensuring its quality and performance in the synthesis of well-defined bioconjugates for research and drug development.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to Gly-Gly-Gly-PEG4-azide: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-Gly-Gly-PEG4-azide is a versatile, cleavable linker molecule integral to the advancement of bioconjugation and drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). Its unique tripartite structure, comprising a triglycine (B1329560) (Gly-Gly-Gly) peptide, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, imparts a favorable combination of biocompatibility, solubility, and reactivity. The core mechanism of action for this compound revolves around its azide moiety, which facilitates highly specific and efficient covalent bond formation with alkyne-containing molecules through "click chemistry". The triglycine component serves as a flexible, hydrophilic spacer that can also function as a substrate for enzymatic cleavage, notably by proteases such as cathepsin B that are often overexpressed in the tumor microenvironment. The PEG4 spacer further enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules. This guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, detailed experimental protocols for its use, and its applications in bioconjugation, drug delivery, protein labeling, and surface functionalization.
Core Mechanism of Action
The functionality of this compound is primarily defined by the chemical reactivity of its terminal azide group. This group is a key component in bioorthogonal "click chemistry" reactions, which are characterized by their high efficiency, selectivity, and biocompatibility. The two main types of click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring through the reaction of the azide group with a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is known for its rapid reaction rates and high yields.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group.[1][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[]
The triglycine portion of the linker provides a flexible and hydrophilic spacer.[] In the context of ADCs, this peptide sequence can be designed to be cleaved by specific lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[][6] This enzymatic cleavage allows for the targeted release of a cytotoxic payload within the cancer cell, minimizing off-target toxicity.[7][8]
The PEG4 spacer contributes to the overall favorable properties of the linker by:
-
Enhancing Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire conjugate.[9][10]
-
Reducing Immunogenicity: The PEGylation of biomolecules can mask immunogenic epitopes, potentially lowering the risk of an immune response.[11][12]
-
Providing Spatial Separation: The PEG spacer physically separates the conjugated molecules, which can help to preserve their individual biological activities.[9]
Physicochemical and Quantitative Data
Below is a summary of the key physicochemical properties of this compound and related quantitative data for peptide linkers.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31N7O7 | [][13] |
| Molecular Weight | 433.46 g/mol | [] |
| Appearance | White to Off-white Oil | [] |
| Purity | >96% | [13] |
| Solubility | Soluble in DMSO (100 mg/mL) and water. | [1] |
| Storage Conditions | Store at -20°C under nitrogen. In solvent, stable for 1 month at -20°C and 6 months at -80°C. | [1] |
| Plasma Stability of Peptide Linkers (General) | Generally stable in plasma, with payload release of 1-2% over 21 days for sequences like GGFG. | [14] |
| Enzymatic Cleavage of Peptide Linkers (General) | Peptide linkers like Val-Cit are efficiently cleaved by cathepsin B in the lysosomal environment of tumor cells. | [][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Antibody-Drug Conjugation via SPAAC
This protocol describes the conjugation of an azide-containing antibody with a DBCO-functionalized drug linker.
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
-
Protein concentrator (e.g., 50 kDa MWCO)[15]
Procedure:
-
Buffer Exchange: Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.[15]
-
Prepare Drug Linker Stock Solution: Prepare a stock solution of the DBCO-conjugated drug linker in DMSO (e.g., 26.7 mM).[15]
-
Conjugation Reaction:
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15][16]
-
Purification:
Protocol for In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a method to quantify the release of a payload from an ADC containing a Gly-Gly-Gly linker in the presence of cathepsin B.
Materials:
-
ADC with Gly-Gly-Gly-PEG4 linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Acetonitrile
-
Formic acid
-
Reverse-phase HPLC system[17]
Procedure:
-
Enzyme Activation: Pre-activate Cathepsin B according to the manufacturer's instructions.
-
Reaction Setup:
-
Incubation: Incubate the reaction at 37°C.[17]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[17]
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as by acidifying the sample with formic acid.[17]
-
Sample Preparation:
-
HPLC Analysis:
-
Quantification: Determine the amount of released drug by integrating the peak area and comparing it to a standard curve of the free drug.[17]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Click Chemistry Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of click chemistry linkers, focusing on their core principles, quantitative characteristics, and practical applications in research and drug development.
I. Introduction to Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly selective.[1] These reactions are bio-orthogonal, meaning they can proceed within a complex biological environment without interfering with native biochemical processes.[2][3] The core principle of click chemistry is to use a few reliable and high-yielding reactions to create molecular connections.[4] This approach has revolutionized bioconjugation, drug discovery, and materials science by providing a straightforward way to link molecules.[5][6]
Click chemistry linkers are the molecular bridges formed by these reactions. They are characterized by their stability and the ease with which they can be formed under mild, often aqueous, conditions.[7] This guide will delve into the most prominent click chemistry reactions, their corresponding linkers, and their applications.
II. Core Click Chemistry Reactions and Linker Types
The click chemistry toolbox has expanded to include a variety of reactions, each with unique characteristics. The most widely used are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[4] This reaction is highly efficient and regioselective, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linker.[7] While highly effective, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst.[8] Instead, it utilizes the ring strain of a cyclooctyne (B158145) derivative to react with an azide, forming a stable triazole linkage.[8] Common strained alkynes used in SPAAC linkers include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is another powerful bioorthogonal reaction known for its exceptionally fast kinetics.[9] It typically involves the reaction between an electron-deficient tetrazine and a strained, electron-rich alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO).[9] This reaction proceeds rapidly at low concentrations and is highly bioorthogonal, making it ideal for in vivo imaging and labeling applications.[10]
III. Quantitative Comparison of Click Chemistry Linkers
The choice of a click chemistry linker often depends on the specific application, with reaction kinetics and stability being critical parameters.
Table 1: Kinetic Data of Common Click Chemistry Reactions
| Reaction Type | Specific Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| CuAAC | Azide + Terminal Alkyne (with Cu(I) catalyst) | 10 to 10⁴ | Aqueous buffer, Room Temperature |
| SPAAC | Azide + DIBO | ~0.3 | Organic solvents, Room Temperature |
| SPAAC | Azide + BCN | 0.07 - 0.15 | Organic solvents, Room Temperature |
| SPAAC | Azide + DBCO / DIBAC | 0.24 - 0.31 | Organic solvents, Room Temperature |
| IEDDA | Tetrazine + TCO | 1 to 10⁶ | Water, 25 °C |
| SPANC | Nitrone + Cyclooctyne | up to 39 | Aqueous buffer, Room Temperature |
This table presents a summary of kinetic data from multiple sources.[9][11]
Table 2: Stability of Triazole Linkers
| Linker Type | Condition | Stability Observations |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Acidic Hydrolysis (0.1 M HCl) | Highly stable, resistant to hydrolysis.[3][7] |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Basic Hydrolysis (0.1 M NaOH) | Highly stable, resistant to hydrolysis.[3][7] |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Oxidative Degradation (3% H₂O₂) | Resistant to oxidation.[7] |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Reductive Conditions (e.g., 10 mM GSH/DTT) | Stable under biologically relevant reducing conditions.[7] |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Physiological Conditions (PBS, pH 7.4, 37°C) | Exceptionally stable, making it suitable for in vivo applications.[3][7] |
This table summarizes stability information from various sources.[3][7]
IV. Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization is often necessary for novel systems.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation
This protocol describes a general procedure for conjugating an azide-modified small molecule to an alkyne-containing protein.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Azide-containing small molecule (e.g., a fluorescent dye or drug)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)
-
DMSO (for dissolving hydrophobic molecules)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-containing small molecule. A 2 to 10-fold molar excess of the azide is typically used.
-
If the azide molecule is dissolved in DMSO, ensure the final DMSO concentration does not exceed 5% (v/v) to maintain protein stability.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.
-
Add the premixed CuSO₄/THPTA solution to the protein-azide mixture. The final copper concentration is typically between 50 and 250 µM.
-
Add the aminoguanidine solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1 to 4 hours, or at 4°C for 12-24 hours. Protect from light if using a fluorescent dye.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the conjugated protein using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
-
Characterize the conjugate using SDS-PAGE (observing a band shift) and mass spectrometry to confirm conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the labeling of an azide-modified protein with a BCN-containing fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG4-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction vessel, add the purified azide-modified protein solution.
-
Add the BCN-PEG4-fluorophore from the stock solution. A 2 to 4-fold molar excess of the BCN reagent over the protein is a good starting point.
-
Ensure the final concentration of DMSO is kept low (ideally below 5% v/v).
-
Gently mix the components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction time may need optimization.[6]
-
Monitor the reaction progress using SDS-PAGE (looking for a fluorescent band corresponding to the labeled protein) or mass spectrometry.
-
Once the reaction is complete, remove the excess, unreacted BCN reagent and byproducts via size-exclusion chromatography or dialysis.
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Imaging
This protocol describes the labeling of cell surface glycans using metabolic labeling followed by an IEDDA reaction with a tetrazine-fluorophore conjugate.
Materials:
-
Cells in culture
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Tetrazine-fluorophore conjugate
-
Cell culture medium and supplements
-
PBS (pH 7.4)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Imaging buffer and microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified sugar for 24-72 hours to allow for its incorporation into cell surface glycans. The optimal concentration of the sugar needs to be determined for each cell line.
-
Cell Preparation: Gently wash the cells with PBS to remove unincorporated sugar.
-
IEDDA Ligation: Incubate the cells with the tetrazine-fluorophore conjugate in cell culture medium or PBS at 37°C for 30-60 minutes. The concentration of the tetrazine-fluorophore should be optimized to achieve sufficient labeling with minimal background.
-
Washing: Wash the cells several times with PBS to remove the unbound tetrazine-fluorophore.
-
Fixation and Permeabilization (Optional): If intracellular targets are to be visualized, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-containing buffer.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
V. Visualizing Workflows and Pathways with Click Chemistry
The logical relationships and experimental workflows involving click chemistry linkers can be effectively visualized using diagrams.
Caption: Logical relationships of major click chemistry reactions and their resulting linkers.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.
Caption: GPCR signaling pathway with visualization enabled by click chemistry labeling.
VI. Applications in Drug Development and Research
Click chemistry linkers are integral to numerous advanced applications in the life sciences.
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in more homogeneous and effective ADCs with improved therapeutic windows.
-
Proteomics and Metabolomics: Click chemistry is widely used for activity-based protein profiling (ABPP), metabolic labeling of newly synthesized proteins or glycans, and identifying post-translational modifications.[5]
-
In Vivo Imaging and Diagnostics: The bioorthogonality and rapid kinetics of reactions like IEDDA allow for the real-time imaging of biological processes in living organisms.[10]
-
Material Science and Biopolymer Synthesis: Click chemistry is employed to create novel biomaterials, hydrogels, and functionalized polymers with precisely controlled architectures.
VII. Conclusion and Future Perspectives
Click chemistry linkers have become an indispensable tool for researchers, scientists, and drug development professionals. The continuous development of new click reactions with faster kinetics, improved bioorthogonality, and novel functionalities will further expand their applications. Future advancements are expected to focus on developing multi-functional linkers for simultaneous labeling of different biomolecules and creating cleavable linkers that respond to specific biological stimuli, offering greater control over drug release and molecular probing.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. jenabioscience.com [jenabioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry – Med Chem 101 [medchem101.com]
The Strategic Advantage of Azide-Functionalized Linkers: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules is paramount. Azide-functionalized linkers have emerged as a cornerstone technology, enabling robust and precise modifications of biomolecules for a vast array of applications, from basic research to the construction of sophisticated therapeutic agents. This in-depth guide explores the core benefits of utilizing these linkers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their advantages, applications, and the experimental protocols that underpin their use.
The power of azide-functionalized linkers lies in their participation in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the covalent linkage of molecules in complex biological environments with minimal interference with native biochemical processes.[1][3] The azide (B81097) group, being small and virtually absent in biological systems, acts as a highly specific chemical handle, ensuring that the desired conjugation occurs precisely at the intended site.[4][5]
Core Benefits of Azide-Functionalized Linkers
The adoption of azide-functionalized linkers across various scientific disciplines is driven by a unique set of advantages that address common challenges in bioconjugation and molecular labeling.
-
Bioorthogonality and Specificity: The azide group's inertness to the vast majority of functional groups found in biological systems is its most significant asset.[5] This "bioorthogonal" nature ensures that conjugation reactions are highly specific, occurring exclusively between the azide and its alkyne partner, thereby preventing unwanted side reactions with other biomolecules.[6]
-
High Reaction Efficiency and Favorable Kinetics: Click chemistry reactions involving azides are known for their rapid kinetics and high yields, often proceeding to completion in minutes with minimal byproducts.[6][7] The CuAAC reaction, for instance, exhibits a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[7] This efficiency is crucial for applications requiring quantitative labeling, even at low reactant concentrations.[6]
-
Versatility and Broad Applicability: The small and stable nature of the azide group allows for its easy incorporation into a wide variety of molecules, including proteins, nucleic acids, lipids, sugars, and small molecule drugs, with minimal perturbation to their structure and function.[6][8] This versatility has led to their widespread use in diverse fields such as proteomics, genomics, drug discovery, and materials science.[6][9]
-
Mild and Biocompatible Reaction Conditions: Both CuAAC and SPAAC reactions can be performed under mild, aqueous conditions, including a wide pH range (typically 4-11) and at room temperature, which is essential for preserving the integrity and activity of sensitive biomolecules.[6][7] While CuAAC requires a copper catalyst that can be toxic to living cells, the development of copper-chelating ligands and the advent of copper-free SPAAC have largely overcome this limitation for in vivo applications.[10][11][]
Key Applications in Research and Drug Development
The unique properties of azide-functionalized linkers have unlocked new possibilities in several critical areas of research and development.
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, azide-functionalized linkers are instrumental in the construction of ADCs.[13][14] These linkers provide a stable and precise connection between a monoclonal antibody and a potent cytotoxic drug.[15][16] The bioorthogonal nature of the azide-alkyne ligation allows for site-specific conjugation, leading to homogenous ADC populations with a well-defined drug-to-antibody ratio (DAR), a critical factor for therapeutic efficacy and safety.[14][17]
Metabolic Labeling and Glycobiology
Azide-functionalized analogs of metabolic precursors, such as sugars, amino acids, and nucleosides, can be fed to cells and incorporated into biomolecules through the cell's own biosynthetic pathways.[4][9] This metabolic labeling strategy enables the visualization, tracking, and proteomic analysis of glycans, proteins, and RNA in their native cellular context.[8][18] The small size of the azide group minimizes perturbation to the natural metabolic processes.[4]
Proteomics and Target Identification
In chemical proteomics, azide-functionalized probes are used for activity-based protein profiling (ABPP) to identify and characterize enzyme activities within complex biological samples.[19][20] These probes can be designed to covalently bind to the active site of a target enzyme, and the azide handle then allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) for enrichment and identification by mass spectrometry.[20][21]
Quantitative Data Summary
The efficiency and kinetics of reactions involving azide-functionalized linkers are critical for their successful application. The following tables summarize key quantitative data for the most common azide-alkyne cycloaddition reactions.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Time | 30 - 60 minutes | Minutes to hours (highly dependent on cyclooctyne (B158145) structure) |
| Reaction Temperature | Room Temperature | Room Temperature |
| pH Range | 4 - 11 | Wide range, insensitive to pH |
| Catalyst Required | Copper(I) | None |
| Rate Acceleration | 10⁷ to 10⁸ fold | Dependent on ring strain of the cyclooctyne |
| Biocompatibility | Potentially cytotoxic due to copper, mitigated by ligands | Generally high, no toxic metal catalyst required |
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Notes |
| Cyclooctyne (OCT) | ~10⁻³ | Slow reaction rate |
| Monofluorinated Cyclooctyne (MOFO) | ~10⁻² | |
| Difluorinated Cyclooctyne (DIFO) | ~10⁻¹ | |
| Dibenzocyclooctyne (DBCO) | ~10⁻¹ | Widely used due to good balance of reactivity and stability |
| Bicyclononyne (BCN) | ~1 | High reactivity |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions.[22]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of techniques utilizing azide-functionalized linkers. Below are generalized protocols for key experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of THPTA in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Dissolve the alkyne-biomolecule and azide-molecule in a suitable buffer (e.g., PBS).
-
-
Form the Copper(I)-Ligand Complex:
-
Initiate the Conjugation Reaction:
-
To the alkyne-biomolecule solution, add the azide-containing molecule. The molar ratio will depend on the specific application.
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of 50-100 µM is often effective.[24]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 2.5-5 mM.[11][23]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protecting it from light.[13]
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents.[13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-fluorophore conjugate.
Materials:
-
Cells metabolically labeled with an azido-sugar
-
DBCO-fluorophore conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Incubate the cells with an appropriate azido-sugar (e.g., Ac₄ManNAz) in the culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.
-
-
Labeling Reaction:
-
Wash the cells gently with pre-warmed PBS to remove unincorporated azido-sugar.
-
Prepare a solution of the DBCO-fluorophore conjugate in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Gently wash the cells two to three times with PBS to remove the unbound DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Staudinger Ligation for Bioconjugation
The Staudinger ligation offers a metal-free alternative to click chemistry for conjugating azides and phosphines.
Materials:
-
Azide-modified biomolecule
-
Phosphine-containing reagent (e.g., a phosphine-biotin (B157780) conjugate)
-
Aqueous buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule and the phosphine (B1218219) reagent in the aqueous buffer to the desired concentrations.
-
-
Ligation Reaction:
-
Mix the solutions of the azide-biomolecule and the phosphine reagent.
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 2 to 12 hours.
-
-
Purification:
-
Purify the conjugate to remove unreacted starting materials and the phosphine oxide byproduct using standard techniques like size-exclusion chromatography or dialysis.
-
Visualizing the Workflows and Concepts
To further elucidate the principles and applications of azide-functionalized linkers, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an azide-functionalized linker.
Caption: Experimental workflow for metabolic labeling and visualization of cellular glycans using an azide-functionalized sugar.
Conclusion
Azide-functionalized linkers, through their participation in robust and bioorthogonal click chemistry reactions, have become an indispensable tool in the modern life sciences. Their unique combination of high specificity, efficiency, and versatility has enabled significant advancements in fields ranging from fundamental cell biology to the development of next-generation targeted therapeutics like ADCs. For researchers and drug development professionals, a thorough understanding of the principles and protocols associated with these linkers is essential for harnessing their full potential to create innovative solutions to complex biological and medical challenges. As the field of chemical biology continues to evolve, the strategic application of azide-functionalized linkers will undoubtedly continue to be a driving force behind new discoveries and therapeutic breakthroughs.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. benchchem.com [benchchem.com]
- 5. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]
- 6. bioclone.net [bioclone.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. broadpharm.com [broadpharm.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 20. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Gly-Gly-PEG4-azide: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and application of Gly-Gly-Gly-PEG4-azide, a versatile linker commonly used in the development of antibody-drug conjugates (ADCs) and other bioconjugates. This document outlines the known safety considerations, proper handling procedures, and a representative experimental protocol for its use in bioconjugation.
Core Safety and Handling
General Safety Precautions for Azide-Containing Compounds
Organic azides are energetic molecules that can be sensitive to heat, light, shock, and pressure, potentially leading to violent decomposition.[1][2] Therefore, it is crucial to handle this compound and other azide-containing reagents with the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling azide (B81097) compounds.[3][4]
-
Ventilation: All work with azides should be conducted in a well-ventilated chemical fume hood.[2][4]
-
Avoid Incompatibilities:
-
Heavy Metals: Avoid contact with metals, particularly heavy metals, as this can lead to the formation of highly unstable and explosive metal azides.[1][4] Use non-metal spatulas (e.g., plastic or ceramic) for transferring solid material.[2][5]
-
Acids: Do not mix azides with acids. This can generate hydrazoic acid, which is highly toxic and explosive.[1][3]
-
Halogenated Solvents: Avoid using halogenated solvents such as dichloromethane (B109758) and chloroform, as they can react with azides to form dangerously explosive di- and tri-azidomethane.[2][4]
-
-
Controlled Environment: Protect from sources of ignition, heat, light, and shock.[3][4] Avoid friction, such as grinding or using ground glass joints, which can initiate decomposition.[4][5]
-
Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled waste container.[1][2] Do not mix with other chemical waste streams, especially acidic or metallic waste.[1]
Storage and Stability
Proper storage is critical to maintaining the integrity and safety of this compound.
| Parameter | Recommendation | Source |
| Short-term Storage | -20°C for up to 1 month (under an inert atmosphere like nitrogen is recommended). | [1] |
| Long-term Storage | -80°C for up to 6 months (under an inert atmosphere like nitrogen is recommended). | [1] |
| Solution Storage | Aliquot and store solutions at -80°C to prevent degradation from repeated freeze-thaw cycles. |
Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 100 mg/mL (230.70 mM) | May require sonication to fully dissolve. |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a hydrophilic linker in the construction of ADCs. Its azide terminus allows for covalent attachment to an alkyne-modified molecule (e.g., a cytotoxic drug) via "click chemistry," a highly efficient and bioorthogonal reaction. The tri-glycine motif can be designed for enzymatic cleavage in the target cell, while the PEG4 spacer enhances solubility and reduces aggregation.
Experimental Workflow for ADC Synthesis using Click Chemistry
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound and a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Caption: Workflow for ADC synthesis using this compound.
Detailed Experimental Protocol: A Representative Methodology
This protocol outlines the general steps for conjugating an alkyne-modified payload to an antibody that has been functionalized with this compound. Note: This is a representative protocol and may require optimization for specific antibodies and payloads.
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
An alkyne-modified payload (e.g., a cytotoxic drug with a DBCO or BCN group)
-
Activation reagent for the antibody (e.g., NHS-ester chemistry to target lysine residues)
-
Reaction buffers (e.g., PBS, borate (B1201080) buffer)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
DMSO (anhydrous)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Antibody Preparation and Activation:
-
Prepare the antibody at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange to ensure the antibody is in the correct reaction buffer.
-
Activate the antibody by adding a molar excess of an appropriate NHS-ester crosslinker that will introduce a group capable of reacting with the this compound. Alternatively, if the antibody is already modified to present an alkyne, the azide linker can be directly conjugated.
-
-
Linker Conjugation:
-
Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a defined molar excess of the linker stock solution to the activated antibody solution. The final DMSO concentration should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Removal of Excess Linker:
-
Purify the azide-modified antibody from the excess, unreacted linker using a desalting column or SEC.
-
-
Click Chemistry Reaction (SPAAC):
-
Dissolve the alkyne-modified payload in DMSO to create a stock solution.
-
Add a molar excess of the payload stock solution to the purified azide-modified antibody.
-
Incubate the reaction at room temperature for 2-4 hours, or as optimized for the specific reactants.
-
-
Purification of the ADC:
-
Remove the excess payload and any remaining unconjugated antibody using a suitable chromatography method such as SEC or HIC.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Calculate the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the purity and aggregation state of the final ADC product by SEC.
-
Signaling Pathways and Logical Relationships
This compound is a synthetic chemical tool and is not directly involved in biological signaling pathways. Its function is to covalently link two molecules, typically a large biomolecule like an antibody to a smaller molecule like a therapeutic drug or a fluorescent probe. The logical relationship is therefore described by the experimental workflow in which it is used. The following diagram illustrates the logical flow of a bioconjugation reaction using this linker.
Caption: Logical flow of bioconjugation using this compound.
This guide provides a foundational understanding of the safety, handling, and application of this compound for research and development purposes. Researchers should always consult institutional safety guidelines and perform a thorough risk assessment before beginning any new experimental work.
References
Methodological & Application
Application Notes and Protocols for Gly-Gly-Gly-PEG4-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Gly-Gly-Gly-PEG4-azide, a versatile heterobifunctional linker, in click chemistry applications. This linker is particularly valuable in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) due to its cleavable tri-glycine peptide sequence, hydrophilic PEG4 spacer, and reactive azide (B81097) group.[1][]
Introduction to this compound
This compound is a chemical linker designed for the covalent modification of biomolecules.[1] Its structure comprises three key components:
-
Gly-Gly-Gly (GGG) Peptide: A short peptide sequence that can be susceptible to cleavage by certain proteases, allowing for the controlled release of a conjugated payload.
-
PEG4 Spacer: A tetraethylene glycol spacer that enhances water solubility, reduces aggregation, and minimizes steric hindrance of the conjugated molecules.[1]
-
Azide Group (-N3): A functional group that serves as a handle for "click chemistry" reactions, enabling highly efficient and specific ligation to molecules containing a terminal alkyne or a strained cyclooctyne.[1][3]
This unique combination of features makes this compound an ideal tool for various applications, including:
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][]
-
Bioconjugation: Covalently attaching molecules such as fluorescent dyes, biotin, or peptides to proteins, nucleic acids, or other biomolecules.[]
-
Drug Delivery Systems: Attaching therapeutic agents to carrier molecules like nanoparticles or liposomes to improve their pharmacokinetic properties.[1][]
-
Surface Functionalization: Modifying the surfaces of materials to enhance biocompatibility or to immobilize biomolecules for diagnostic or research purposes.[]
Click Chemistry Reactions with this compound
This compound participates in two primary types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of the linker and a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.[3][4] It is known for its high efficiency and the formation of a stable triazole linkage.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between the azide group and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems and with sensitive biomolecules.
The choice between CuAAC and SPAAC depends on the specific application, the nature of the molecules to be conjugated, and the tolerance of the system to a copper catalyst.
Experimental Protocols
The following are detailed protocols for the two main types of click chemistry reactions involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO or DMF for dissolving the linker
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified protein with the this compound solution. The molar ratio of azide to protein can range from 4:1 to 10:1, depending on the desired degree of labeling.[4]
-
Prepare the Cu(I) catalyst complex by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[4]
-
Add the Cu(I)/THPTA complex to the protein-azide mixture. A typical final concentration of the copper catalyst is 25 equivalents relative to the azide.[4]
-
Initiate the reaction by adding sodium ascorbate to the mixture. Use approximately 40 equivalents relative to the azide.[4]
-
-
Incubation:
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents.[4]
-
Quantitative Data Summary (CuAAC):
| Parameter | Recommended Range | Reference |
| Molar Ratio (Azide:Protein) | 4:1 to 10:1 | [4] |
| Copper Catalyst (equivalents to azide) | 25 | [4] |
| Ligand (THPTA) (molar ratio to CuSO4) | 2:1 | [4] |
| Reducing Agent (Sodium Ascorbate) (equivalents to azide) | 40 | [4] |
| Reaction Time | 30-60 minutes | [4] |
| Temperature | Room Temperature | [4] |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of this compound to a DBCO-functionalized protein.
Materials:
-
DBCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO or DMF for dissolving the linker
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to the desired stock concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-functionalized protein with the this compound solution. A molar excess of the azide (e.g., 2-4 fold) is recommended.
-
-
Incubation:
-
Incubate the reaction mixture at 4°C for 24-48 hours or at 25°C for at least 4 hours with gentle agitation. Reaction times can be influenced by reactant concentrations.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography or another suitable method.
-
Quantitative Data Summary (SPAAC):
| Parameter | Recommended Range |
| Molar Ratio (Azide:Protein) | 2:1 to 4:1 |
| Reaction Time | 4-48 hours |
| Temperature | 4°C to 25°C |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using CuAAC.
Logical Relationship in SPAAC Bioconjugation
Caption: Logical steps in SPAAC bioconjugation.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Gly-Gly-Gly-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the rapid and reliable formation of a stable 1,4-disubstituted triazole linkage between an azide (B81097) and a terminal alkyne.[3][4] Gly-Gly-Gly-PEG4-azide is a versatile hydrophilic linker that incorporates a tri-glycine peptide motif and a tetraethylene glycol (PEG4) spacer, terminating in an azide group.[][6] This structure provides enhanced solubility and reduced immunogenicity to the conjugated molecule, making it an ideal tool in bioconjugation, drug delivery, protein labeling, and the development of Antibody-Drug Conjugates (ADCs).[][7]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on optimization, and methods for the purification and analysis of the resulting conjugates.
Applications
The unique properties of the this compound linker make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer and the peptide sequence can improve the pharmacokinetic profile of ADCs, while the azide handle allows for precise, site-specific conjugation of cytotoxic payloads to an antibody.[][7]
-
Bioconjugation and Protein Labeling: This linker can be used to attach a wide range of molecules, including fluorescent dyes, biotin, or small molecule drugs, to proteins and other biomolecules containing an alkyne group for visualization and functional studies.[]
-
Drug Delivery Systems: this compound can be used to link therapeutic agents to carrier molecules like nanoparticles or liposomes, enhancing their solubility and circulation time.[]
-
Surface Functionalization: The covalent attachment of biomolecules to surfaces for applications in biosensors and medical implants can be achieved using this linker to improve biocompatibility and cellular interactions.[]
Reaction Principle and Workflow
The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of the terminal azide of this compound to a terminal alkyne-functionalized molecule. The catalytically active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[2] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state, prevent oxidative damage to biomolecules, and accelerate the reaction.[1]
Caption: General experimental workflow for a CuAAC reaction.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an alkyne-functionalized protein. The optimal conditions may vary depending on the specific biomolecule and alkyne modification.
Materials
-
This compound
-
Alkyne-functionalized protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
Stock Solution Preparation
-
This compound (10 mM): Dissolve the required amount of this compound in DMSO or deionized water. Store at -20°C.
-
Alkyne-Protein (1 mg/mL): Prepare a solution of the alkyne-functionalized protein in the desired reaction buffer.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water. This solution is stable for several weeks when stored at 4°C.
-
THPTA (100 mM): Dissolve THPTA in deionized water. Store at -20°C.
-
Sodium Ascorbate (100 mM): Prepare fresh for each experiment by dissolving sodium ascorbate in deionized water.
Protocol 1: Standard Bioconjugation
This protocol is suitable for robust proteins and peptides.
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-protein solution (to a final concentration of 10-100 µM)
-
This compound stock solution (to a final concentration of 2-5 equivalents relative to the alkyne-protein)
-
-
Prepare the catalyst premix in a separate tube by combining:
-
20 mM Copper(II) Sulfate solution
-
100 mM THPTA solution (to achieve a 1:5 molar ratio of Cu:THPTA) Vortex briefly to mix.
-
-
Add the catalyst premix to the protein solution to a final copper concentration of 0.1-0.5 mM.
-
To initiate the reaction, add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, the product can be purified by size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and catalyst.
Protocol 2: Bioconjugation of Sensitive Proteins
This protocol is recommended for proteins that are sensitive to oxidation.[8]
-
Follow steps 1-3 from Protocol 1.
-
(Optional) Add aminoguanidine (B1677879) hydrochloride to the reaction mixture to a final concentration of 5 mM to scavenge reactive ascorbate byproducts.[9]
-
Initiate the reaction by adding freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1 mM.
-
Incubate the reaction at 4°C or room temperature, monitoring the progress frequently to minimize reaction time.
-
Purify the conjugate immediately after the reaction is deemed complete.
Quantitative Data and Optimization
The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Notes |
| [Alkyne-Protein] | 10 - 200 µM | Higher concentrations generally lead to faster reaction rates. |
| Equivalents of Azide | 2 - 10 eq. | A slight excess of the azide linker can drive the reaction to completion. |
| [Copper(II) Sulfate] | 0.1 - 1 mM | Higher concentrations can increase reaction speed but also the risk of protein damage. |
| Cu:Ligand Ratio | 1:5 | A 5-fold excess of ligand is recommended to stabilize Cu(I) and protect the biomolecule.[10] |
| [Sodium Ascorbate] | 1 - 5 mM | A sufficient excess is needed to maintain a reducing environment. |
| Temperature | 4 - 37 °C | Room temperature is suitable for most reactions. Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 1 - 12 hours | Typically complete within 1-4 hours. Monitor for completion to avoid side reactions. |
| pH | 6.5 - 8.0 | The reaction is generally robust across a range of pH values. |
Purification and Characterization
-
Purification: Size-exclusion chromatography (SEC) is a common method for removing unreacted small molecules from the protein conjugate. Reverse-phase HPLC (RP-HPLC) can also be used for purification and analysis.
-
Characterization:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to confirm the successful conjugation by observing the mass shift corresponding to the addition of the this compound linker.
-
SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, its presence can be confirmed by UV-Vis spectroscopy.
-
Signaling Pathway Visualization (Example Application)
In a hypothetical drug development scenario, a this compound linker could be used to conjugate a kinase inhibitor to a targeting antibody. The resulting ADC would then be directed to a cancer cell, where it would be internalized and release the inhibitor to block a specific signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 4. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Gly-Gly-Gly-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[] This reaction's high specificity, efficiency, and biocompatibility make it an invaluable tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs).[2][3] The Gly-Gly-Gly-PEG4-azide linker is a versatile reagent designed for SPAAC, combining a tripeptide motif, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group. This combination offers precise, site-specific modification of biomolecules, enhancing their therapeutic potential.[]
The tri-glycine (Gly-Gly-Gly) peptide sequence can serve as a stable component in the linker structure of ADCs.[][6] The tetraethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic properties of the resulting conjugate.[][7][8] The terminal azide group allows for its specific reaction with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[2][9]
These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions, including detailed protocols, quantitative data for reaction optimization, and visualizations of experimental workflows.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H31N7O7 | [] |
| Molecular Weight | 433.46 g/mol | [] |
| Appearance | White to Off-white Oil | [] |
| Solubility | DMSO (≥ 100 mg/mL), Water | [9] |
| Storage | -20°C under nitrogen | [9] |
Table 2: Quantitative Parameters for SPAAC Reactions
While specific kinetic data for this compound is not extensively published, the following table provides typical ranges for second-order rate constants of SPAAC reactions with commonly used strained alkynes. These values are crucial for estimating reaction times and optimizing reactant concentrations.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| DBCO (Dibenzocyclooctyne) | 0.1 - 1.0 | High reactivity and stability. Commonly used in bioconjugation. | [10] |
| BCN (Bicyclo[6.1.0]nonyne) | 0.01 - 0.1 | Good reactivity and stability. | [11] |
| DIBO (Dibenzocyclooctynol) | ~0.1 | Fast reacting, with functional handles for further modification. |
Note: Reaction rates are influenced by factors such as pH, temperature, buffer composition, and the electronic properties of the azide and alkyne.[10] The presence of a PEG linker has been shown to enhance reaction rates.[7][10]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of a DBCO-Modified Protein with this compound
This protocol outlines the general steps for conjugating a protein containing a DBCO group with the this compound linker.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Crucially, avoid buffers containing sodium azide. [7]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution.
-
Ensure the DBCO-modified protein is at a known concentration in an appropriate amine-free and azide-free buffer.
-
-
SPAAC Reaction:
-
In a reaction vessel, add the DBCO-modified protein solution.
-
Add the this compound stock solution to the protein solution. A 2 to 10-fold molar excess of the azide linker over the protein is a common starting point.
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally below 10% v/v) to minimize potential effects on protein stability.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as SDS-PAGE (if there is a significant mass shift) or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove unreacted this compound and other small molecules. This can be achieved using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Characterize the final conjugate to confirm successful ligation and determine the conjugation efficiency. Techniques such as LC-MS, SDS-PAGE, and UV-Vis spectroscopy can be employed.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectrophotometry
The progress of the SPAAC reaction between a DBCO-containing molecule and an azide can be monitored by the decrease in absorbance of the DBCO group at approximately 309 nm.[7]
Materials:
-
DBCO-containing molecule
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture in a quartz cuvette. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and this compound to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the this compound.
-
Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance value stabilizes, indicating reaction completion.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in significant excess), the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.
-
Mandatory Visualization
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Logical relationship of ADC components.
Caption: Signaling pathway for ADC targeted delivery.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
conjugating Gly-Gly-Gly-PEG4-azide to antibodies
Application Note and Protocol
Topic: Conjugating Gly-Gly-Gly-PEG4-azide to Antibodies for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[][2] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and toxicity of the ADC.[3] This document provides a detailed protocol for the conjugation of a hydrophilic, peptide-based linker, this compound, to an antibody. This linker contains an azide (B81097) group, which allows for highly specific and efficient coupling to a modified antibody via "click chemistry".[4][]
The described method employs a two-step process beginning with the introduction of a strained alkyne, such as dibenzocyclooctyne (DBCO), onto the antibody. This is followed by the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal and copper-free click chemistry reaction, to conjugate the this compound linker.[6][7] The inclusion of a PEG4 spacer enhances solubility and reduces aggregation, while the tri-glycine motif can serve as a cleavage site for proteases in certain applications.[][] This protocol is designed to produce a stable antibody-linker conjugate ready for subsequent attachment of a payload.
Principle of the Method
The conjugation strategy is based on the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[9] The process involves two key stages:
-
Antibody Modification : Primary amines on the surface of the antibody (primarily the ε-amine of lysine (B10760008) residues) are reacted with an N-hydroxysuccinimide (NHS) ester of a strained alkyne, such as DBCO-NHS ester. This step installs the alkyne "handle" onto the antibody.
-
Click Chemistry Conjugation : The alkyne-modified antibody is then reacted with the this compound linker. The strained ring of the DBCO group readily and specifically reacts with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[10]
This site-nonspecific conjugation method results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[3] However, the reaction conditions can be optimized to control the average number of linkers attached per antibody.
Figure 1: Overall experimental workflow for conjugating this compound to an antibody.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb): ≥2 mg/mL in a buffer free of amines (e.g., Tris, glycine).
-
This compound (e.g., MedChemExpress, BOC Sciences).[4][]
-
DBCO-NHS Ester (or other strained alkyne-NHS ester).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Size-Exclusion Chromatography (SEC) column suitable for antibody purification (e.g., Sephadex G-25).
-
Centrifugal filter devices (e.g., Amicon Ultra, 30 kDa MWCO).[11]
-
UV/Vis Spectrophotometer.
Protocol 1: Antibody Preparation and Alkyne Modification
This protocol describes the modification of antibody lysine residues with DBCO-NHS ester.
-
Antibody Buffer Exchange:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), they must be removed.[12]
-
Exchange the antibody into PBS, pH 7.4, using a desalting column or by repeated concentration and dilution with centrifugal filters (30 kDa MWCO).[13]
-
Adjust the final antibody concentration to 2-5 mg/mL. Determine the precise concentration by measuring absorbance at 280 nm (A280).
-
-
DBCO-NHS Ester Reaction:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to prevent precipitation. The final DMSO concentration should not exceed 10% (v/v).[14]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove unreacted DBCO-NHS ester and byproducts by SEC or by using a centrifugal filter.[14]
-
If using a centrifugal filter, wash the antibody conjugate with PBS at least three times.
-
The purified alkyne-modified antibody can be used immediately in the next step or stored at 4°C for a short period.
-
Protocol 2: SPAAC Conjugation with this compound
This protocol details the click chemistry reaction between the alkyne-modified antibody and the azide-linker.
-
Prepare this compound Solution:
-
Prepare a stock solution (e.g., 20 mM) of this compound in reaction buffer (PBS, pH 7.4). If solubility is an issue, DMSO can be used as a co-solvent.[15]
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound solution to the purified alkyne-modified antibody.[6]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end mixing. Longer incubation times (e.g., overnight at 4°C) can also be used to improve efficiency.
-
Figure 2: Chemical scheme of the SPAAC reaction.
Protocol 3: Purification of the Final Conjugate
-
Size-Exclusion Chromatography (SEC):
-
Purify the final antibody-linker conjugate using an SEC column equilibrated with PBS, pH 7.4. This step efficiently removes unreacted this compound.[]
-
Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the high molecular weight peak (the antibody conjugate).
-
-
Concentration and Storage:
-
Pool the relevant fractions and concentrate the purified conjugate using a centrifugal filter device (30 kDa MWCO).
-
Determine the final protein concentration using A280.
-
Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of the Antibody-Linker Conjugate
Comprehensive characterization is essential to ensure the quality and consistency of the conjugate.[3][17]
-
Protein Concentration: Determined by UV-Vis spectroscopy at 280 nm.
-
Linker-to-Antibody Ratio (LAR): The average number of linker molecules per antibody can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates species based on hydrophobicity. Since the linker adds hydrophobicity, species with different numbers of linkers (LAR 0, 1, 2, etc.) can be resolved and quantified.[18]
-
Mass Spectrometry (MS): Intact mass analysis by LC-MS can determine the precise mass of the conjugate, allowing for the calculation of the LAR and confirming the identity of the product.[18]
-
UV/Vis Spectroscopy: If the linker or a subsequently attached payload has a unique absorbance, the LAR can be calculated using the Beer-Lambert law.
-
Data Presentation
Quantitative data from the conjugation and characterization process should be clearly summarized.
Table 1: Summary of Conjugate Characterization
| Parameter | Method | Result |
|---|---|---|
| Protein Concentration | UV-Vis (A280) | 2.1 mg/mL |
| Average Linker-to-Antibody Ratio (LAR) | HIC-HPLC | 3.8 |
| Conjugation Efficiency | HIC-HPLC (% LAR > 0) | >95% |
| Monomer Purity | SEC-HPLC | >98% |
| Mass Confirmation | LC-MS | Confirmed |
Table 2: Example Conjugation Reaction Parameters and Results
| Parameter | Condition |
|---|---|
| Antibody | Trastuzumab |
| Antibody Concentration | 5 mg/mL |
| Molar Ratio (DBCO-NHS : Antibody) | 10:1 |
| Molar Ratio (Azide-Linker : Antibody) | 8:1 |
| Reaction Time (SPAAC) | 4 hours at 25°C |
| Result | |
| Final Yield | 85% |
| Average LAR | 3.8 |
| Unconjugated Antibody | <5% |
Conclusion
This application note provides a detailed and robust protocol for the conjugation of this compound to antibodies via copper-free click chemistry. The described method is highly efficient and yields a stable conjugate that can be used for the development of ADCs, imaging agents, or other targeted therapeutics. The purification and characterization steps are critical for ensuring the quality and reproducibility of the final product, which is paramount for both research and clinical applications.[19]
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. furthlab.xyz [furthlab.xyz]
- 13. citeseq.wordpress.com [citeseq.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 17. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bioagilytix.com [bioagilytix.com]
Application Notes: Gly-Gly-Gly-PEG4-Azide for Antibody-Drug Conjugate (ADC) Synthesis
Introduction
The Gly-Gly-Gly-PEG4-azide linker is a specialized chemical tool designed for the development of antibody-drug conjugates (ADCs). It incorporates three key functional components: a proteolytically-cleavable tripeptide sequence (Gly-Gly-Gly), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a terminal azide (B81097) group for bio-orthogonal conjugation. This combination of features offers precise control over drug release, improved pharmacokinetic properties, and a versatile method for attaching cytotoxic payloads to an antibody.
The tri-glycine peptide motif is designed to be selectively cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially at the target site, minimizing systemic toxicity. The PEG4 spacer enhances the linker's aqueous solubility, reduces aggregation, and can help to improve the overall pharmacokinetic profile of the resulting ADC. The terminal azide group enables highly efficient and specific conjugation to an alkyne-modified antibody or drug payload via "click chemistry," such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Features and Applications
-
Enzymatically-Cleavable: The Gly-Gly-Gly sequence allows for targeted drug release within the lysosome of cancer cells, increasing the therapeutic window.
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility and stability of the ADC, reducing the risk of aggregation.
-
Bio-orthogonal Conjugation: The azide handle facilitates a highly selective and efficient "click" reaction, ensuring precise control over the drug-to-antibody ratio (DAR) and site-specific conjugation when used with engineered antibodies.
-
Versatility: This linker is compatible with various cytotoxic payloads and can be conjugated to antibodies modified with a range of alkyne-containing moieties.
Experimental Protocols
This section details two common protocols for conjugating an azide-containing linker-payload molecule to an alkyne-modified antibody: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological samples as it avoids the potential cytotoxicity of copper catalysts. This protocol assumes the antibody has been pre-functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound linker pre-conjugated to a cytotoxic payload (Linker-Payload)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS buffer, pH 7.4
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
-
HPLC system for analysis (e.g., HIC-HPLC)
Procedure:
-
Preparation of Antibody:
-
Ensure the alkyne-modified antibody is in the correct buffer and at a known concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange into PBS, pH 7.4.
-
-
Preparation of Linker-Payload Solution:
-
Dissolve the this compound-Payload conjugate in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
The stock solution should be freshly prepared and protected from light if the payload is light-sensitive.
-
-
Conjugation Reaction:
-
Warm the antibody solution to room temperature.
-
Add the Linker-Payload solution to the antibody solution. A 5- to 10-fold molar excess of the Linker-Payload over the antibody is typically recommended.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. The optimal reaction time should be determined empirically.
-
-
Purification of the ADC:
-
Following incubation, remove the excess, unreacted Linker-Payload and DMSO by buffer exchange.
-
Use a centrifugal filter unit appropriate for the antibody size (e.g., 50 kDa MWCO).
-
Wash the ADC conjugate with PBS buffer at least three times.
-
After the final wash, recover the purified ADC in a fresh buffer.
-
-
Characterization of the ADC:
-
Determine the final protein concentration using a standard method (e.g., BCA assay or A280 measurement).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC offers faster reaction kinetics than SPAAC but requires a copper(I) catalyst, which can be cytotoxic. This protocol is suitable for applications where cell viability during conjugation is not a concern.
Materials:
-
Terminal alkyne-modified antibody
-
This compound-Payload
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand (e.g., 50 mM THPTA in water)
-
DMSO
-
PBS buffer, pH 7.4
-
Purification and characterization materials as listed in Protocol 1.
Procedure:
-
Preparation of Antibody and Linker-Payload:
-
Prepare the alkyne-modified antibody and the azide-Linker-Payload solution as described in Protocol 1.
-
-
Preparation of Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst premix immediately before use.
-
Combine the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio.
-
Add the sodium ascorbate solution to this mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of each component in the reaction will be lower.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Linker-Payload solution to the antibody solution.
-
Add the catalyst premix to the antibody/linker mixture. The final concentration of copper is typically in the range of 50-200 µM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Purification and Characterization:
-
Purify the resulting ADC using buffer exchange as described in Protocol 1 to remove the copper catalyst, excess reagents, and DMSO.
-
Characterize the purified ADC for protein concentration and DAR.
-
Quantitative Data
The following table summarizes representative data for ADCs synthesized using azide-PEG-peptide linkers. The exact values are highly dependent on the specific antibody, payload, and precise reaction conditions used.
| Parameter | Typical Value | Method of Analysis | Notes |
| Conjugation Efficiency | >90% | HIC-HPLC | Efficiency is dependent on reaction time, temperature, and reagent stoichiometry. |
| Average DAR | 3.5 - 4.0 | HIC-HPLC, UV-Vis | Achievable DAR depends on the number of available conjugation sites on the antibody. |
| Monomer Purity | >95% | SEC-HPLC | Indicates minimal aggregation induced by the conjugation process. |
| In Vitro Plasma Stability | >95% drug remaining after 7 days | LC-MS | Demonstrates the stability of the linker in circulation, preventing premature drug release. |
| In Vitro Cytotoxicity (IC50) | Low nM range | Cell Viability Assay | Highly dependent on the cell line and the specific cytotoxic payload used. |
Visual Diagrams
Experimental Workflow for ADC Synthesis via SPAAC
Caption: Workflow for copper-free ADC synthesis using SPAAC.
Mechanism of Cathepsin-B Cleavage and Drug Release
Caption: Pathway of ADC internalization and lysosomal drug release.
Site-Specific Protein Labeling with Gly-Gly-Gly-PEG4-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in basic research and therapeutic development. The ability to attach probes, drugs, or other moieties to a specific location on a protein allows for precise control over its function and properties. This document provides detailed application notes and protocols for the site-specific labeling of proteins using a two-step chemoenzymatic approach. This method utilizes the bacterial enzyme Sortase A to install a Gly-Gly-Gly-PEG4-azide linker onto a target protein, followed by a bioorthogonal click chemistry reaction to conjugate a molecule of interest.
The Gly-Gly-Gly (GGG) sequence serves as a recognition motif for Sortase A, enabling the covalent attachment of the PEG4-azide linker to a specific site on the target protein. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal azide (B81097) group provides a bioorthogonal handle for subsequent modification.[1] This azide can be specifically and efficiently coupled to an alkyne-containing molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to a strained-cyclooctyne-containing molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step approach offers high specificity and efficiency, making it ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with improved pharmacokinetic properties.[2][3]
Principle of the Method
The site-specific labeling strategy involves two sequential enzymatic and chemical reactions:
-
Sortase-Mediated Ligation (SML): The target protein must be engineered to contain a Sortase A recognition motif, typically LPXTG (where X can be any amino acid, commonly E), at the desired labeling site (e.g., the C-terminus).[2] Sortase A cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) of this motif, forming a covalent acyl-enzyme intermediate.[2] This intermediate is then resolved by the nucleophilic attack of the N-terminal amine of the this compound linker, resulting in the formation of a new peptide bond and the site-specific incorporation of the azide-functionalized linker onto the target protein.
-
Click Chemistry: The azide-modified protein can then be conjugated to a molecule of interest that contains a complementary bioorthogonal functional group.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and specific.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., live-cell imaging), the azide can be reacted with a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) in a copper-free reaction.
-
Applications
This site-specific labeling methodology has a broad range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): By incorporating the this compound linker at a specific site on an antibody, cytotoxic drugs can be attached with a precise drug-to-antibody ratio (DAR), leading to more homogeneous and potent ADCs.[2]
-
Protein PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can extend their circulating half-life and reduce immunogenicity.[2][4] This method allows for site-specific PEGylation, minimizing the risk of inactivating the protein.
-
Fluorescent Labeling: Fluorophores containing an alkyne or cyclooctyne group can be attached to the azide-modified protein for use in various imaging applications, such as fluorescence microscopy and flow cytometry.
-
Biophysical Studies: The site-specific attachment of probes can be used to study protein structure, dynamics, and interactions.
-
Immobilization: Proteins can be site-specifically immobilized onto surfaces or nanoparticles functionalized with alkyne or cyclooctyne groups for applications in diagnostics and biocatalysis.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key experimental workflows described in the protocols.
Caption: Overall workflow for site-specific protein labeling.
Caption: Mechanism of Sortase A-mediated ligation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the site-specific labeling of a model protein, Green Fluorescent Protein (GFP).
Table 1: Sortase-Mediated Ligation of GFP with an Azide-Functionalized Peptide
| Parameter | Value | Reference |
| Protein Substrate | GFP with N-terminal LPETG₅ motif | [5] |
| Protein Concentration | ~100 µM | [5] |
| Azide Probe | Azide-functionalized LPETG peptide | [5] |
| Probe Concentration | 4 mM | [5] |
| Sortase A (Pentamutant) | 5 µM | [5] |
| Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 | [5] |
| Temperature | 4°C | [5] |
| Incubation Time | ~60 minutes | [5] |
| Yield | Near-quantitative | [5] |
Table 2: Click Chemistry (CuAAC) PEGylation of Alkyne-Modified GFP
| Parameter | Value | Reference |
| Protein Substrate | Alkyne-functionalized GFP | [5] |
| Protein Concentration | 25 µM | [5] |
| Azide Probe | Azide-PEG (2 kDa) | [5] |
| Probe Concentration | 100 µM | [5] |
| Copper(II) Sulfate (B86663) | 1 mM | [5] |
| Copper Ligand (BTTAA) | 5 mM | [5] |
| Reducing Agent (Ascorbic Acid) | 2.5 mM | [5] |
| Reaction Buffer | Not specified, typically PBS or Tris | [5] |
| Temperature | Room Temperature | [5] |
| Incubation Time | 2 hours | [5] |
| Yield | Near-quantitative | [5] |
Table 3: One-Pot Sortase Ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Value | Reference |
| Protein Substrate | DARP-LPETGGHH₅ | [4] |
| Cyclooctyne Probe | GGK-DBCO | [4] |
| Substrate:Probe Ratio | 1:1 | [4] |
| Sortase A | 20 mol% | [4] |
| Additive | 4 equivalents NiSO₄ | [4] |
| SML Conversion | >2-fold increase with Ni²⁺ | [4] |
| Azide Probe (post-SML) | N₃-6FAM (2 equivalents) | [4] |
| Final SPAAC Product Yield | 82% of total crude protein | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of Target Protein with Sortase Recognition Motif
-
Gene Cloning: Clone the gene of interest into a suitable expression vector, incorporating the coding sequence for the Sortase A recognition motif (e.g., LPETG) at the desired terminus (typically C-terminus). A C-terminal hexahistidine (His₆) tag can be included for purification.
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression (e.g., with IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and purify the His-tagged target protein using a Ni-NTA affinity column. Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) and elute the protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the purified protein to a sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.
-
Protein Characterization: Confirm the identity and purity of the protein by SDS-PAGE and determine the concentration using a BCA assay or by measuring absorbance at 280 nm.
Protocol 2: Sortase A-Mediated Ligation with this compound
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein (containing the LPETG motif) with this compound and Sortase A enzyme in the sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5). A typical molar ratio is 1:20:0.1 (Target Protein:GGG-PEG4-azide:Sortase A).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the Sortase A variant being used (e.g., 4°C to 37°C) for 1 to 4 hours. The reaction progress can be monitored by SDS-PAGE or LC/MS.
-
Purification: Remove the excess this compound and the Sortase A enzyme (if His-tagged) by passing the reaction mixture through a Ni-NTA column. The azide-modified protein will be in the flow-through. Alternatively, size exclusion chromatography can be used.
-
Buffer Exchange: Exchange the buffer of the purified azide-modified protein into a buffer suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful ligation by LC/MS, observing the expected mass shift corresponding to the addition of the this compound linker.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne) in DMSO.
-
Prepare fresh stock solutions of 50 mM Copper(II) sulfate (CuSO₄) in water, 50 mM sodium ascorbate (B8700270) in water, and 10 mM of a copper ligand (e.g., THPTA or BTTAA) in DMSO/water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of the alkyne-containing molecule in PBS, pH 7.4.
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition:
-
Copper ligand (to a final concentration of 0.1-1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1-5 mM)
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Remove excess reagents by dialysis, a spin desalting column, or size exclusion chromatography.
-
Characterization: Analyze the final labeled protein by SDS-PAGE (observing a mobility shift) and LC/MS (observing the expected mass increase).
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 2-5 fold molar excess of the strained cyclooctyne-containing molecule (e.g., DBCO-dye) in PBS, pH 7.4.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction can be monitored by LC/MS.
-
Purification: Purify the labeled protein from excess reagents using dialysis, a desalting column, or size exclusion chromatography.
-
Characterization: Confirm the successful labeling by SDS-PAGE and LC/MS.
Characterization of Labeled Proteins
-
SDS-PAGE: A simple and effective way to visualize the successful labeling of the protein is by SDS-PAGE. The addition of the linker and the molecule of interest will result in a noticeable increase in the molecular weight of the protein, leading to a shift in its migration on the gel.
-
LC/MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method for confirming the site-specific labeling and determining the labeling efficiency. The protein sample is analyzed by LC/MS to determine its molecular weight. A successful ligation and click reaction will result in a mass spectrum with a peak corresponding to the calculated molecular weight of the labeled protein. The relative peak areas of the labeled and unlabeled protein can be used to quantify the labeling efficiency.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Sortase Ligation Efficiency | Inactive Sortase A enzyme | Use a fresh aliquot of enzyme; ensure proper storage at -80°C. |
| Inaccessible LPETG motif | Introduce a flexible linker (e.g., (Gly₄Ser)₃) between the protein and the LPETG tag. | |
| Suboptimal reaction conditions | Optimize temperature, pH, and incubation time. Consider using a more active Sortase A mutant. | |
| Low Click Chemistry Yield | Inactive catalyst (CuAAC) | Prepare fresh solutions of sodium ascorbate and CuSO₄. |
| Insufficient excess of alkyne/DBCO probe | Increase the molar excess of the probe. | |
| Steric hindrance | Ensure the azide and alkyne/DBCO groups are accessible. | |
| Protein Precipitation | Aggregation during reaction | Perform reactions at a lower temperature or add stabilizing agents (e.g., glycerol). |
| Hydrophobicity of the attached probe | Use a more water-soluble probe or a longer PEG spacer. |
References
- 1. Broadening the scope of sortagging - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06705H [pubs.rsc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Surface Functionalization of Nanoparticles with Gly-Gly-Gly-PEG4-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. This document provides detailed application notes and protocols for the covalent attachment of a Gly-Gly-Gly-PEG4-azide (GGG-PEG4-azide) linker to nanoparticles. This linker combines a short peptide sequence (Gly-Gly-Gly) to potentially enhance biocompatibility and enzymatic cleavability, a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce immunogenicity, and a terminal azide (B81097) group for highly efficient and specific conjugation via "click chemistry".[]
The resulting functionalized nanoparticles are well-suited for a variety of biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. The azide terminus allows for the straightforward attachment of targeting moieties, therapeutic payloads, or imaging agents that have been modified with a corresponding alkyne group.
Applications
Nanoparticles functionalized with GGG-PEG4-azide are versatile platforms for a range of biomedical applications:
-
Targeted Drug Delivery: The terminal azide group serves as a chemical handle for the attachment of targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules that can recognize and bind to specific receptors on diseased cells, such as cancer cells.[2] This active targeting strategy can enhance the accumulation of therapeutic agents at the site of action, thereby increasing efficacy and reducing off-target side effects. For instance, doxorubicin-loaded nanoparticles can be functionalized with a targeting peptide to enhance their uptake by cancer cells.
-
Bioimaging: Fluorophores, quantum dots, or contrast agents for magnetic resonance imaging (MRI) can be conjugated to the azide-functionalized nanoparticles. The PEG spacer helps to prevent quenching of the fluorescent signal and improves the in vivo circulation time, allowing for enhanced imaging of biological processes and disease states.
-
"Stealth" Nanocarriers: The hydrophilic PEG chains create a "stealth" coating on the nanoparticle surface. This coating reduces opsonization (the process of marking pathogens for phagocytosis) and recognition by the reticuloendothelial system (RES), leading to prolonged circulation times in the bloodstream.[3] This extended circulation increases the probability of the nanoparticles reaching their target tissue.
Experimental Protocols
This section provides detailed protocols for the synthesis of alkyne-modified nanoparticles and their subsequent functionalization with GGG-PEG4-azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Protocol 1: Synthesis of Alkyne-Functionalized Nanoparticles (Example: Gold Nanoparticles)
This protocol describes the surface modification of pre-synthesized gold nanoparticles with an alkyne-terminated ligand.
Materials:
-
Gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in citrate (B86180) buffer
-
Alkyne-PEG-Thiol (or other alkyne-terminated ligand with a thiol group)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Ligand Exchange:
-
To 1 mL of the gold nanoparticle solution, add a 1000-fold molar excess of Alkyne-PEG-Thiol.
-
Vortex the solution gently for 1 minute.
-
Incubate the mixture at room temperature for at least 4 hours (or overnight) with gentle shaking to allow for ligand exchange on the gold surface.
-
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing unbound ligand.
-
Resuspend the nanoparticle pellet in 1 mL of PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound alkyne ligand.
-
After the final wash, resuspend the alkyne-functionalized nanoparticles in 1 mL of PBS.
-
Protocol 2: Conjugation of this compound via CuAAC Click Chemistry
This protocol details the "clicking" of the GGG-PEG4-azide linker onto the alkyne-functionalized nanoparticles.
Materials:
-
Alkyne-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) solution (10 mM in nuclease-free water)
-
Sodium ascorbate (B8700270) solution (100 mM in nuclease-free water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in nuclease-free water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Preparation of Catalyst Complex:
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. For example, mix 10 µL of 10 mM CuSO4 with 4 µL of 50 mM THPTA.
-
Allow the mixture to stand for a few minutes to form the copper(I)-ligand complex.
-
-
Click Reaction:
-
To 1 mL of the alkyne-functionalized nanoparticle solution in PBS, add a 10-fold molar excess of this compound.
-
Add the pre-formed copper-THPTA catalyst complex to the nanoparticle solution.
-
Initiate the reaction by adding a 40-fold molar excess of freshly prepared sodium ascorbate solution.
-
Gently vortex the reaction mixture and incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation as described in Protocol 1, Step 2.
-
Wash the nanoparticle pellet three times with PBS to remove unreacted reagents, copper catalyst, and by-products.
-
After the final wash, resuspend the this compound functionalized nanoparticles in the desired buffer for characterization and downstream applications.
-
Characterization and Data Presentation
Thorough characterization of the nanoparticles at each stage of the functionalization process is crucial to ensure successful conjugation and to understand the properties of the final product.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter is expected after each functionalization step. A low PDI value (typically < 0.2) indicates a monodisperse sample.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Changes in zeta potential confirm the modification of the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticle core.
-
Fourier-Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy: To confirm the presence of the azide and alkyne functional groups and the formation of the triazole ring after the click reaction.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the linker) grafted onto the nanoparticle surface.
-
Quantitative NMR (qNMR): Can be used to determine the density of functional groups on the nanoparticle surface.
Representative Quantitative Data
The following tables provide representative data for the characterization of nanoparticles before and after functionalization with a peptide-PEG linker. The exact values will vary depending on the nanoparticle type, size, and the specific linker used.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare Nanoparticles | 54.3 | 0.15 |
| Alkyne-Functionalized Nanoparticles | 67.6 | 0.18 |
| GGG-PEG4-azide Functionalized Nanoparticles | 76.4 | 0.21 |
Data is representative and adapted from studies on PEG-peptide functionalized nanoparticles.[4]
Table 2: Zeta Potential
| Nanoparticle Sample | Zeta Potential (mV) |
| Bare Nanoparticles (citrate-capped) | -32.7 |
| Alkyne-Functionalized Nanoparticles | -12.6 |
| GGG-PEG4-azide Functionalized Nanoparticles | -13.8 |
Data is representative and adapted from studies on PEG-peptide functionalized nanoparticles.[4]
Table 3: Drug Loading and Encapsulation Efficiency (Example: Doxorubicin)
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Non-functionalized Nanoparticles | 5.2 | 85.3 |
| GGG-PEG4-azide Functionalized Nanoparticles | 4.8 | 81.5 |
Drug loading capacity and encapsulation efficiency can be influenced by the surface functionalization.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the surface functionalization of nanoparticles with GGG-PEG4-azide.
Caption: Experimental workflow for nanoparticle functionalization.
Signaling Pathway: Targeted Drug Delivery to Inhibit EGFR Signaling
This diagram illustrates how a nanoparticle functionalized with a targeting ligand for the Epidermal Growth Factor Receptor (EGFR) and loaded with a cytotoxic drug (e.g., Doxorubicin) can inhibit cancer cell proliferation. EGFR activation triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which promotes cell growth and survival.[2][5] The targeted nanoparticle is internalized upon binding to EGFR, releasing the drug intracellularly to induce apoptosis and block proliferation.
Caption: EGFR signaling pathway and nanoparticle intervention.
References
- 2. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Surface PEGylated Cancer Cell Membrane-Coated Nanoparticles for Codelivery of Curcumin and Doxorubicin for the Treatment of Multidrug Resistant Esophageal Carcinoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
Application Notes and Protocols for Payload Conjugation to Biomolecules using Gly-Gly-Gly-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Gly-Gly-Gly-PEG4-azide as a versatile linker for the conjugation of payloads to biomolecules, particularly in the development of antibody-drug conjugates (ADCs). The protocols outlined below describe the two primary click chemistry methods for conjugation: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Additionally, methods for the purification and characterization of the resulting bioconjugates are provided.
Introduction
This compound is a hydrophilic linker that combines a tri-glycine peptide motif, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) functional group.[] This combination of features offers several advantages for bioconjugation:
-
Biocompatibility: The peptide and PEG components enhance the biocompatibility and solubility of the linker and the final conjugate.[2]
-
Defined Length: The PEG4 spacer provides a defined and flexible distance between the biomolecule and the payload, which can be crucial for maintaining the biological activity of the antibody and facilitating the action of the payload.
-
Click Chemistry Handle: The terminal azide group allows for highly specific and efficient conjugation to alkyne-modified molecules via "click chemistry".[][3] This bioorthogonal reaction proceeds with high yield under mild conditions, making it ideal for working with sensitive biomolecules.[4][5]
This linker is particularly well-suited for the construction of ADCs, where a cytotoxic payload is attached to a monoclonal antibody for targeted delivery to cancer cells.[][3] The Gly-Gly-Gly sequence can also serve as a potential cleavage site for proteases within the target cell, facilitating the release of the payload.
Reaction Mechanisms
This compound facilitates the linking of a payload to a biomolecule through the formation of a stable triazole ring. This is achieved via two primary click chemistry pathways:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that involves the reaction of the azide group on the linker with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), that has been incorporated into the payload molecule.[3][4] The reaction is driven by the release of ring strain in the cycloalkyne and proceeds efficiently at physiological conditions without the need for a catalyst.[4][6]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of the azide group with a terminal alkyne on the payload molecule.[3][7] While highly efficient, the potential cytotoxicity of the copper catalyst requires its removal from the final product, especially for in vivo applications.[5]
Experimental Protocols
The following sections provide detailed protocols for the conjugation of a payload to an antibody that has been pre-functionalized with an azide group using this compound.
Protocol 1: Antibody-Payload Conjugation via SPAAC
This protocol describes the conjugation of a DBCO-functionalized payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-functionalized payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Add a 3 to 5-fold molar excess of the DBCO-payload stock solution to the azide-antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using Size-Exclusion Chromatography (SEC).
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the reaction mixture onto the column and collect fractions corresponding to the high molecular weight ADC, separating it from the low molecular weight payload and other reagents.
-
Protocol 2: Antibody-Payload Conjugation via CuAAC
This protocol describes the conjugation of a terminal alkyne-functionalized payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized payload
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
PBS, pH 7.4
-
Purification columns (e.g., SEC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare the copper(I) catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
-
Conjugation Reaction:
-
To the azide-antibody solution, add a 3 to 5-fold molar excess of the alkyne-payload stock solution.
-
Add the pre-mixed CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC using SEC as described in Protocol 1 to remove unreacted payload and catalyst components.
-
Characterization of the Antibody-Drug Conjugate (ADC)
Following purification, it is essential to characterize the ADC to determine its critical quality attributes, including the drug-to-antibody ratio (DAR), purity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR, which is the average number of drug molecules conjugated to each antibody, is a critical parameter that affects the efficacy and toxicity of an ADC.[8][9]
Method 1: UV-Vis Spectroscopy
This is a straightforward method for estimating the average DAR.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.[10][11]
Procedure:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate or sodium chloride in a phosphate (B84403) buffer).
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks.
-
The average DAR can be calculated from the weighted average of the peak areas of the different species.[][13]
Mass Spectrometry (MS)
Intact mass analysis of the ADC by mass spectrometry can provide precise information on the molecular weight of the different DAR species and confirm the success of the conjugation.[10]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the conjugation and characterization of an ADC using this compound.
| Parameter | SPAAC (DBCO-Payload) | CuAAC (Alkyne-Payload) |
| Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Reaction Temperature | 4 - 25°C | 25°C |
| Molar Excess of Payload | 3 - 5 fold | 3 - 5 fold |
| Typical DAR | 1.8 - 3.5 | 1.8 - 3.8 |
| Conjugation Efficiency | > 90% | > 95% |
Table 1: Comparison of typical reaction parameters and outcomes for SPAAC and CuAAC conjugation.
| Analytical Technique | Information Provided | Typical Values/Observations |
| UV-Vis Spectroscopy | Average DAR | DAR ~2.0 |
| HIC-HPLC | DAR distribution and average DAR | DAR0 < 5%, DAR2 > 90% |
| Size-Exclusion Chromatography (SEC) | Purity (monomer content) | > 98% monomer |
| Mass Spectrometry (MS) | Confirmation of conjugation and DAR | Mass increase corresponding to linker + payload |
Table 2: Summary of analytical techniques for ADC characterization.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 13. lcms.cz [lcms.cz]
Bioconjugation of Peptides with Gly-Gly-Gly-PEG4-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern therapeutic and diagnostic development. Bioconjugation with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides. Benefits include improved solubility, increased stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life.[1] The Gly-Gly-Gly-PEG4-azide linker is a versatile reagent that combines a hydrophilic tetra-polyethylene glycol spacer with a terminal azide (B81097) group, enabling covalent attachment to alkyne-modified peptides via "click chemistry".
This tri-glycine peptide component can serve as a recognition site for enzymatic cleavage in specific biological environments, while the PEG4 spacer enhances solubility and reduces steric hindrance.[2] The terminal azide group is the key functional moiety for highly specific and efficient conjugation through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These bioorthogonal reactions are highly selective, proceed under mild conditions, and are compatible with a wide array of functional groups present in peptides, making them ideal for creating well-defined peptide conjugates.[1]
These application notes provide detailed protocols for the bioconjugation of alkyne-modified peptides with this compound, subsequent purification, and characterization of the final conjugate.
Experimental Workflow Overview
The overall process for generating a peptide-PEG conjugate using this compound involves several key stages: preparation of the alkyne-modified peptide, the click chemistry conjugation reaction, purification of the conjugate, and finally, characterization and analysis.
Caption: Experimental workflow for peptide bioconjugation.
Quantitative Data Summary
The choice between CuAAC and SPAAC for conjugation depends on the specific requirements of the experiment, such as the sensitivity of the peptide to copper ions and the desired reaction kinetics. Both methods generally provide high yields.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Reaction Time | 0.5 - 4 hours | 4 - 24 hours | [4][5] |
| Typical Yield | > 95% | > 90% | [6][7] |
| Purity (Post-HPLC) | > 98% | > 98% | [6] |
| Catalyst Required | Copper(I) | None | [4] |
| Biocompatibility | Potentially cytotoxic | High | [8] |
| Reaction Rate | Fast | Slower than CuAAC | [5] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide with this compound using a copper(I) catalyst generated in situ.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or similar non-amine, non-azide containing buffer.
-
Solvent: Degassed, anhydrous DMSO or DMF for dissolving reagents.
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve this compound in DMSO to create a 10-50 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add 1.5 to 3.0 molar equivalents of the this compound stock solution to the peptide solution.
-
If using a ligand, add THPTA to the reaction mixture at a final concentration of 1-5 mM.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ solution and sodium ascorbate solution.
-
Add the catalyst mixture to the peptide/azide solution to achieve a final concentration of 0.1-1 mM CuSO₄ and 1-5 mM sodium ascorbate.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free conjugation and requires a peptide modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-modified peptide
-
This compound
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer.
-
Solvent: DMSO or DMF.
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve this compound in DMSO to a stock concentration of 10-50 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified peptide solution with 1.5 to 3.0 molar equivalents of the this compound stock solution.
-
-
Incubation:
-
Mix the solution and incubate at room temperature for 4-12 hours. For slower reactions, incubation can be extended to 24 hours or performed at 37°C.[9] Reaction progress should be monitored by LC-MS.
-
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
C18 reverse-phase HPLC column (preparative or semi-preparative).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution:
-
Inject the acidified sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate appropriate for the column size.[10]
-
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical RP-HPLC and/or LC-MS. Pool the pure fractions and lyophilize to obtain the purified peptide conjugate as a powder.
Protocol 4: Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the final conjugate and to assess its purity.
Procedure:
-
Dissolve a small amount of the lyophilized product in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Inject the sample into an LC-MS system equipped with a C18 analytical column.
-
Elute using a suitable gradient of ACN in water (both with 0.1% formic acid).
-
Analyze the mass spectrum to confirm the presence of the expected molecular ion corresponding to the peptide-Gly-Gly-Gly-PEG4 conjugate. The mass will be the sum of the alkyne-peptide mass and the this compound mass (433.46 g/mol ), minus the mass of N₂ (which is lost from the azide during the reaction).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a rapid method to confirm the molecular weight of the final product.
Procedure:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% ACN/water with 0.1% TFA.
-
Mix the peptide conjugate sample with the matrix solution on a MALDI target plate.
-
Allow the mixture to co-crystallize by air drying.
-
Acquire the mass spectrum in positive ion mode. The spectrum should show a major peak corresponding to the [M+H]⁺ of the conjugated peptide.
Application Example: Targeting the VEGF Signaling Pathway
Peptide-drug conjugates (PDCs) are a promising class of therapeutics that can selectively deliver cytotoxic agents to cancer cells.[11] A peptide that targets the Vascular Endothelial Growth Factor (VEGF) can be conjugated to a cytotoxic drug using the this compound linker. This allows for targeted delivery of the drug to tumor cells overexpressing the VEGF receptor (VEGFR).
Caption: Mechanism of a VEGF-targeting peptide-drug conjugate.
In this pathway, the PDC binds to VEGF, and the resulting complex is internalized by VEGFR-expressing cells via endocytosis.[11] Inside the cell, the conjugate is trafficked to the lysosome, where the linker can be cleaved, releasing the cytotoxic drug to induce apoptosis.[2][11]
Logical Comparison of Conjugation Methods
The selection between CuAAC and SPAAC is a critical decision in the experimental design, based on the trade-offs between reaction speed, potential for side reactions, and biocompatibility.
Caption: Decision logic for choosing a conjugation method.
References
- 1. qyaobio.com [qyaobio.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A “ligand-targeting” peptide-drug conjugate: Targeted intracellular drug delivery by VEGF-binding helix-loop-helix peptides via receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gly-Gly-Gly-PEG4-azide Reaction with DBCO-functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-free click chemistry reaction between an azide (B81097) and a dibenzocyclooctyne (DBCO) group, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful bioconjugation technique.[1][][3] This bioorthogonal reaction is highly efficient, specific, and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for creating stable conjugates with sensitive biomolecules.[1][3][4]
This document provides detailed application notes and protocols for the reaction of Gly-Gly-Gly-PEG4-azide with DBCO-functionalized molecules. The Gly-Gly-Gly tripeptide sequence can serve as a cleavable linker in certain biological contexts, while the PEG4 spacer enhances solubility and reduces steric hindrance.[4] This specific conjugation is frequently employed in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled proteins for imaging and diagnostics.[]
Core Principles of the SPAAC Reaction
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne (B158145) ring in the DBCO molecule. This strain is released upon the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage. This reaction is highly selective, as neither the azide nor the DBCO group readily reacts with other functional groups found in biological systems.[][5]
Quantitative Data
The kinetics of the SPAAC reaction are influenced by several factors, including pH, buffer composition, and the electronic properties of the azide and cyclooctyne. The reaction is typically second-order, and the rate can be monitored by observing the decrease in DBCO absorbance at approximately 309 nm.[4][6]
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) [6][7]
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine |
| PBS (pH 7) | 0.32–0.85 | Not specified |
| HEPES (pH 7) | 0.55–1.22 | Not specified |
| DMEM | 0.59–0.97 | Not specified |
| RPMI | 0.27–0.77 | Not specified |
Note: The rate constants are provided as a range from the cited literature. The reactivity can vary based on the specific structures of the azide and DBCO molecules.
Table 2: General Reaction Conditions and Expected Outcomes
| Parameter | Recommended Range | Notes |
| Temperature | 4°C - 37°C | Reactions are faster at higher temperatures. 4°C is often used for sensitive biomolecules to maintain their stability.[8][9][10] |
| pH | 6.0 - 9.0 | Higher pH values generally lead to faster reaction rates.[7][8] |
| Molar Ratio | 1.5 - 20 fold excess of one reagent | A molar excess of the less critical or more easily accessible component is used to drive the reaction to completion.[8][9][10][11] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, concentration, and the specific reactants.[4][8][10] |
| Expected Yield | > 90% | With optimized conditions, near-quantitative yields can be achieved.[3] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of a DBCO-functionalized molecule (e.g., an antibody activated with a DBCO-NHS ester) to this compound.
Protocol 1: Activation of a Protein with DBCO-NHS Ester
This protocol describes the labeling of a protein, such as an antibody, with DBCO groups by reacting primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[4][5]
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][8]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[5] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4][8]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[4][12]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.[12]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein, by measuring the absorbance at 280 nm (for the protein) and 309 nm (for DBCO).[4]
Protocol 2: SPAAC Reaction with this compound
This protocol describes the reaction of the DBCO-activated protein with this compound.
Materials:
-
DBCO-activated protein from Protocol 1.
-
This compound.
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[4][8][10]
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in the reaction buffer to the desired concentration.
-
Reaction Setup: Add the this compound solution to the DBCO-activated protein solution. A 2- to 4-fold molar excess of the azide-containing molecule is typically used.[4][13]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4][11] Longer incubation times may improve yield.[9]
-
Purification: Purify the resulting conjugate to remove excess this compound and any unreacted protein. Common purification methods include:
-
Characterization: Characterize the final conjugate to confirm successful conjugation and purity.
Visualizations
SPAAC Reaction Mechanism
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for creating an antibody-drug conjugate (ADC) using SPAAC.
Stability of the Triazole Linkage
The 1,2,3-triazole linkage formed through the SPAAC reaction is exceptionally stable. It is resistant to hydrolysis under both acidic and basic conditions, as well as to oxidation and reduction.[17] This high degree of stability ensures that the conjugate remains intact under physiological conditions, which is a critical requirement for in vivo applications such as targeted drug delivery.
Conclusion
The reaction between this compound and DBCO-functionalized molecules via SPAAC is a robust and versatile method for creating well-defined bioconjugates. The mild reaction conditions, high efficiency, and stability of the resulting linkage make it an invaluable tool in drug development, diagnostics, and various other research applications. By carefully optimizing reaction parameters such as pH, temperature, and reactant concentrations, researchers can achieve high yields of purified conjugates with preserved biological activity.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. furthlab.xyz [furthlab.xyz]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Gly-Gly-Gly-PEG4-azide Reaction with BCN-Functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) represents a cornerstone of modern bioconjugation and drug development. This bioorthogonal reaction enables the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. At the forefront of this technology is the reaction between azide-functionalized molecules and those bearing a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN).
This document provides detailed application notes and protocols for the use of Gly-Gly-Gly-PEG4-azide, a versatile linker, in reactions with BCN-functionalized molecules. The Gly-Gly-Gly (GGG) tripeptide sequence offers a flexible, hydrophilic spacer that can enhance the accessibility of the reactive azide (B81097) moiety and potentially improve the pharmacokinetic properties of the resulting conjugate.[1] The polyethylene (B3416737) glycol (PEG4) linker further increases hydrophilicity, reduces aggregation, and minimizes steric hindrance during conjugation.[2][3]
These characteristics make the this compound linker an ideal tool for a range of applications, including the construction of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the fluorescent labeling of biomolecules for imaging studies.[4][5]
Reaction Mechanism and Key Features
The reaction between this compound and a BCN-functionalized molecule is a [3+2] dipolar cycloaddition. The inherent ring strain of the BCN moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and selectively with the azide group under physiological conditions.[3] The product of this reaction is a stable triazole linkage.[6]
Key Features:
-
Biocompatibility: The absence of a copper catalyst makes this reaction suitable for use in living cells and whole organisms.[6]
-
High Selectivity: The azide and BCN groups react specifically with each other, even in the presence of a multitude of other functional groups found in biological systems.[2]
-
Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[2]
-
High Efficiency: The reaction typically proceeds with high to quantitative yields, forming a stable triazole linkage.[6]
-
Favorable Kinetics: The reaction exhibits second-order kinetics, with rates suitable for a variety of bioconjugation applications.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the SPAAC reaction between azide-functionalized molecules and BCN derivatives. While specific data for this compound is limited, the provided values for similar PEGylated azides and BCN reactions serve as a strong reference.
| Parameter | Value | Reactants | Solvent | Temperature (°C) |
| Second-Order Rate Constant (k₂) | ~0.1 - 0.5 M⁻¹s⁻¹ | General SPAAC with BCN | Various | 25 - 37 |
| 0.15 M⁻¹s⁻¹ | BCN-methanol and benzyl (B1604629) azide | DMSO | 37 | |
| 0.28 M⁻¹s⁻¹ | BCN and an azidoamino acid | HBS (pH 7.4) | 25 | |
| Typical Molar Excess | 2 to 10-fold excess of BCN reagent | BCN-functionalized molecule and azide-modified protein | PBS | 4 or 25 |
| Typical Reaction Time | 2 - 24 hours | BCN-functionalized molecule and azide-modified protein | PBS | 4 or 25 |
| Reaction Yield | High to Quantitative (>90%) | General SPAAC with BCN | Various | 25 - 37 |
| Triazole Linkage Stability | Highly stable | N/A | Aqueous buffers, plasma | 37 |
Note: Reaction rates and yields are dependent on the specific reactants, their concentrations, solvent, and temperature.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
This protocol outlines a general method for conjugating a this compound linker to a BCN-functionalized protein.
Materials:
-
BCN-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the BCN-functionalized protein.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to minimize potential protein denaturation.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C with gentle agitation. Reaction times may require optimization.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or an SEC system equilibrated with PBS, pH 7.4.
-
Monitor the purification by UV absorbance at 280 nm and collect the fractions containing the conjugated protein.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using SDS-PAGE (observing a band shift) and mass spectrometry (detecting an increase in molecular weight).
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a drug-linker containing this compound to a BCN-functionalized antibody.
Materials:
-
BCN-functionalized antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4
-
Drug-linker-Gly-Gly-Gly-PEG4-azide
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) system for analysis and purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Drug-linker-Gly-Gly-Gly-PEG4-azide in anhydrous DMSO.
-
-
Reaction Setup:
-
To the BCN-functionalized antibody solution, add a 3- to 5-fold molar excess of the Drug-linker-Gly-Gly-Gly-PEG4-azide stock solution.
-
The final DMSO concentration should not exceed 10% (v/v).
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight (12-18 hours) at 4°C.[1]
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker using a desalting column or SEC.
-
-
Analysis and Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.
-
Assess the purity and aggregation of the final ADC by SEC.
-
Protocol 3: Synthesis of a PROTAC
This protocol outlines the final SPAAC ligation step in a modular synthesis of a PROTAC, where a BCN-functionalized E3 ligase ligand is conjugated to a target protein ligand functionalized with this compound.
Materials:
-
Target protein ligand-Gly-Gly-Gly-PEG4-azide
-
BCN-functionalized E3 ligase ligand
-
Anhydrous DMSO or Dimethylformamide (DMF)
-
Preparative reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the target protein ligand-Gly-Gly-Gly-PEG4-azide (1.0 eq) and the BCN-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMSO or DMF.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
-
Visualizations
Caption: SPAAC reaction of this compound and a BCN molecule.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Fluorescent Probes with Gly-Gly-Gly-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Gly-Gly-PEG4-azide is a versatile heterobifunctional linker used in bioconjugation and the development of fluorescent probes.[1] This linker combines a tri-glycine (Gly-Gly-Gly) peptide sequence, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. The tri-glycine motif can enhance solubility and provide a spacer arm, while the PEG4 moiety further increases hydrophilicity and reduces steric hindrance. The azide group enables covalent conjugation to alkyne-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2]
These characteristics make this compound an ideal tool for constructing fluorescent probes for a wide range of applications, including cellular imaging, protein labeling, and drug delivery. The resulting fluorescent probes benefit from the favorable properties of the linker, such as enhanced aqueous solubility and reduced non-specific binding.
Core Strategies for Fluorescent Probe Synthesis
There are two primary strategies for synthesizing fluorescent probes using this compound, depending on the nature of the target molecule and the fluorescent dye.
Strategy A: The "Click-First" Approach
This method involves the initial conjugation of an alkyne-modified fluorescent dye to the azide group of the this compound linker. The resulting fluorescently-labeled linker, now equipped with a terminal amine from the glycine, can then be conjugated to a target molecule using standard amine-reactive chemistries (e.g., targeting carboxyl groups on a protein). This strategy is advantageous when the target molecule is sensitive to the copper catalyst used in the CuAAC reaction.
Strategy B: The "Target-First" Approach
In this alternative pathway, the this compound linker is first attached to the target molecule. For instance, the N-terminus of the linker can be coupled to a carboxyl group on a protein using carbodiimide (B86325) chemistry. The resulting azide-functionalized target molecule is then reacted with an alkyne-modified fluorescent dye via click chemistry. This approach is useful when the fluorescent dye is sensitive to the conditions of the initial conjugation to the target molecule.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of fluorescent probes created using PEG-azide linkers and click chemistry. Note that specific values may vary depending on the specific biomolecule, fluorescent dye, and reaction conditions.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1 - 100 µM | Higher concentrations can improve reaction rates. |
| This compound Concentration | 1.5 - 10 molar excess over alkyne | A slight excess can drive the reaction to completion. |
| Alkyne-Dye Concentration | 1 molar equivalent to biomolecule | Can be the limiting reagent if it is the more precious component. |
| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | The precursor to the active Cu(I) catalyst. |
| Ligand (e.g., THPTA) | 5-fold molar excess over CuSO₄ | Stabilizes the Cu(I) catalyst and protects biomolecules. |
| Reducing Agent (e.g., Sodium Ascorbate) | 10 - 50 molar excess over CuSO₄ | Reduces Cu(II) to the active Cu(I) state. Prepare fresh. |
| Reaction Time | 1 - 16 hours | Monitor reaction progress by chromatography (e.g., HPLC). |
| Temperature | Room Temperature (20-25°C) | Can be gently heated (e.g., to 37°C) to increase the rate if substrates are stable. |
| pH | 6.5 - 8.0 | Tris buffer should be avoided as it can interfere with the copper catalyst. |
Table 2: Representative Photophysical Properties of a Fluorescein-PEG Conjugated Probe
| Property | Representative Value |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~517 nm |
| Quantum Yield (ΦF) | 0.5 - 0.9 |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound and a Fluorescent Dye ("Target-First" Approach)
This protocol describes the conjugation of this compound to a protein, followed by the attachment of an alkyne-modified fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)
-
This compound
-
Alkyne-modified fluorescent dye (e.g., Alkyne-FITC)
-
Copper (II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (50 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride (optional, 100 mM in water)
-
DMSO (for dissolving the alkyne-dye)
-
Purification column (e.g., size-exclusion or affinity chromatography)
-
Reaction tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-modified fluorescent dye in DMSO.
-
Prepare a 10 mM stock solution of this compound in water or a compatible buffer.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified protein solution and the this compound stock solution. A 3-fold molar excess of the azide linker is a good starting point.[3]
-
Add the alkyne-modified fluorescent dye stock solution to the reaction mixture.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions.
-
Add the copper/ligand mixture to the reaction tube.
-
If desired, add aminoguanidine to the reaction mixture to minimize potential oxidative damage to the protein.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 8-16 hours.[4] Protect from light if using a light-sensitive dye.
-
-
Purification of the Fluorescently Labeled Protein:
-
The fluorescently labeled protein can be purified from excess reagents using size-exclusion chromatography or affinity chromatography (if the protein has an affinity tag).[5]
-
Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) and fluorescence.
-
Pool the fractions containing the purified fluorescently labeled protein.
-
-
Characterization:
Protocol 2: Cellular Imaging with a Fluorescently Labeled Ligand
This protocol provides a general workflow for using a fluorescently labeled ligand (created using this compound) to visualize receptor-mediated endocytosis in cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled ligand (from Protocol 1)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with the fluorescently labeled ligand in serum-free medium at a predetermined concentration and time (e.g., 10 µg/mL for 30-60 minutes at 37°C).
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with cold PBS to remove unbound ligand.
-
-
Fixation and Permeabilization (optional):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent probe and the nuclear stain.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. escholarship.org [escholarship.org]
- 6. Mass spectrometry and HPLC with fluorescent detection-based orthogonal approaches to characterize N-linked oligosaccharides of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Gly-Gly-Gly-PEG4-azide Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in Gly-Gly-Gly-PEG4-azide conjugation reactions. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating this compound to another molecule?
A1: this compound is a click chemistry reagent containing a terminal azide (B81097) group.[1][2][] It can be conjugated to molecules containing an alkyne group through two main "click" chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide with a terminal alkyne.[4] It is a highly efficient and widely used method.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide.[1][2] This method is particularly useful for in vivo applications or with biomolecules that are sensitive to copper.[5]
Q2: My CuAAC reaction is showing low or no yield. What are the potential causes and solutions?
A2: Low yield in CuAAC reactions is a common problem that can often be traced back to the catalyst, reagents, or reaction conditions.
-
Copper Catalyst Inactivation: The active catalyst in CuAAC is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[6]
-
Solution: Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).[6] It is also crucial to degas all buffers and solutions to remove dissolved oxygen.[7] The use of a Cu(I)-stabilizing ligand, such as THPTA or TBTA, is highly recommended to protect the catalyst.[8] A 5:1 ligand to copper molar ratio is often effective.[9]
-
-
Reagent Quality and Concentration: The purity and concentration of your reactants are critical.
-
Solution: Ensure your this compound and alkyne-functionalized molecule have not degraded. It is best to use high-quality reagents and prepare fresh solutions before each experiment. Increasing the molar excess of one of the reactants (typically the less precious one) can drive the reaction to completion.[10]
-
-
Inappropriate Buffer Conditions: Certain buffer components can interfere with the reaction.
-
Peptide or Protein Aggregation: If you are conjugating to a peptide or protein, aggregation can make the alkyne groups inaccessible.
-
Solution: Consider adding organic co-solvents like DMSO or DMF to improve solubility and reduce aggregation.[11]
-
Q3: I'm experiencing low yield with my SPAAC (copper-free) reaction. What should I troubleshoot?
A3: While SPAAC avoids the issue of copper catalysis, other factors can still lead to low yields.
-
Inefficient Reaction Kinetics: SPAAC reactions are generally slower than CuAAC.[12]
-
Steric Hindrance: The bulky nature of the strained alkyne (like DBCO) and the PEG linker can sometimes lead to steric hindrance, preventing efficient reaction.
-
Suboptimal pH and Buffer: The reaction rate of SPAAC can be influenced by the pH and buffer composition.
Q4: How can I confirm that my starting materials are of good quality?
A4: It is essential to characterize your starting materials before proceeding with the conjugation.
-
This compound: The purity of this reagent can be confirmed by techniques like NMR or mass spectrometry.
-
Alkyne- or DBCO-functionalized molecule: Successful functionalization can be confirmed by a change in mass using MALDI-TOF or ESI-mass spectrometry.[15]
Q5: What are the best methods for purifying the final conjugate?
A5: Purification is crucial to remove unreacted starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying peptide and protein conjugates.[16][17] A gradient of increasing organic solvent (like acetonitrile) in water, often with an ion-pairing agent like TFA, is used to separate the more hydrophobic conjugate from the unreacted hydrophilic components.
-
Size-Exclusion Chromatography (SEC): SEC is useful for separating the larger conjugate from smaller unreacted molecules.[17]
Data Presentation
The following tables summarize key quantitative data to aid in your troubleshooting and optimization efforts.
Table 1: Effect of pH and Temperature on SPAAC Reaction Rate
| Buffer | pH | Temperature (°C) | Relative Reaction Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85[13][14] |
| HEPES | 7 | 25 | 0.55 - 1.22[13][14] |
| DMEM | 7.4 | 37 | 0.59 - 0.97[13][14] |
| RPMI | 7.4 | 37 | 0.27 - 0.77[13][14] |
Note: The presence of a PEG linker has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%.[13][14]
Table 2: Recommended Component Concentrations for CuAAC Reactions
| Component | Recommended Concentration | Molar Ratio (relative to limiting reagent) |
| Alkyne-Molecule | 10 µM - 1 mM | 1 |
| This compound | 20 µM - 5 mM | 2 - 10 |
| Copper(II) Sulfate | 50 µM - 1 mM | 0.5 - 2 |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | 2.5 - 10 (5:1 to Copper)[9] |
| Sodium Ascorbate (B8700270) | 1 mM - 10 mM | 10 - 50 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating this compound to a terminal alkyne-containing molecule. Optimization may be required for specific applications.
Materials:
-
Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4, degassed)
-
DMSO or DMF (if needed for solubility)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL for a protein).
-
Dissolve the this compound in the reaction buffer or a minimal amount of DMSO to the desired stock concentration.
-
-
Reaction Assembly (perform in order):
-
To the alkyne-functionalized molecule solution, add the this compound to the desired molar excess (e.g., 5 equivalents).
-
Add the copper ligand solution (e.g., to a final concentration of 500 µM).
-
Add the CuSO₄ solution (e.g., to a final concentration of 100 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
-
Purification:
-
Analysis:
-
Analyze the purified conjugate by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the successful conjugation and by HPLC or SDS-PAGE to assess purity.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for the copper-free conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
DBCO-functionalized molecule (e.g., protein, antibody)
-
This compound
-
Reaction Buffer (e.g., HEPES or PBS, pH 7.5-8.0)
Procedure:
-
Prepare Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve the this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound to the DBCO-functionalized molecule solution at a 2-10 fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.[5]
-
-
Purification:
-
Purify the conjugate using HPLC or SEC to remove unreacted this compound.
-
-
Analysis:
-
Confirm the conjugation and purity of the final product using mass spectrometry and HPLC or SDS-PAGE.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: General experimental workflow for this compound conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gly-Gly-Gly-PEG4-azide Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Gly-Gly-Gly-PEG4-azide.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound click chemistry reaction?
A1: The core components of the CuAAC reaction are the azide (B81097) (this compound) and an alkyne-containing molecule. The reaction is catalyzed by a copper(I) (Cu(I)) species, which is typically generated in situ from a copper(II) (Cu(II)) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270). A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[1][2][3]
Q2: Which copper source and ligand are recommended for peptide PEGylation?
A2: For bioconjugation reactions in aqueous buffers, a combination of copper(II) sulfate (CuSO₄) and a water-soluble ligand like THPTA is highly recommended.[1][4] THPTA is particularly effective at stabilizing the Cu(I) catalyst in aqueous environments and minimizing damage to biomolecules.[4] The ligand should be pre-mixed with the CuSO₄ solution before being added to the reaction mixture.[1]
Q3: What is the optimal ratio of reactants and catalyst?
A3: While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, using a slight excess (1.5-2 equivalents) of the less critical or more soluble component can help drive the reaction to completion.[5] The copper catalyst is used in catalytic amounts, typically ranging from 50 µM to 250 µM.[1] A crucial parameter is the ligand-to-copper ratio, which is generally recommended to be 5:1 to ensure proper stabilization of the Cu(I) catalyst.[1][2] The reducing agent, sodium ascorbate, should be in excess, typically 3- to 10-fold more than the copper catalyst.[4]
Q4: Can this reaction be performed in organic solvents?
A4: Yes, CuAAC reactions are versatile and can be performed in a variety of solvents, including mixtures of water and organic solvents like DMSO, DMF, or t-butanol.[6][7] The choice of solvent depends on the solubility of your specific azide and alkyne substrates. For biomolecules that may aggregate in aqueous solutions, the addition of organic co-solvents can be beneficial.[4]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using various analytical techniques. For proteins and larger molecules, SDS-PAGE can show a mobility shift upon successful conjugation.[5][8] For smaller molecules, techniques like LC-MS and HPLC are effective for tracking the consumption of starting materials and the formation of the triazole product.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen. Ensure all buffers and solvents are degassed.[4] Use freshly prepared solutions of the reducing agent, sodium ascorbate.[4] Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[4] |
| Ineffective Ligand | Use a water-soluble, Cu(I)-stabilizing ligand like THPTA, especially for reactions in aqueous buffers.[1][4] Ensure the correct ligand-to-copper ratio, typically 5:1.[1] Pre-mix the ligand and copper sulfate before adding them to the reaction mixture.[1] |
| Incorrect Stoichiometry | While a 1:1 ratio of azide to alkyne is often a good starting point, a slight excess of one reagent can improve yields.[5] Ensure the reducing agent is in sufficient excess (3-10 fold over copper).[4] |
| Poor Reagent Quality | Use high-purity this compound, alkyne, and other reagents. Impurities can inhibit the catalyst. |
| Substrate-Specific Issues (Steric Hindrance/Aggregation) | For biomolecules, the azide or alkyne group may be inaccessible due to folding. Consider adding denaturants like DMSO or gently increasing the reaction temperature.[4] Peptide aggregation can be an issue; using organic co-solvents can help. |
| Interference from Buffer Components | Avoid buffers containing chelators like EDTA, strong bases, or thiols, as these can interfere with the copper catalyst.[4] |
Issue 2: Presence of Side Products or Biomolecule Degradation
| Potential Cause | Troubleshooting Steps |
| Reactive Oxygen Species (ROS) Generation | The combination of Cu(II) and sodium ascorbate can generate ROS, which can damage sensitive biomolecules.[4][9] The use of a stabilizing ligand like THPTA helps minimize ROS formation.[4] Consider adding a scavenger for reactive byproducts, such as aminoguanidine (B1677879), to the reaction mixture.[1][4] |
| Protein Precipitation | Aggregation and precipitation of protein substrates can occur. Optimize the reaction pH, ionic strength, or temperature to maintain protein solubility.[4] The addition of a PEG spacer, as in this compound, generally enhances water solubility and reduces aggregation. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.
-
Alkyne-modified molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use. [3][4]
-
Aminoguanidine (optional): Prepare a 100 mM stock solution in deionized water.[1]
2. Reaction Setup (for a 500 µL final volume):
The following table provides recommended component volumes for a final reaction.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Alkyne-modified biomolecule in buffer | - | to 432.5 µL | 25 µM |
| This compound | 10 mM | 5 µL | 100 µM |
| CuSO₄ | 20 mM | 2.5 µL | 100 µM |
| THPTA | 50 mM | 5 µL | 500 µM |
| Aminoguanidine (optional) | 100 mM | 25 µL | 5 mM |
| Sodium Ascorbate (add last) | 100 mM | 25 µL | 5 mM |
3. Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule and buffer to the desired volume.
-
Add the this compound stock solution.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. Let this mixture stand for 1-2 minutes.[1]
-
Add the copper/ligand mixture to the reaction tube.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction times can vary and may need optimization.[2]
-
Protect the reaction from light if any of the components are light-sensitive.[5]
4. Purification:
-
Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst.[5]
Visualizations
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for addressing low product yield in CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of ADCs with Gly-Gly-Gly-PEG4-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Gly-Gly-Gly-PEG4-azide linker.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species, ranging from soluble dimers and trimers to insoluble precipitates.[1][2] Aggregation is a critical quality attribute to monitor and control because it can negatively impact the therapeutic efficacy and safety of the ADC.[1][2] Specifically, aggregation can lead to reduced binding affinity to the target antigen, altered pharmacokinetic profiles, and an increased risk of immunogenicity.[1]
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate.[3] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads are inherently hydrophobic. Their conjugation to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody results in greater surface hydrophobicity, which strongly correlates with an increased propensity for aggregation.[1]
-
Conjugation Process Conditions: The chemical and physical stresses during the conjugation process, such as unfavorable pH, temperature, or the presence of organic co-solvents, can induce conformational changes in the antibody, exposing buried hydrophobic regions and promoting aggregation.[1][3]
-
Formulation and Storage Conditions: Improper buffer conditions (pH and ionic strength), exposure to mechanical stress (e.g., agitation), and freeze-thaw cycles can destabilize the ADC and lead to aggregation over time.[1]
Q3: How does the this compound linker help prevent aggregation?
A3: The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which plays a crucial role in mitigating ADC aggregation through two primary mechanisms:
-
Increased Hydrophilicity: The PEG4 moiety is hydrophilic and creates a hydration shell around the hydrophobic payload.[4] This increases the overall solubility of the ADC in aqueous buffers, counteracting the hydrophobic nature of the drug.[4]
-
Steric Hindrance: The flexible PEG chain acts as a physical shield, creating steric hindrance that prevents close contact between the hydrophobic regions of adjacent ADC molecules.[4] This reduces the intermolecular interactions that lead to the formation of aggregates.[4]
The tri-glycine peptide component of the linker can further enhance hydrophilicity and provides a stable attachment point for the payload.
Troubleshooting Guides
Problem 1: Immediate Aggregation Observed Post-Conjugation
-
Symptom: The ADC solution becomes visibly turbid or shows a significant increase in high molecular weight (HMW) species by Size Exclusion Chromatography (SEC) immediately after the conjugation reaction.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| High effective concentration of hydrophobic linker-payload | 1. Reduce the molar excess of the this compound-payload construct during conjugation. 2. Add the linker-payload solution to the antibody solution slowly and with gentle, controlled mixing. | A high localized concentration of the hydrophobic linker-payload can lead to rapid, uncontrolled conjugation and immediate aggregation. |
| Unfavorable reaction buffer conditions | 1. Ensure the conjugation buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI).[3] 2. Optimize the buffer's ionic strength; both very low and very high salt concentrations can promote aggregation.[3] | At its pI, an antibody has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[3] |
| Presence of organic co-solvents | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload. Aim for a final concentration of <5% (v/v). | Organic solvents can partially denature the antibody, exposing hydrophobic cores and inducing aggregation.[3] |
| High antibody concentration | Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL). | Higher protein concentrations increase the frequency of intermolecular collisions, which can accelerate aggregation. |
| Physical separation during conjugation | Consider immobilizing the antibody on a solid support (e.g., affinity resin) during the conjugation step.[1][3] | Physical separation of antibody molecules during the conjugation process prevents them from aggregating as they become more hydrophobic.[3] |
Problem 2: Gradual Increase in Aggregation During Purification and Storage
-
Symptom: The percentage of HMW species increases during downstream processing (e.g., buffer exchange, concentration) or upon storage.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal formulation buffer | 1. Screen a panel of formulation buffers with varying pH (typically pH 5.0-7.0) and ionic strengths to identify the most stable conditions. 2. Incorporate stabilizing excipients into the final formulation. | The stability of an ADC is highly dependent on the formulation. A systematic screen is often necessary to find the optimal conditions. |
| Lack of stabilizing excipients | Add stabilizers such as sugars (e.g., sucrose (B13894), trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20 or 80) to the formulation buffer.[1][5] | Excipients can stabilize the ADC through various mechanisms, including preferential exclusion, shielding hydrophobic patches, and preventing surface adsorption.[5] |
| Mechanical stress | Minimize agitation, vigorous vortexing, and foaming during purification and handling. Use pumps that generate low shear stress for diafiltration/ultrafiltration steps. | Mechanical stress can cause protein denaturation and aggregation at air-liquid interfaces. |
| Freeze-thaw instability | If the ADC is to be stored frozen, perform freeze-thaw cycle studies to assess stability. Consider adding cryoprotectants like sucrose or trehalose. | Repeated freezing and thawing can induce aggregation. A stable formulation should be robust to a limited number of freeze-thaw cycles. |
| Inappropriate storage temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen formulations) and protect from light. | Elevated temperatures can accelerate degradation and aggregation pathways.[1] |
Data Presentation
Table 1: Expected Impact of PEG4 Linker on ADC Properties
| Property | ADC without PEG Linker | ADC with this compound Linker | Rationale |
| Hydrophobicity | High (payload-dependent) | Reduced | The hydrophilic PEG chain masks the hydrophobicity of the payload.[4] |
| Aggregation Propensity | High, especially at high DAR | Significantly Reduced | Increased hydrophilicity and steric hindrance from the PEG chain minimize intermolecular interactions.[4] |
| Solubility | Potentially low | Increased | The PEG linker improves the solubility of the entire ADC construct in aqueous buffers.[4] |
| Pharmacokinetics | May exhibit rapid clearance | Potentially longer half-life | The hydration shell provided by the PEG linker can increase the hydrodynamic radius, potentially reducing renal clearance.[6] |
| Maximum Achievable DAR | Limited due to aggregation | Higher DARs are often achievable while maintaining acceptable aggregation levels. | The PEG linker enables the conjugation of more hydrophobic drug molecules per antibody.[6] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To separate and quantify high molecular weight (HMW) aggregates, monomers, and fragments based on their hydrodynamic size.
-
Materials:
-
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Peaks eluting earlier than the main monomer peak correspond to HMW aggregates. Peaks eluting after the monomer are fragments.
-
Data Analysis: Integrate the peak areas for all species. Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Dynamic Light Scattering (DLS) for Polydispersity Assessment
-
Objective: To rapidly assess the size distribution and polydispersity of the ADC in solution, providing an indication of the presence of aggregates.
-
Materials:
-
DLS instrument (e.g., Wyatt DynaPro Plate Reader).
-
Low-volume cuvette or multi-well plate.
-
ADC sample.
-
Filtration device (0.2 µm syringe filter).[8]
-
-
Methodology:
-
Sample Preparation: Filter the ADC sample (at least 100 µL) through a 0.2 µm filter to remove dust and large, non-specific particulates.[8] Dilute the filtered sample to a concentration of 0.5-1.0 mg/mL using the formulation buffer.
-
Instrument Setup: Set the measurement temperature, viscosity, and refractive index of the solvent in the DLS software.[9]
-
Measurement: Pipette the prepared sample into a clean cuvette (approximately 30 µL needed).[8] Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Data Acquisition: Perform multiple acquisitions (e.g., 10-20 runs) to obtain a robust average.[8]
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). A low PDI (<0.2) generally indicates a monodisperse sample, while a high PDI suggests the presence of multiple species, including aggregates.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling
-
Objective: To separate ADC species based on their surface hydrophobicity, which is useful for determining the drug-to-antibody ratio (DAR) distribution and assessing the overall hydrophobicity profile that contributes to aggregation.
-
Materials:
-
HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[10]
-
ADC sample.
-
-
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DARs (DAR2, DAR4, etc.), as higher drug loading increases hydrophobicity and retention on the column. The relative peak areas can be used to calculate the average DAR.
-
Visualizations
Caption: Role of a PEGylated linker in preventing ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
Caption: Workflow for analyzing ADC aggregation using multiple techniques.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Cleavable Gly-Gly-Gly Linker Stability
Welcome to the technical support center for the cleavable Gly-Gly-Gly (GGG) linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability of the GGG linker in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage mechanism for a Gly-Gly-Gly (GGG) linker?
The Gly-Gly-Gly linker is a flexible peptide linker. Unlike other peptide linkers designed with specific protease cleavage sites (e.g., Val-Cit for Cathepsin B), the GGG linker is generally considered to be relatively stable against enzymatic cleavage.[1] It is often used as a non-cleavable control in cathepsin B cleavage assays.[1] While it is composed of amino acids, its cleavage is not typically mediated by a specific, highly efficient enzymatic reaction in the way that targeted cleavable linkers are. Its degradation in vivo is more likely to occur through slower, less specific proteolytic pathways.
Q2: How stable is the GGG linker in plasma?
The GGG linker, also referred to as a triglycyl or CX linker in some studies, has demonstrated high stability in plasma.[2][3] In pharmacokinetic studies of antibody-drug conjugates (ADCs), a triglycyl linker showed stability comparable to that of a non-cleavable SMCC linker, with a long half-life in mouse plasma.[2] This high plasma stability is advantageous in drug delivery applications, as it minimizes premature payload release in circulation, thereby reducing the potential for off-target toxicity.
Q3: Is the GGG linker susceptible to cleavage in the lysosomal environment?
The GGG linker is notably resistant to cleavage by cathepsin B, a key lysosomal protease.[1] In studies evaluating cathepsin B-mediated cleavage, a GGG-containing construct showed no significant degradation, effectively serving as a negative control.[1] While the lysosome contains a variety of proteases, the GGG sequence does not present a preferred substrate for the most common and potent of these, contributing to its overall stability within the lysosomal compartment.
Q4: What are the main advantages of using a GGG linker?
The primary advantages of a GGG linker include:
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Flexibility: The glycine (B1666218) residues provide significant conformational flexibility, which can be beneficial in fusion proteins to ensure proper folding and function of the linked domains.[4][5]
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High Plasma Stability: As mentioned, it exhibits excellent stability in plasma, which is crucial for applications like ADCs to ensure the therapeutic reaches the target site intact.[2][3]
-
Hydrophilicity: Glycine is a hydrophilic amino acid, and linkers rich in glycine can help to improve the solubility and reduce aggregation of the resulting conjugate.
Q5: Can the stability of a GGG linker be influenced by its surrounding environment?
Yes, the stability of a GGG linker can be influenced by several factors, including:
-
Flanking Amino Acid Residues: The amino acids adjacent to the GGG sequence can impact its susceptibility to proteolysis. Bulky or charged residues may sterically hinder or electrostatically repel proteases, potentially increasing the linker's stability.
-
Conjugation Site: The location of the linker on a larger molecule, such as an antibody, can affect its accessibility to proteases.
-
Overall Molecular Conformation: The three-dimensional structure of the entire conjugate can shield the linker from enzymatic attack.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with GGG linkers.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected Cleavage of the GGG Linker in Plasma | Although highly stable, trace amounts of cleavage may occur due to non-specific protease activity. Contamination of reagents with proteases. | 1. Confirm Cleavage: Use a highly sensitive analytical method like LC-MS/MS to confirm the presence of cleavage products. 2. Protease Inhibitors: Include a cocktail of protease inhibitors in your plasma samples during in vitro assays to minimize non-specific degradation. 3. Reagent Purity: Ensure all buffers and reagents are freshly prepared and sterile-filtered to prevent microbial contamination, which can introduce proteases. |
| Aggregation of the Conjugate | While the GGG linker is hydrophilic, the payload or other components of the conjugate may be hydrophobic, leading to aggregation. High drug-to-antibody ratio (DAR) can increase hydrophobicity. | 1. Formulation Optimization: Experiment with different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to improve solubility. 2. DAR Optimization: If applicable (e.g., in ADCs), aim for a lower, more homogeneous DAR. 3. Size Exclusion Chromatography (SEC): Analyze the conjugate by SEC to quantify the extent of aggregation and purify the monomeric species. |
| Low Yield of Full-Length Fusion Protein | The flexible nature of the GGG linker may, in some expression systems, lead to premature translational termination or make the protein more susceptible to intracellular proteases during expression and purification.[3] | 1. Codon Optimization: Optimize the codons for the GGG sequence for the specific expression system being used (e.g., E. coli, mammalian cells).[3] 2. Protease Inhibitor Cocktails: Use protease inhibitor cocktails during cell lysis and purification.[3] 3. Vary Linker Length/Composition: If instability persists, consider experimenting with linkers of different lengths or compositions (e.g., GGSG).[3] |
| Difficulty in Detecting and Quantifying Linker Cleavage | The low levels of expected cleavage can make detection challenging. | 1. Enrichment of Cleavage Products: If possible, use analytical techniques to enrich for the smaller cleavage products to improve their detection by LC-MS/MS. 2. Sensitive Analytical Methods: Employ highly sensitive mass spectrometry techniques and ensure the instrument is properly calibrated for the expected mass of the cleavage fragments. |
Data on GGG Linker Stability
| Condition | Linker | Stability Assessment | Result | Reference |
| Mouse Plasma | Triglycyl (CX) | Pharmacokinetics (Half-life) | High stability, comparable to non-cleavable SMCC linker (t½ ≈ 9.9 days) | [2] |
| In vitro Cathepsin B Assay | Triple Glycine (GGG) | Fluorescence-based cleavage assay | No significant cleavage observed; used as a non-cleavable control | [1] |
| Fusion Protein Purification | Glycine-rich linkers | SDS-PAGE analysis | Can be susceptible to degradation during purification, suggesting some protease lability | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of a GGG Linker-Containing Conjugate
Objective: To determine the stability of a GGG linker-containing conjugate (e.g., an ADC) in plasma over time.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the GGG linker-containing conjugate in a suitable buffer (e.g., PBS).
-
Thaw human or mouse plasma (from a reputable commercial source) on ice. Centrifuge the plasma at 4°C to remove any precipitates.
-
Prepare a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to stop the reaction and precipitate plasma proteins.
-
-
Incubation:
-
In a microcentrifuge tube, incubate the GGG linker-containing conjugate with the plasma at a final concentration of, for example, 10 µM. A control sample with the conjugate in buffer alone should also be prepared.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately mix the withdrawn aliquot with 3 volumes of the cold quenching solution.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Carefully collect the supernatant, which contains the intact conjugate and any released payload or linker fragments.
-
Analyze the supernatant by LC-MS/MS. The method should be optimized to detect and quantify the parent conjugate and potential cleavage products.
-
The amount of intact conjugate remaining at each time point is plotted to determine its half-life in plasma.
-
Protocol 2: Cathepsin B Cleavage Assay
Objective: To assess the susceptibility of the GGG linker to cleavage by the lysosomal protease Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT as a reducing agent for enzyme activity).
-
Prepare a stock solution of the GGG linker-containing conjugate and a positive control (e.g., a Val-Cit linker conjugate).
-
Reconstitute and activate recombinant human Cathepsin B according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add the GGG linker conjugate and the positive control to the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Include negative controls without the enzyme.
-
-
Incubation and Analysis:
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction (e.g., by adding a protease inhibitor or by acidifying the sample).
-
Analyze the samples by HPLC or LC-MS/MS to detect the presence of cleavage products.
-
-
Data Interpretation:
-
Quantify the amount of cleaved product over time. For the GGG linker, it is expected that there will be minimal to no cleavage compared to the positive control.
-
Visualizations
References
- 1. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 5. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
Technical Support Center: Enzymatic Cleavage of Tri-Glycine Linkers in Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the enzymatic cleavage of tri-glycine (GGG) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving ADCs with tri-glycine linkers.
Issue 1: Ineffective or No Cleavage of the Tri-Glycine Linker
Question: We are incubating our tri-glycine linked ADC with a lysosomal enzyme cocktail (e.g., Cathepsin B) and observe little to no release of the payload. Is our experiment failing?
Answer: Not necessarily. Tri-glycine linkers are known for their high stability and are generally considered non-cleavable by common lysosomal proteases such as Cathepsin B. In many studies, tri-glycine linkers are used as a non-cleavable control to compare against linkers designed for enzymatic degradation. If your goal is to demonstrate payload release via this linker, you may need to reconsider your enzymatic strategy. While resistant to many proteases, some specialized enzymes, such as GlySERIAS™, have been shown to digest glycine-rich linkers. However, the primary characteristic of a tri-glycine linker in a typical intracellular environment is its stability.
Question: How can we confirm that the lack of payload release is due to linker stability and not another experimental error?
Issue 2: ADC Aggregation During Incubation
Question: We are observing aggregation and precipitation of our ADC during our stability or cleavage assay. What could be the cause and how can we mitigate this?
Answer: ADC aggregation is a common challenge, often influenced by the hydrophobicity of the payload.[1][2] When multiple hydrophobic drug molecules are conjugated to an antibody, it can increase the overall hydrophobicity of the ADC, leading to self-association and aggregation to minimize exposure to the aqueous environment.[3]
Mitigation Strategies:
-
Optimize Buffer Conditions: Ensure the buffer pH is not close to the isoelectric point of the ADC, as this can minimize solubility and promote aggregation.[4] The use of formulation buffers containing stabilizing excipients like polysorbate 20 or 80 can also help.
-
Control ADC Concentration: Higher concentrations of ADCs can increase the likelihood of aggregation. Try performing your assays at a lower ADC concentration if possible.
-
Incorporate Hydrophilic Linkers: While you are working with a tri-glycine linker, for future ADC design, consider incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker to improve solubility and reduce aggregation.[5]
-
Temperature Control: Perform incubations at a consistent and appropriate temperature (e.g., 37°C for physiological relevance). Avoid repeated freeze-thaw cycles which can destabilize the ADC.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of a tri-glycine linker in ADCs?
A1: Tri-glycine linkers are primarily characterized by their high stability in plasma.[6] They are often considered non-cleavable by common lysosomal enzymes like cathepsins.[2] This stability can be advantageous in preventing premature payload release in circulation, which can reduce off-target toxicity.[7]
Q2: Are tri-glycine linkers ever considered "cleavable"?
A2: While generally resistant to cleavage by proteases typically found in lysosomes, some specific enzymes, like GlySERIAS™, are designed to digest glycine-rich sequences.[8] Therefore, in specific experimental contexts with the use of such specialized enzymes, a tri-glycine linker could be cleaved. However, in the context of general ADC development and intracellular trafficking, they are treated as non-cleavable.
Q3: What analytical methods are recommended for assessing the stability of an ADC with a tri-glycine linker?
A3: The most common and reliable method is to measure the drug-to-antibody ratio (DAR) over time in a relevant biological matrix like plasma.[9][10] This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A stable DAR indicates a stable linker. Other methods to assess for aggregation, which can be a consequence of high stability and hydrophobic payloads, include size-exclusion chromatography (SEC) and dynamic light scattering (DLS).[5][12]
Q4: What is the expected outcome of a plasma stability assay with a tri-glycine linked ADC?
A4: In a plasma stability assay, you would expect the DAR of a tri-glycine linked ADC to remain relatively constant over the incubation period (e.g., several days).[10] This demonstrates the stability of the linker in circulation and the absence of significant premature payload release.
Quantitative Data Summary
Since tri-glycine linkers are primarily characterized by their stability, quantitative data focuses on the lack of cleavage, often presented as the percentage of intact ADC or the consistency of the Drug-to-Antibody Ratio (DAR) over time.
Table 1: Representative Plasma Stability Data for a Tri-Glycine Linked ADC
| Time Point (hours) | Average DAR (LC-MS) | % Intact ADC |
| 0 | 3.8 | 100% |
| 24 | 3.7 | 97.4% |
| 48 | 3.7 | 97.4% |
| 72 | 3.6 | 94.7% |
| 168 | 3.5 | 92.1% |
Note: This is illustrative data. Actual results may vary based on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment of a Tri-Glycine Linked ADC
Objective: To determine the stability of a tri-glycine linked ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Tri-glycine linked ADC
-
Human or mouse plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G affinity chromatography resin
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system with appropriate column for protein analysis
Methodology:
-
ADC Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the ADC-plasma mixture.
-
Immediately store the aliquots at -80°C until analysis.
-
-
ADC Capture and Elution:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of Protein A or G resin to each plasma sample to capture the ADC.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Wash the resin with PBS to remove unbound plasma proteins.
-
Elute the ADC from the resin using the elution buffer.
-
Immediately neutralize the eluted ADC with the neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC samples by LC-MS to determine the average DAR.
-
The mass of the intact antibody and the drug-conjugated antibody will be used to calculate the DAR.
-
-
Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR as a function of time to assess the stability of the ADC.
-
Visualizations
Caption: Experimental workflow for assessing the stability of a tri-glycine linked ADC in plasma.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adcreview.com [adcreview.com]
- 8. genovis.com [genovis.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Improving Drug-to-Antibody Ratio (DAR) with Gly-Gly-Gly-PEG4-azide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Gly-Gly-Gly-PEG4-azide to synthesize antibody-drug conjugates (ADCs). Our goal is to help you optimize your experimental workflow to achieve the desired drug-to-antibody ratio (DAR) and ensure the quality of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: Each part of the linker has a specific function:
-
Gly-Gly-Gly (GGG) Peptide: This triglycyl peptide is designed to be a cleavable linker, potentially by lysosomal proteases like Cathepsin B, within the target cancer cell. This ensures the specific release of the cytotoxic payload intracellularly.[1]
-
PEG4: The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker-payload complex.[] This can improve solubility, reduce aggregation, and potentially improve the pharmacokinetic properties of the resulting ADC.[3][4]
-
Azide (B81097) (-N3): This functional group is used for "click chemistry," a highly specific and efficient bioorthogonal reaction. It reacts with a corresponding alkyne group (often a cyclooctyne (B158145) like DBCO for copper-free reactions) that has been installed on the antibody, forming a stable triazole linkage.[5][6][7][8]
Q2: Should I use copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with this linker?
A2: For antibody conjugation, strain-promoted azide-alkyne cycloaddition (SPAAC) is highly recommended. SPAAC does not require a cytotoxic copper catalyst, making it more biocompatible and preventing potential damage to the antibody that can be caused by copper ions.[9] The most common approach involves modifying the antibody with a DBCO (dibenzocyclooctyne) functional group to react with the azide on the linker.[6][][11]
Q3: What is a typical target DAR for an ADC?
A3: While application-specific, a DAR of 2 to 4 is often targeted for ADCs. A low DAR may result in reduced potency, whereas a high DAR (e.g., >4) can negatively impact pharmacokinetics, potentially leading to faster clearance and increased toxicity due to the increased hydrophobicity of the conjugate.[3][12]
Q4: How does the PEG4 spacer in this linker affect the final DAR?
A4: The effect of PEG spacer length on DAR can be complex. While longer PEG chains increase hydrophilicity, which can be beneficial, they can also introduce steric hindrance, potentially making it more difficult for the linker to access the conjugation site on the antibody.[13] Some studies have shown that intermediate-length PEG spacers (e.g., PEG6, PEG8, PEG12) can result in higher drug loading, while very short (PEG4) or very long (PEG24) spacers may yield lower DARs for certain conjugation chemistries.[14] It is often necessary to empirically determine the optimal linker for a specific antibody-payload combination.
Q5: How should I store the this compound linker?
A5: The linker should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere to prevent degradation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ADCs using an azide linker and a DBCO-modified antibody.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient Antibody Modification: Incomplete reaction of the DBCO-NHS ester with the antibody's lysine (B10760008) residues. | • Optimize Reaction pH: Ensure the pH of the antibody solution is between 8.0-8.5 for efficient NHS ester reaction. • Check Reagent Quality: Use freshly prepared DBCO-NHS ester solution in anhydrous DMSO. NHS esters are highly susceptible to hydrolysis.[9][11] • Increase Molar Excess: Use a 5- to 20-fold molar excess of DBCO-NHS ester to antibody to drive the reaction.[9] • Verify Antibody Purity: Ensure the antibody is >95% pure and free from amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA, azide) that compete for the NHS ester. |
| 2. Steric Hindrance: The PEG4 linker may be too short, or the conjugation sites may be sterically inaccessible. | • Screen Linker Lengths: If possible, test linkers with longer PEG chains (e.g., PEG8, PEG12) which may provide better accessibility to conjugation sites.[14][15] | |
| 3. Inefficient Click Reaction: Suboptimal conditions for the SPAAC reaction. | • Increase Molar Excess of Linker: Use a 1.5- to 10-fold molar excess of the this compound linker relative to the DBCO-modified antibody.[9] • Extend Incubation Time: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C to ensure completion.[6] | |
| ADC Aggregation | 1. High Hydrophobicity: The payload is highly hydrophobic, and the resulting ADC has a high DAR, leading to intermolecular hydrophobic interactions. | • Reduce DAR: Decrease the molar excess of the linker used in the conjugation reaction to target a lower average DAR. • Use a More Hydrophilic Linker: Consider a linker with a longer PEG chain (e.g., PEG12, PEG24) to better shield the hydrophobic payload.[4][13] |
| 2. Inadequate Purification: Residual unconjugated payload or linker may promote aggregation. | • Optimize Purification: Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to effectively remove small molecule impurities and separate aggregates from the monomeric ADC.[16] | |
| Heterogeneous DAR Profile (Broad Peaks in HIC) | 1. Stochastic Lysine Conjugation: Reaction with surface lysine residues naturally results in a heterogeneous mixture of species with different DARs and positional isomers. | • This is an inherent characteristic of lysine conjugation. For a more homogeneous product, consider site-specific conjugation methods if antibody engineering is an option. |
| 2. Poor Chromatographic Resolution: The HIC method may not be fully optimized. | • Adjust Gradient: Optimize the salt gradient (e.g., ammonium (B1175870) sulfate) and the organic modifier (e.g., isopropanol) concentration to improve peak separation.[17] • Optimize Flow Rate/Column: Use a slower flow rate or a longer HIC column to enhance resolution.[17] | |
| No Conjugation Detected | 1. Incorrect Reagents: One of the click chemistry partners (azide or alkyne) is missing or degraded. | • Verify Reagents: Confirm that the antibody was successfully modified with DBCO and that the this compound linker is active. • Check for Quenching Agents: Ensure buffers do not contain sodium azide, as it will compete with the linker for the DBCO sites on the antibody.[6] |
Quantitative Data Summary
The precise DAR is highly dependent on the specific antibody, payload, and exact reaction conditions used. However, literature suggests general trends related to PEG linker length.
| Linker Characteristic | Effect on DAR | Rationale | Reference |
| Short PEG Spacer (e.g., PEG4) | May result in a lower DAR compared to intermediate lengths. | Increased potential for steric hindrance, preventing the linker from efficiently reaching conjugation sites. | [14] |
| Intermediate PEG Spacer (e.g., PEG6-PEG12) | Often results in higher DAR. | Provides a good balance between improved solubility/hydrophilicity and sufficient length to overcome steric hindrance. | [14] |
| Long PEG Spacer (e.g., PEG24) | May result in a lower DAR. | While highly hydrophilic, very long chains can be bulky and may also cause steric hindrance, reducing conjugation efficiency. | [13][14] |
Experimental Protocols
Protocol 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the modification of an antibody with a DBCO-alkyne handle for subsequent reaction with the azide linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in PBS, pH 8.0-8.5. Ensure the buffer is free of primary amines (Tris, glycine) and stabilizers like BSA.[18]
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[9][11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10-20% (v/v) to maintain antibody integrity.[6][9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[6][9]
-
Quenching (Optional): To quench any unreacted NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[5][11]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
Quantification: Determine the concentration of the purified DBCO-labeled antibody using a protein concentration assay (e.g., BCA or A280).
Protocol 2: ADC Synthesis via SPAAC (Click Chemistry)
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
This compound linker
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: Combine the DBCO-labeled antibody with the this compound linker in PBS (pH 7.4). A 2- to 4-fold molar excess of the azide linker relative to the antibody is a good starting point.[6][11]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation to ensure a complete reaction.[5][6]
-
Purification: Purify the resulting ADC to remove unreacted linker and payload. Size-exclusion chromatography (SEC) is a common method for this step.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 3: DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since each conjugated drug molecule adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.
System & Reagents:
-
HPLC system (bio-inert system recommended)
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to 1 mg/mL in Mobile Phase A. Ensure the sample is fully dissolved to avoid inaccurate quantification.[17]
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs.
-
-
Data Analysis:
-
Integrate the peak area for each species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula[17][]: Average DAR = Σ [(Peak Area of species * Number of Drugs for that species)] / Σ [Total Peak Area of all species]
-
Visualizations
Caption: Experimental workflow for ADC synthesis using SPAAC click chemistry.
Caption: Troubleshooting logic for addressing a low drug-to-antibody ratio.
References
- 1. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. sourcezon.com [sourcezon.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. precisepeg.com [precisepeg.com]
- 16. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 17. agilent.com [agilent.com]
- 18. Antibody Conjugation Troubleshooting [bio-techne.com]
steric hindrance issues with PEG4 linkers in conjugation
Welcome to the technical support center for PEG4 linker conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly those related to steric hindrance, during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PEG4 linker and why is it used in bioconjugation?
A PEG4 linker is a short, discrete polyethylene (B3416737) glycol (PEG) spacer consisting of four repeating ethylene (B1197577) glycol units.[1] These linkers are widely used in bioconjugation to connect two molecules, such as an antibody and a drug in an antibody-drug conjugate (ADC).[2] Key advantages of using a PEG4 linker include:
-
Enhanced Hydrophilicity: The PEG4 moiety increases the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[1]
-
Improved Pharmacokinetics: By increasing the hydrophilicity and overall size of the molecule, PEG linkers can extend the circulation half-life and improve the biodistribution of the bioconjugate.[1][3]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugate from the immune system and reducing the potential for an immune response.[3][4]
-
Optimal Spacing: The defined length of the PEG4 linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of each component by reducing steric hindrance.[1][3]
Q2: What is steric hindrance and how does it relate to PEG4 linkers?
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[5] In the context of bioconjugation, bulky molecules or the three-dimensional structure of a protein can prevent the reactive ends of a linker from accessing their target functional groups.[6][7]
PEG4 linkers can have a dual role concerning steric hindrance:
-
Mitigating Steric Hindrance: The flexible and hydrophilic nature of the PEG4 chain can act as a spacer arm, extending a reactive group away from the surface of a biomolecule to access a sterically hindered site.[6][8] This separation is critical for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[1]
-
Causing Steric Hindrance: While often used to overcome steric hindrance, the PEG chain itself can sometimes be the source of the problem, especially in crowded molecular environments.[7] If the conjugation site is in a particularly narrow cleft of a protein, the PEG4 linker may be too bulky to allow for an efficient reaction.
Q3: How does the length of a PEG linker, such as PEG4, impact conjugation efficiency and the properties of the final conjugate?
The length of the PEG linker is a critical parameter that requires careful consideration.[9] A balance must be struck to achieve optimal performance.
-
Too Short: A linker that is too short may not provide sufficient separation between the conjugated molecules, leading to steric clash, which can result in low conjugation efficiency or reduced biological activity of the final product.[7]
-
Too Long: While longer PEG chains can be more effective at overcoming significant steric hindrance and can further improve pharmacokinetic properties, they may also introduce new challenges.[9][10] Very long linkers can sometimes wrap around the biomolecule, potentially leading to a decrease in binding affinity or enzymatic activity.[7][11] In some cases, longer PEG linkers have been associated with increased aggregation compared to shorter ones.[1]
The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical testing.[9]
Q4: When should I consider using a linker other than PEG4?
While PEG4 is a versatile linker, there are situations where an alternative may be more suitable:
-
Significant Steric Hindrance: If you are experiencing very low or no conjugation yield due to a highly inaccessible reactive site, a longer PEG linker (e.g., PEG8, PEG12, or PEG24) may be necessary to provide the required reach and flexibility.[6][7]
-
Immunogenicity Concerns: Although PEG is generally considered to have low immunogenicity, a subset of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[12] In such cases, alternative linkers like polysarcosine or peptide-based linkers might be considered.[12]
-
Biodegradability Requirements: PEG is not biodegradable, which has raised some concerns about potential long-term accumulation.[12] For applications where biodegradability is a priority, polypeptide or polysaccharide linkers could be explored as alternatives.[12]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments involving PEG4 linkers, with a focus on problems arising from steric hindrance.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target functional group (e.g., lysine (B10760008) or cysteine) is buried within the 3D structure of the protein.[6] |
| 1. Use a Longer Linker: Switch to a longer, more flexible PEG linker (e.g., PEG8, PEG12, or PEG24) to increase the reach of the reactive group.[6] | |
| 2. Site-Directed Mutagenesis: If the protein's structure is known, introduce a reactive residue (like cysteine) at a more accessible, surface-exposed location.[6] | |
| 3. Optimize Reaction Conditions: Mild, reversible denaturation can sometimes expose buried residues. This should be approached with caution to avoid irreversible unfolding.[6] | |
| Steric Clash Between Conjugation Partners | Both the biomolecule and the payload are large, preventing their reactive groups from coming into close proximity.[6] |
| 1. Experiment with Linker Length: Test a range of linker lengths to find the optimal distance for efficient conjugation without compromising the activity of the components.[6] | |
| 2. Use Smaller Reagents: If possible, select smaller, less bulky tags or labels for conjugation.[6] | |
| Hydrolysis of Reactive Groups | NHS esters are prone to hydrolysis in aqueous solutions, especially at higher pH. Maleimides can also hydrolyze at elevated pH.[7] |
| 1. Prepare Reagents Fresh: Dissolve NHS ester-functionalized PEG linkers in an anhydrous solvent like DMSO immediately before use.[7] | |
| 2. Control pH: Maintain the recommended pH for your specific conjugation chemistry (e.g., pH 7.2-8.0 for NHS esters).[7] |
Issue 2: Reduced Biological Activity of the Final Conjugate
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Active Site | The conjugated PEG4-payload moiety is physically blocking the active or binding site of the biomolecule.[13] |
| 1. Use a Longer Linker: A longer PEG linker may provide the necessary distance to move the payload away from the active site. | |
| 2. Site-Specific Conjugation: If not already doing so, employ a site-specific conjugation strategy to attach the linker at a position far from the active site.[13] | |
| 3. Active Site Protection: During the conjugation reaction, temporarily block the active site with a reversible inhibitor to prevent modification in that region.[5] | |
| Conformational Changes | The conjugation process has induced a change in the protein's secondary or tertiary structure.[7] |
| 1. Characterize the Conjugate: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes.[7] | |
| 2. Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C overnight instead of room temperature for 1-2 hours) to minimize the risk of denaturation.[7] |
Data Summary Tables
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker | Molar Excess of Linker-Drug | Achieved DAR | Reference |
| PEG2 | 20x | 3.8 | [1] |
| PEG4 | 20x | 3.5 | [9] |
| PEG8 | 20x | 3.1 | [1] |
| PEG24 | 20x | 2.9 | [9] |
Note: Data is representative and can vary depending on the specific antibody, drug, and reaction conditions.
Table 2: Comparative Effects of PEG Linker Length on ADC Properties
| Property | Short PEG (e.g., PEG4) | Long PEG (e.g., PEG24) | Rationale |
| Hydrophilicity | Moderate Increase | Significant Increase | Longer PEG chains contribute more ethylene glycol units, enhancing water solubility.[9] |
| In Vitro Potency (IC50) | Generally Higher | May be Lower | Longer linkers can sometimes slightly reduce binding affinity due to steric effects.[11] |
| In Vivo Efficacy | Good | Often Improved | Longer linkers typically lead to better pharmacokinetic profiles and increased tumor accumulation.[9] |
| Plasma Half-Life | Moderate Increase | Significant Increase | The larger hydrodynamic radius of ADCs with long PEG linkers reduces renal clearance.[2] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-PEG4 Conjugation to Protein Amines
This protocol outlines a general method for conjugating an NHS-ester functionalized PEG4 linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
NHS-Ester-PEG4-Payload
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer to a final concentration of 2-10 mg/mL.
-
Prepare the PEG4-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG4-Payload in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG4-NHS ester to the protein solution. Mix gently by pipetting or gentle vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[7]
Visualizations
Caption: Troubleshooting workflow for steric hindrance issues.
Caption: Decision guide for selecting PEG linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
Technical Support Center: Purification of Gly-Gly-Gly-PEG4-azide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Gly-Gly-Gly-PEG4-azide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Conjugate | Incomplete reaction. | - Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH). - Ensure the quality and reactivity of the starting materials (peptide/protein, and this compound). |
| Loss of product during purification steps. | - Minimize the number of purification steps. - Optimize the purification protocol (e.g., gradient in chromatography, choice of membrane cutoff for ultrafiltration).[1] - Check for non-specific binding of the conjugate to chromatography resins or filtration membranes.[1] Consider using resins with low non-specific binding properties. | |
| Precipitation of the conjugate. | - Adjust buffer conditions (e.g., pH, ionic strength, use of additives) to improve solubility. | |
| Presence of Unreacted Peptide/Protein | Inefficient conjugation reaction. | - Increase the molar excess of the this compound linker. |
| Ineffective purification method. | - Use a purification method with sufficient resolution to separate the conjugate from the unreacted starting material. Size Exclusion Chromatography (SEC) is often effective for separating molecules based on size differences.[][3] - Ion Exchange Chromatography (IEX) can also be used if there is a significant change in charge after conjugation.[][3] | |
| Presence of Excess Unreacted this compound | High molar excess of the linker used in the reaction. | - This is common to drive the reaction to completion. |
| Inadequate removal during purification. | - Use a purification method that effectively separates small molecules from the larger conjugate, such as SEC or dialysis/ultrafiltration with an appropriate molecular weight cutoff (MWCO).[1][] | |
| Broad or Tailing Peaks in Chromatography (e.g., RP-HPLC, SEC) | Heterogeneity of the PEGylated product (polydispersity of PEG). | - This is an inherent property of PEGylation and can lead to broader peaks.[4][5] - High-resolution chromatography techniques may be needed to resolve different PEGylated species. |
| Non-specific interactions with the stationary phase. | - For SEC, interactions between the PEG moiety and the silica-based stationary phase can cause tailing. Using a mobile phase with a higher salt concentration or a small amount of organic modifier can help to minimize these interactions.[6] - For RP-HPLC, optimize the gradient and mobile phase composition (e.g., trifluoroacetic acid concentration). | |
| Poor sample solubility in the mobile phase. | - Ensure the sample is fully dissolved in the mobile phase before injection. | |
| Difficulty in Separating Positional Isomers | Similar physicochemical properties of the isomers. | - This is a significant challenge in PEGylation purification.[] - High-resolution analytical techniques like RP-HPLC or IEX with shallow gradients may be able to separate positional isomers.[][3] - Optimization of the mobile phase and stationary phase is critical. |
| Inaccurate Molecular Weight Determination by Mass Spectrometry | Heterogeneity of the PEG chain and multiple charge states. | - The polydispersity of PEG can lead to a distribution of masses rather than a single peak.[4] - The presence of multiple charge states can complicate the mass spectrum.[4] |
| - Deconvolution software can be used to determine the average molecular weight from the mass spectrum.[4][5] - Post-column addition of amines (e.g., triethylamine) can help to reduce charge state complexity and simplify the spectrum.[4][5] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the purification of this compound conjugates.
Q1: What is the first purification step I should consider after the conjugation reaction?
A1: A good initial step is often a desalting or buffer exchange procedure, such as dialysis or size exclusion chromatography (SEC) with a desalting column (e.g., PD-10).[1] This will remove excess small molecule reagents, such as unreacted this compound and catalysts, which can interfere with subsequent high-resolution chromatography steps.
Q2: Which chromatography technique is best for purifying my this compound conjugate?
A2: The choice of chromatography technique depends on the specific properties of your conjugate and the impurities you need to remove.
-
Size Exclusion Chromatography (SEC): This is a widely used and effective method for separating the larger PEGylated conjugate from smaller unreacted starting materials (peptide/protein and the PEG-azide linker).[][3] It is particularly useful for removing aggregates.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[][7] It can be very effective for purifying peptide conjugates and can sometimes separate positional isomers.[8]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][3] If the conjugation of the this compound linker significantly alters the overall charge of your molecule, IEX can be a powerful purification tool. The PEG chains can shield surface charges, which can be exploited for separation.[][3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions.[1][] It can be a useful alternative or complementary step to IEX and SEC.
Q3: How can I remove unreacted this compound from my conjugate preparation?
A3: Due to the significant size difference, unreacted this compound can be effectively removed using:
-
Size Exclusion Chromatography (SEC): The small linker will have a much longer retention time than the larger conjugate.
-
Dialysis or Ultrafiltration: Using a membrane with a molecular weight cutoff (MWCO) that is significantly larger than the linker but smaller than your conjugate will allow the linker to pass through while retaining the product.[1]
Q4: I am seeing a very broad peak for my conjugate in SEC/RP-HPLC. What could be the reason?
A4: A broad peak is often indicative of the heterogeneity of the PEGylated product.[4][5] The PEG4 moiety itself has some degree of polydispersity, meaning there is a distribution of molecular weights, which contributes to peak broadening. Additionally, if the conjugation occurs at multiple sites on your biomolecule, this will also lead to a heterogeneous mixture of products that can be difficult to resolve into single sharp peaks.
Q5: How can I confirm the identity and purity of my final purified conjugate?
A5: A combination of analytical techniques is recommended for comprehensive characterization:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm successful conjugation.[9] High-resolution mass spectrometry can also provide information on the distribution of PEG units.[4]
-
NMR Spectroscopy: 1H-NMR can be used to confirm the presence of the Gly-Gly-Gly and PEG moieties in the final product.
-
Analytical HPLC (RP-HPLC or SEC): To assess the purity of the conjugate and identify the presence of any impurities.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in molecular weight upon PEGylation, providing a visual confirmation of conjugation.[10]
Experimental Protocols
General Protocol for Purification by Size Exclusion Chromatography (SEC)
-
Column and System Preparation:
-
Select an SEC column with a fractionation range appropriate for the size of your conjugate.
-
Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile using a UV detector (typically at 214 nm for peptides or 280 nm for proteins).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the purified conjugate. The conjugate should elute earlier than the smaller unreacted starting materials.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical SEC, RP-HPLC, or MS).
-
Pool the fractions containing the pure product.
-
-
Buffer Exchange/Desalting (if necessary):
-
If the mobile phase is not suitable for downstream applications, perform a buffer exchange using dialysis or a desalting column.
-
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for purity issues in this compound conjugate purification.
References
- 1. researchgate.net [researchgate.net]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. agilent.com [agilent.com]
- 7. bachem.com [bachem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: pH Effects on Gly-Gly-Gly-PEG4-azide Reactions
Welcome to the technical support center for Gly-Gly-Gly-PEG4-azide, a versatile linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][][3] This resource is designed for researchers, scientists, and drug development professionals to address specific issues related to pH that may be encountered during conjugation experiments.
The this compound linker's reactivity is primarily governed by its terminal azide (B81097) group, which participates in click chemistry reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The efficiency of these reactions and the stability of the linker itself can be significantly influenced by the pH of the reaction environment.
Frequently Asked Questions (FAQs)
Section 1: Linker Stability
Q1: How does pH affect the stability of the Gly-Gly-Gly peptide portion of the linker?
A1: The Gly-Gly-Gly tripeptide sequence is connected by amide bonds, which can be susceptible to non-enzymatic hydrolysis. This cleavage is pH-dependent and typically occurs via two mechanisms: direct hydrolysis (scission) and intramolecular aminolysis (backbiting).[4][5]
-
Acidic pH (e.g., pH 3): Under acidic conditions, both scission and backbiting mechanisms contribute significantly to peptide bond cleavage.[4][5] The rate of hydrolysis is generally faster at acidic pH compared to neutral conditions.[5][6]
-
Neutral pH (e.g., pH 7): At neutral pH, the dominant cleavage pathway is backbiting.[4][5]
-
Basic pH (e.g., pH 10): In basic conditions, direct hydrolysis (scission) by hydroxide (B78521) ions becomes the primary mechanism of cleavage.[4][5][6]
While these degradation pathways exist, peptide bonds are generally stable, and cleavage is slow under typical bioconjugation conditions (room temperature, hours). However, prolonged exposure to harsh pH, especially at elevated temperatures, can compromise the integrity of the linker.[5]
Q2: Is the PEG4 spacer sensitive to pH?
A2: Polyethylene glycol (PEG) linkers are generally stable across a wide range of pH values and are chosen for their ability to improve the solubility and stability of conjugates.[7][8][9][10][11] The PEG linker must be compatible with the pH, solvent, and temperature of the reaction conditions.[10] While the PEG chain itself is robust, the overall stability of a PEG linker can be influenced by its terminal functional groups and the formulation environment.[10]
Q3: How stable is the azide functional group at different pH levels?
A3: The azide functional group is known for its high selectivity and stability under most reaction conditions, including a wide pH range.[12] This stability is a key advantage of using azide-alkyne click chemistry for bioconjugation.[12] However, it is advisable to avoid the presence of reducing agents in reaction buffers where possible, as they can interfere with azide stability.[13]
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q4: What is the optimal pH range for a CuAAC reaction?
A4: The CuAAC reaction is robust and proceeds well over a broad pH range.[14] For bioconjugation applications involving sensitive biomolecules like proteins, a pH of around 7.0 to 7.5 is generally recommended to maintain the molecule's integrity and function.[14][15] Studies have successfully performed CuAAC reactions in phosphate (B84403) buffer at pH 7.0.[16][17]
Q5: Which buffers are recommended for CuAAC, and which should be avoided?
A5: Compatible buffers include phosphate, HEPES, or carbonate in the pH 6.5–8.0 range.[16]
-
Avoid Tris buffer: The tris(hydroxymethyl)aminomethane molecule can chelate the copper catalyst, slowing down or inhibiting the reaction.[14]
-
Avoid high concentrations of chloride: Chloride ion concentrations greater than approximately 0.2 M should be avoided as they can compete for copper coordination.[14]
-
Avoid amine-containing buffers: Buffers with primary amines (e.g., Tris, glycine) can react with certain reagents like NHS esters if they are used for modification steps prior to the click reaction.[13][18]
Q6: My CuAAC reaction yield is low. Could pH be the issue?
A6: Yes, while the CuAAC reaction has a wide pH tolerance, using a suboptimal pH or an inappropriate buffer system can contribute to low yields. If the pH is too low or too high, it could potentially degrade a sensitive substrate. Furthermore, using an inhibitory buffer like Tris will directly impact the catalytic cycle, leading to poor efficiency.[14]
Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q7: How does pH influence the reaction rate of SPAAC?
A7: The pH can have a significant effect on SPAAC reaction rates, particularly when the azide or alkyne substrates contain acidic or basic functionalities.[19] Changes in pH alter the protonation state of the reactants, which in turn affects their charge and electronic properties, thereby influencing the reaction kinetics.[19]
Q8: Is there an optimal pH for SPAAC reactions?
A8: The optimal pH can be substrate-dependent. However, some studies have shown that higher pH values can lead to faster reaction rates. For example, one study observed that increasing the pH generally increased reaction rates in buffers like PBS, MES, and borate (B1201080) buffer.[20] Another successful conjugation was performed in ammonium (B1175870) acetate (B1210297) at pH 8.[21] For substrates with ionizable groups, the optimal pH will be one that favors a charge state conducive to the cycloaddition.[19]
Quantitative Data Summary
Table 1: Summary of pH Effects on Gly-Gly-Gly Linker Stability
| pH Range | Dominant Cleavage Mechanism(s)[4][5] | Relative Rate of Hydrolysis[5][6] |
|---|---|---|
| Acidic (e.g., pH 3) | Direct Hydrolysis (Scission) & Intramolecular Aminolysis (Backbiting) | Faster than neutral pH |
| Neutral (e.g., pH 7) | Intramolecular Aminolysis (Backbiting) | Slow |
| Basic (e.g., pH 10) | Direct Hydrolysis (Scission) | Faster than neutral pH |
Table 2: Recommended pH and Buffer Conditions for CuAAC Reactions
| Parameter | Recommendation | Buffers to Avoid |
|---|---|---|
| Optimal pH Range | ~7.0 - 7.5 for most bioconjugations.[14][15] | N/A |
| Recommended Buffers | Phosphate, HEPES, Carbonate (pH 6.5-8.0).[16] | Tris, Glycine, or other primary amine buffers.[14][18] |
| Additives to Avoid | High concentrations (>0.2 M) of Chloride.[14] | N/A |
Troubleshooting Guide
Problem: Low or No Product Yield in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The active catalyst is Cu(I), which is easily oxidized by atmospheric oxygen.[14] Ensure solutions are properly degassed (e.g., by sparging with argon or nitrogen) and prepare the sodium ascorbate reducing agent solution fresh before use.[14][22] |
| Inappropriate pH / Buffer | Using an inhibitory buffer like Tris or a pH outside the optimal range can halt the reaction.[14] Switch to a recommended buffer such as phosphate or HEPES at a pH between 7.0 and 7.5.[14][15] |
| Poor Reagent Quality | Azide or alkyne reagents may have degraded. Ensure reagents are stored correctly (e.g., this compound is stored at -20°C under nitrogen).[3] |
| Incorrect Order of Addition | Premature reduction of Cu(II) before ligand coordination can lead to precipitation. A recommended order is to first mix the CuSO₄ with the ligand, add this to the substrate solution, and finally initiate the reaction by adding sodium ascorbate.[17][22] |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Bioconjugation
This protocol is a general guideline for conjugating an alkyne-modified biomolecule with this compound. Concentrations and volumes should be optimized for each specific application.
Materials and Stock Solutions:
-
Biomolecule-Alkyne: In a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
This compound: Stock solution (e.g., 5-10 mM in DMSO or aqueous buffer).
-
CuSO₄: 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh before use).[14]
-
Buffer: 100 mM potassium phosphate, pH 7.0.
Procedure (based on a 500 µL final reaction volume): [14][23]
-
Prepare Substrate Mix: In a microcentrifuge tube, combine:
-
Biomolecule-Alkyne and buffer to a volume of 432.5 µL. The final concentration of the alkyne should be in the desired range (e.g., 2 µM to 50 µM).
-
10 µL of Cargo-Azide (e.g., this compound stock solution). An excess of the azide reagent is often used.
-
-
Prepare Catalyst Mix: In a separate tube, premix:
-
2.5 µL of 20 mM CuSO₄.
-
5.0 µL of 50 mM Ligand (THPTA). This creates a 5:1 ligand-to-copper ratio.
-
-
Combine and Initiate:
-
Add the 7.5 µL of the premixed catalyst solution to the substrate mix.
-
Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate.
-
-
Final Concentrations in this example would be:
-
CuSO₄: 100 µM
-
Ligand: 500 µM
-
Sodium Ascorbate: 10 mM
-
-
Incubation: Close the tube to minimize oxygen exposure.[14] Mix gently and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purification: Once the reaction is complete, purify the resulting conjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. google.com [google.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. purepeg.com [purepeg.com]
- 9. chempep.com [chempep.com]
- 10. precisepeg.com [precisepeg.com]
- 11. adcreview.com [adcreview.com]
- 12. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Gly-Gly-Gly-PEG4-azide CuAAC Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Gly-Gly-Gly-PEG4-azide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a catalyst system for a this compound CuAAC reaction?
A1: A common and effective starting point is an in-situ generated Cu(I) catalyst system. This typically involves a copper(II) salt, a reducing agent, and a stabilizing ligand. A widely used combination is Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270) as the reducing agent, and a ligand like Tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1] The ligand is crucial for stabilizing the active Cu(I) catalytic species and minimizing side reactions.[1][2]
Q2: What is the active catalytic species in CuAAC reactions, and why is it important to maintain its oxidation state?
A2: The active catalyst in CuAAC is the Copper(I) ion (Cu⁺).[3][4] Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen.[3][4] Therefore, a reducing agent, most commonly sodium ascorbate, is added in excess to continuously regenerate Cu(I) from any Cu(II) that forms, ensuring the reaction proceeds efficiently.[4][5]
Q3: What are the potential side reactions to be aware of when performing CuAAC with peptides like this compound?
A3: A major concern is the copper-mediated formation of reactive oxygen species (ROS), which can lead to oxidative degradation of the peptide.[2][6][7] Amino acid residues such as methionine, cysteine, tyrosine, and histidine are particularly susceptible to oxidation.[2] Additionally, byproducts of ascorbate oxidation can sometimes react with lysine (B10760008) and arginine residues.[2][8] The use of a stabilizing ligand can significantly limit these side reactions.[2]
Q4: Can I use a direct Cu(I) source instead of generating it in situ?
A4: Yes, direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used.[1] However, these salts are less stable and more sensitive to oxidation than Cu(II) salts.[1][8] Therefore, reactions using direct Cu(I) sources often require stringent anaerobic conditions and may still benefit from the presence of a stabilizing ligand. For convenience and reliability, the in-situ generation of Cu(I) from a Cu(II) salt and a reducing agent is more common in bioconjugation.[5][8]
Q5: How does the choice of ligand impact the reaction?
A5: The ligand plays a critical role in CuAAC reactions. It stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation.[9] Ligands can also accelerate the reaction rate and protect the biomolecules from oxidative damage by acting as a sacrificial reductant.[5] The choice of ligand can also influence the reaction's efficiency depending on the solvent system. For aqueous reactions, water-soluble ligands like THPTA are preferred.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | Inactive Catalyst: Oxidation of Cu(I) to Cu(II) due to dissolved oxygen.[3] | - Degas all solvents and buffers thoroughly before use.- Prepare the sodium ascorbate solution fresh for each reaction as it degrades over time.[3] |
| Peptide Aggregation: The peptide-PEG conjugate may aggregate, making the azide (B81097) and alkyne moieties inaccessible.[3] | - Add organic co-solvents such as DMSO, DMF, or t-butanol to the reaction mixture to disrupt aggregation.[3] | |
| Insufficient Catalyst: The reaction rate can be highly dependent on the copper concentration, with a threshold often observed for maximal activity.[5] | - Ensure the copper concentration is within the optimal range (often around 250 µM for maximal activity).[5] | |
| Reaction Stalls or is Incomplete | Catalyst Deactivation: Gradual oxidation of the Cu(I) catalyst over the reaction time. | - Add the reducing agent (sodium ascorbate) in multiple portions throughout the reaction to maintain a sufficient concentration of Cu(I). |
| Steric Hindrance: The PEG chain or peptide structure may sterically hinder the approach of the azide and alkyne. | - Consider using a longer PEG linker if possible.- Optimize the reaction temperature; gentle heating may improve reaction kinetics, but be mindful of peptide stability.[10] | |
| Presence of Side Products (e.g., Oxidized Peptide) | Copper-Mediated Oxidation: Formation of reactive oxygen species (ROS) that damage the peptide.[2][6][7] | - Increase the ligand-to-copper ratio (e.g., 5:1) to better protect the copper center and the peptide.[5][11]- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Ascorbate-Related Side Reactions: Byproducts of ascorbate oxidation reacting with amino acid side chains.[2][8] | - Ensure the reaction is well-mixed to avoid localized high concentrations of reagents.- Use the minimum effective concentration of sodium ascorbate. |
Experimental Protocols
General Protocol for CuAAC Reaction of this compound with an Alkyne-modified Molecule
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if needed
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh before each use.
-
Dissolve the this compound and the alkyne-modified molecule in the reaction buffer to their desired final concentrations. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be added.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[12]
-
Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Reaction Setup:
-
To the reaction tube containing the azide and alkyne substrates, add the premixed Cu(I)/THPTA complex. The final concentration of copper can be in the range of 50-250 µM.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM (a stoichiometric excess relative to the copper).[11]
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified using standard techniques like size-exclusion chromatography or affinity purification to remove excess reagents and the catalyst.[12]
-
Visualizations
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. axispharm.com [axispharm.com]
Technical Support Center: Gly-Gly-Gly-PEG4-azide-linked Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of Gly-Gly-Gly-PEG4-azide-linked conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound-linked conjugates?
A1: For optimal long-term stability, it is recommended to store the conjugates at -20°C or -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, storing the conjugate in single-use aliquots is advisable.[1] If the conjugate is in a solvent, storage at -80°C is preferable for periods up to 6 months, while for shorter periods of up to a month, -20°C is suitable.[3][4] Always ensure the conjugate is stored under an inert atmosphere, such as nitrogen, to prevent oxidation.[3][4]
Q2: What are the potential points of instability in a this compound-linked conjugate?
A2: The conjugate has several potential points of degradation:
-
Peptide Linker (Gly-Gly-Gly): The peptide bonds are susceptible to enzymatic cleavage by proteases, especially if the conjugate is in a complex biological medium.[5] Hydrolysis of the peptide bonds can also occur, particularly at non-neutral pH.
-
Azide (B81097) Group: The azide group is generally stable but can be sensitive to reduction.[6] It can also react with certain metals, so it is crucial to avoid contact with incompatible metal containers or utensils.[7] Exposure to acidic conditions should be avoided to prevent the formation of toxic and explosive hydrazoic acid.[7][8]
-
The Conjugated Molecule: The stability of the attached molecule (e.g., antibody, protein, small molecule) is a critical factor. Aggregation, denaturation, or loss of activity of the conjugated biomolecule can occur independently of the linker.[2][9]
-
PEG Chain: The PEG4 spacer is generally considered stable and hydrophilic, contributing to the solubility of the conjugate.[10][] However, like all polymers, it can be subject to oxidative degradation over very long periods or under harsh conditions.
Q3: Which buffers should be avoided when working with these conjugates?
A3: Avoid buffers that contain components that can react with the conjugate. For instance, buffers with primary amines (e.g., Tris) or carboxylates (e.g., acetate) might interfere with certain conjugation chemistries, although they are less likely to affect the already formed azide-linked conjugate's stability unless they support microbial growth or contain proteases.[12] More importantly, avoid acidic buffers (pH < 5) to prevent the protonation of the azide group and potential formation of hydrazoic acid.[13]
Q4: How can I monitor the stability of my conjugate over time?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To detect degradation products, aggregation, or fragmentation.
-
Mass Spectrometry (MS): To identify the mass of the intact conjugate and any degradation products.
-
SDS-PAGE (for protein conjugates): To visualize fragmentation or aggregation.
-
Functional Assays: To measure the biological activity of the conjugate and ensure it remains potent.
Troubleshooting Guides
Problem 1: Loss of Biological Activity
| Possible Cause | Recommended Solution |
| Degradation of the conjugated molecule | Analyze the conjugate using SDS-PAGE or size-exclusion chromatography (SEC) to check for aggregation or fragmentation. Optimize storage buffer with stabilizers like glycerol (B35011) or ethylene (B1197577) glycol.[2] |
| Cleavage of the Gly-Gly-Gly linker | Use HPLC-MS to detect cleavage products. If working in serum or plasma, consider adding protease inhibitors. Note that peptide-based linkers can be susceptible to enzymatic cleavage.[1] |
| Instability of the target protein/antibody | Ensure the purity of the initial antibody or protein is greater than 95% before conjugation, as impurities can affect stability. |
| Incorrect Storage Conditions | Confirm storage is at -20°C or -80°C and that the conjugate has not undergone multiple freeze-thaw cycles.[1] |
Problem 2: Conjugate Aggregation
| Possible Cause | Recommended Solution |
| High degree of conjugation | A high number of attached molecules can lead to insolubility and aggregation. If this is a recurring problem from the synthesis stage, consider reducing the molar excess of the linker during conjugation.[12] |
| Suboptimal buffer conditions | The pH and ionic strength of the buffer can influence solubility.[12] Perform a buffer screen to find conditions that minimize aggregation. |
| Instability of the conjugated protein | The conjugation process itself might destabilize the protein. Ensure the protein is stable in the chosen reaction and storage buffers.[12] |
| Freeze-thaw cycles | Repeated freezing and thawing can induce aggregation. Aliquot the conjugate into single-use volumes after purification.[1] |
Quantitative Stability Data (Illustrative)
The following tables present illustrative stability data for a hypothetical antibody-drug conjugate (ADC) linked via this compound.
Table 1: Effect of Storage Temperature on Conjugate Integrity
| Storage Temperature | % Intact Conjugate (by HPLC) after 6 months | % Biological Activity Remaining |
| 4°C | 75% | 70% |
| -20°C | 95% | 92% |
| -80°C | >98% | >95% |
Table 2: Effect of pH on Conjugate Stability in Solution at 4°C for 1 Month
| Buffer pH | % Intact Conjugate (by HPLC) | Observations |
| 5.0 | 88% | Increased fragmentation observed. |
| 7.4 | >97% | Minimal degradation. |
| 8.5 | 94% | Slight increase in degradation products. |
Experimental Protocols
Protocol: Long-Term Stability Assessment
-
Sample Preparation: a. Prepare the purified this compound-linked conjugate in the final formulation buffer at the desired concentration. b. Aliquot the conjugate into multiple sterile, single-use tubes for each storage condition and time point to avoid freeze-thaw cycles.
-
Storage: a. Store the aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C). b. Protect samples from light if the conjugate contains a light-sensitive component.
-
Time-Point Analysis: a. At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition. b. Thaw the samples appropriately (e.g., on ice).
-
Analytical Testing: a. Visual Inspection: Note any precipitation or color change. b. HPLC Analysis: Use a suitable HPLC method (e.g., size-exclusion, reverse-phase) to determine the percentage of intact conjugate and detect any degradation products or aggregates. c. Mass Spectrometry: Confirm the identity of the main peak and characterize any major degradation products. d. Functional Assay: Perform a relevant biological assay (e.g., ELISA, cell-based potency assay) to determine the remaining activity of the conjugate.
-
Data Analysis: a. Plot the percentage of intact conjugate and biological activity over time for each storage condition. b. Determine the shelf-life of the conjugate under the tested conditions based on predefined acceptance criteria (e.g., not less than 90% intact conjugate).
Visualizations
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.unm.edu [chemistry.unm.edu]
minimizing off-target reactions of Gly-Gly-Gly-PEG4-azide
Welcome to the technical support center for Gly-Gly-Gly-PEG4-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target reactions and to offer solutions for common challenges encountered during its use in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile linker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][] It consists of a tri-glycine peptide sequence, a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal azide (B81097) group.[][3] The azide group enables covalent attachment to molecules containing alkyne groups via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] The PEG4 spacer enhances solubility and can help modulate the pharmacokinetic properties of the resulting conjugate.[5][6]
Q2: What are the most common off-target reactions associated with the azide functional group?
A2: The azide group is generally stable and highly selective for alkynes in click chemistry reactions.[7][8] However, the most significant off-target reaction is its reduction to a primary amine.[9] This can occur during peptide synthesis if inappropriate reagents are used, particularly certain scavengers in the final trifluoroacetic acid (TFA) cleavage cocktail.[9] Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are potent reducing agents under acidic conditions and should be avoided.[9]
Q3: Can the Gly-Gly-Gly peptide portion of the linker cause side reactions?
A3: While the tri-glycine sequence is relatively simple, side reactions common to peptide synthesis can potentially occur, though they are less frequent with glycine (B1666218). In some specific contexts of solid-phase peptide synthesis, insertion of extra glycine residues has been observed, particularly related to certain histidine-protecting groups, though this is not a direct reactivity of the glycine linker itself.[10] Aggregation of the peptide during synthesis can also be a concern for certain sequences, which can lead to incomplete reactions.[11][12]
Q4: How stable is the azide group during standard peptide synthesis and cleavage conditions?
A4: The azide group is robust and stable under the standard basic conditions of Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of TFA).[9] The primary risk of azide reduction comes from the choice of scavengers used in the cleavage cocktail, not the TFA itself.[9]
Q5: Which scavengers are safe to use with azide-containing peptides?
A5: Triisopropylsilane (TIS) is a common non-thiol scavenger that is generally considered safe for azides and is effective at quenching reactive carbocations.[9] A minimal scavenger cocktail of TFA, TIS, and water is often recommended.[9] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less azide reduction.[9]
Q6: How should this compound be stored?
A6: To maintain its stability and prevent degradation, this compound should be stored at -20°C or -80°C in a moisture-free environment and protected from repeated freeze-thaw cycles.[1][7] It is often recommended to store it under a nitrogen atmosphere.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in bioconjugation experiments.
Issue 1: Low or No Yield of Conjugated Product in CuAAC Reaction
| Potential Cause | Diagnosis | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[13] | 1. Ensure all buffers are deoxygenated by sparging with argon or nitrogen. 2. Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270) (typically 5-10 mM final concentration).[14] 3. Prepare the catalyst solution (CuSO₄ and ligand) just before adding it to the reaction mixture.[15] |
| Copper Sequestration | Biomolecules (proteins, DNA, etc.) can chelate and sequester copper ions, making the catalyst unavailable.[13][14] | 1. Increase the concentration of the copper catalyst and ligand.[14] 2. Consider using a copper-stabilizing ligand, such as THPTA or TBTA, at a 5:1 ligand-to-copper ratio to protect the catalyst and biomolecule.[14][15] |
| Poor Reagent Quality | The azide or alkyne starting materials may have degraded due to improper storage or handling. | 1. Verify the purity and integrity of starting materials using techniques like NMR or Mass Spectrometry. 2. Use fresh, high-quality reagents and solvents.[13] |
| Steric Hindrance | The azide or alkyne groups on the reacting molecules are sterically inaccessible.[13] | 1. If possible, redesign the linker on the reaction partner to be longer or less hindered. 2. Increase reaction time or temperature, if compatible with the biomolecule's stability.[13] |
Issue 2: Presence of Unexpected Byproducts
| Potential Cause | Diagnosis | Recommended Solution |
| Azide Reduction to Amine | Mass spectrometry of the final product shows a mass decrease of 26 Da (N₂ replaced by H₂). This is common if the peptide was cleaved from resin using harsh scavengers. | 1. During peptide cleavage, use an azide-safe scavenger cocktail such as 95% TFA, 2.5% TIS, and 2.5% water.[9] 2. Avoid using 1,2-ethanedithiol (EDT). If a thiol is required, use DTT as a safer alternative.[9] |
| Oxidative Damage to Biomolecule | The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), which can oxidize sensitive amino acid residues like methionine, cysteine, or histidine.[14][15] | 1. Use a copper-chelating ligand like THPTA, which accelerates the reaction and protects the biomolecule from ROS. A 5:1 ligand-to-copper ratio is recommended.[14][15] 2. Keep reaction times as short as possible. |
| Alkyne Homocoupling (Glaser Coupling) | In CuAAC, terminal alkynes can couple with each other in the presence of Cu(II) and oxygen, forming a diyne byproduct.[13] | 1. Maintain anaerobic conditions by thoroughly deoxygenating all solutions.[13] 2. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present to keep copper in the Cu(I) state. |
Issue 3: Purification Challenges
| Potential Cause | Diagnosis | Recommended Solution |
| Complex Reaction Mixture | The final reaction mixture contains unreacted biomolecule, excess PEG-azide linker, and various isomers.[] | 1. Size Exclusion Chromatography (SEC): Very effective for separating the larger PEGylated conjugate from smaller unreacted PEG linkers and catalyst components.[] 2. Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated forms.[][17] 3. Reverse Phase HPLC (RP-HPLC): Useful for separating positional isomers and for analytical-scale purification.[] 4. Hydrophobic Interaction Chromatography (HIC): Can be a good supplementary tool to IEX for difficult separations.[][17] |
| Poor Solubility of Conjugate | The final conjugate precipitates out of solution. | 1. The PEG4 linker in this compound is intended to enhance solubility.[5] If aggregation still occurs, consider using a longer PEG chain in future experiments. 2. Perform purification in buffers containing additives like arginine or non-ionic detergents to reduce aggregation. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for conjugating an alkyne-modified biomolecule with this compound.
Reagent Preparation:
-
Biomolecule Stock: Prepare a stock solution of your alkyne-modified biomolecule (e.g., protein) in a deoxygenated, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).[18]
-
Azide Linker Stock: Prepare a stock solution of this compound in DMSO or a suitable buffer.[13]
-
Catalyst Premix:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
To a microcentrifuge tube, add 1 part CuSO₄ stock and 5 parts THPTA stock and mix. This creates the catalyst solution with a 5:1 ligand-to-copper ratio.[14]
-
-
Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in deoxygenated water.[14]
Reaction Procedure:
-
In a reaction tube, combine the alkyne-modified biomolecule and this compound (typically a 2 to 10-fold molar excess of the azide is used).[14]
-
Add the premixed CuSO₄/THPTA catalyst solution to a final copper concentration of 50-250 µM.[13][14]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[14][15]
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper.
Protocol 2: Purification via Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound and other small molecules from the larger biomolecule conjugate.
Procedure:
-
Equilibrate a desalting or SEC column (e.g., Sephadex G-25, PD-10) with a suitable, degassed buffer (e.g., PBS, pH 7.4).
-
Load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions according to the manufacturer's instructions. The PEGylated biomolecule will typically elute first in the void volume, while the smaller unreacted linker, catalyst, and salts will be retained and elute later.[]
-
Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for proteins) or other relevant methods to identify the fractions containing the purified conjugate.
-
Pool the desired fractions for downstream applications.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for bioconjugation and troubleshooting.
Decision Tree for Low CuAAC Reaction Yield
Caption: A decision tree for troubleshooting low CuAAC yield.
Minimizing Off-Target Reactions
Caption: Common off-target reactions and their prevention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. D-Glu-OtBu-PEG4-azide | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gly-Gly-Gly-PEG4-azide Conjugation Efficiency for Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker and conjugation methodology is paramount in the creation of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the conjugation efficiency of Gly-Gly-Gly-PEG4-azide with a conventional alternative, the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The data presented herein is intended to aid in the rational selection of conjugation strategies for therapeutic and diagnostic applications.
This compound is a hydrophilic linker that utilizes bioorthogonal click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the site-specific conjugation of molecules.[1] This approach offers a high degree of control and specificity in bioconjugation.[2][3] In contrast, the SMCC linker is a heterobifunctional crosslinker that reacts with primary amines (such as those on lysine (B10760008) residues) and sulfhydryl groups, a widely used method for ADC development.[4]
Quantitative Performance Comparison
The efficiency of a conjugation reaction is a critical parameter, directly impacting the yield, purity, and homogeneity of the final bioconjugate. The following table summarizes key quantitative performance metrics for this compound and the SMCC linker, based on the conjugation of payloads to the anti-HER2 antibody, Trastuzumab.
| Parameter | This compound (via Click Chemistry) | SMCC Linker (to Lysine Residues) | Reference |
| Antibody | Trastuzumab | Trastuzumab | [5][6] |
| Conjugation Chemistry | Azide-Alkyne Cycloaddition (Site-Specific) | Amine-Thiol Chemistry (Stochastic) | [1][4] |
| Percentage of Conjugated Antibody | > 98% | Not specified, but product is a heterogeneous mixture | [5][7] |
| Average Drug-to-Antibody Ratio (DAR) | > 1.8 | 2.9 - 3.5 | [5][6][8][9] |
| Purity (Free Drug Level) | Not specified | ~2.5% | [6] |
Note: The data for the azide (B81097) linker is based on a closely related NH2-PEG4-Azide linker conjugated to Trastuzumab. The DAR for SMCC linkers can vary depending on the reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of conjugation strategies. Below are representative protocols for the conjugation of a payload to an antibody using both this compound and an SMCC linker.
Protocol 1: Site-Specific Antibody Conjugation via Click Chemistry with this compound
This protocol describes a two-step process involving the introduction of an alkyne handle onto the antibody, followed by the click reaction with the azide-functionalized linker-payload. A strain-promoted azide-alkyne cycloaddition (SPAAC) is described here to avoid the use of a copper catalyst.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (for introducing the alkyne handle)
-
This compound conjugated to the payload of interest
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Modification with DBCO:
-
Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Combine the DBCO-labeled antibody with the purified this compound-payload conjugate. A 1.5- to 10-fold molar excess of the azide-functionalized payload is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove the excess payload-linker conjugate.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Analyze the drug-to-antibody ratio (DAR) and purity of the conjugate using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
-
Protocol 2: Antibody Conjugation via SMCC Linker
This protocol outlines the conjugation of a thiol-containing payload to the lysine residues of an antibody using the heterobifunctional SMCC linker.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Thiol-containing payload (e.g., DM1)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Antibody Activation with SMCC:
-
Dissolve the antibody in conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Dissolve SMCC in DMSO or DMF to prepare a stock solution.
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation with Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in the absence of free thiols.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes.
-
Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove excess payload and other small molecules.
-
-
Characterization:
-
Determine the protein concentration and DAR of the conjugate using UV-Vis spectroscopy.
-
Assess the purity, aggregation, and distribution of drug-loaded species using SEC-HPLC, HIC-HPLC, and Mass Spectrometry.[7]
-
Visualizing the Conjugation Process
To better understand the workflows and underlying principles of these conjugation strategies, the following diagrams have been generated.
Caption: Experimental workflow for this compound conjugation via SPAAC.
Caption: Comparison of factors influencing conjugation efficiency.
Discussion
The data and protocols presented highlight the distinct advantages and characteristics of each conjugation strategy.
This compound and click chemistry offer a pathway to more homogeneous and well-defined bioconjugates. The high percentage of conjugated antibody (>98%) and the potential for a more controlled drug-to-antibody ratio are significant advantages, particularly for therapeutic applications where consistency and a well-defined product profile are critical.[5] The bioorthogonal nature of the azide-alkyne reaction minimizes side reactions with native functional groups on the antibody, leading to a purer product.[2][3]
The SMCC linker , while a robust and widely used technology, results in a heterogeneous mixture of antibody-drug conjugates. The stochastic nature of the reaction with multiple lysine residues on the antibody surface leads to a distribution of DARs, which can impact the overall efficacy and pharmacokinetic profile of the ADC.[7] The average DAR of 3.5 for the approved ADC, Kadcyla®, reflects this distribution.[8][9]
Conclusion
The choice between this compound and an SMCC linker depends on the specific requirements of the bioconjugate being developed. For applications demanding high homogeneity, a defined drug-to-antibody ratio, and site-specific conjugation, this compound with click chemistry presents a superior option. For applications where a degree of heterogeneity is acceptable and a well-established, robust conjugation method is desired, the SMCC linker remains a viable choice. Researchers and drug developers should carefully consider these quantitative and qualitative differences to select the optimal conjugation strategy for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesized Anti-HER2 Trastuzumab-MCC-DM1 Conjugate: An Evaluation of Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. onclive.com [onclive.com]
- 9. adcreview.com [adcreview.com]
A Comparative Guide to DAR Determination for Gly-Gly-Gly-PEG4-azide ADCs
For researchers, scientists, and drug development professionals vested in the advancement of antibody-drug conjugates (ADCs), the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that profoundly influences both efficacy and safety.[1][2][3] This guide provides a comprehensive comparison of the primary analytical methods for determining the DAR of ADCs, with a focus on those utilizing a Gly-Gly-Gly-PEG4-azide linker. This linker is a click chemistry reagent, containing an azide (B81097) group that can react with alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained alkynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]
Comparison of Key Methodologies
The three most prevalent techniques for DAR determination are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different stages of ADC development and characterization.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the conjugated drug based on the Beer-Lambert law.[] | Separates ADC species based on the hydrophobicity imparted by the drug-linker, allowing for the quantification of different drug-loaded species.[7][8][9] | Separates ADC species and determines their mass, providing information on the distribution of drug-loaded species and the average DAR.[][10] |
| Information Provided | Average DAR.[11][12][13] | Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[7][14] | Average DAR, distribution of DAR species, and mass confirmation of each species. Can also identify by-products.[][10] |
| Advantages | Simple, rapid, and convenient.[][11][12] Requires minimal sample preparation.[13] | Provides information on the distribution of drug-loaded species.[7] Nondenaturing conditions can be used, preserving the ADC's structure.[7][8] | High sensitivity and specificity. Provides detailed molecular information.[][10] Can be used for in-vivo samples after affinity purification.[1][2] |
| Disadvantages | Only provides an average DAR value.[13] Accuracy can be affected by the presence of free drug or aggregates. Requires distinct UV absorbance maxima for the antibody and the drug.[13] Not suitable for complex biological matrices.[15] | Requires method development to achieve optimal separation. Can be sensitive to buffer conditions.[7] May not be suitable for highly hydrophobic ADCs.[16] | More complex instrumentation and data analysis.[1][2] Ionization efficiency can vary between different DAR species, potentially affecting accuracy.[16] |
| Typical Throughput | High | Medium | Low to Medium |
Experimental Protocols
Below are detailed methodologies for each key experiment.
UV/Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the small molecule drug at two different wavelengths.[]
Materials:
-
ADC sample in a suitable buffer (e.g., PBS)
-
Reference buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine the maximum absorption wavelength for the antibody (typically 280 nm) and the drug.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations, correcting for the contribution of the drug's absorbance at 280 nm and the antibody's absorbance at the drug's maximum absorption wavelength.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.[3]
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.[7][8][9]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a descending salt gradient (from Mobile Phase A to Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated based on the weighted average of the peak areas of the different species.[]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Analysis
LC-MS provides the most detailed information, including the mass of each drug-loaded species, which confirms the identity of each peak in the chromatogram.[][10]
Materials:
-
Reversed-phase or size-exclusion chromatography column
-
LC-MS system (e.g., Q-TOF)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
ADC sample (may require deglycosylation for reduced complexity)[10]
Protocol:
-
Equilibrate the LC column with an appropriate mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the ADC species using a gradient of increasing organic solvent (Mobile Phase B).
-
The eluent is introduced into the mass spectrometer.
-
The mass spectrometer detects the mass-to-charge ratio of the different ADC species.
-
The resulting mass spectra are deconvoluted to determine the mass of each species.
-
The average DAR is calculated from the relative abundance of each detected species.[10]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each DAR determination method.
Caption: Workflow for average DAR determination by UV/Vis spectroscopy.
Caption: Workflow for DAR distribution analysis by HIC.
Caption: Workflow for detailed DAR analysis by LC-MS.
Conclusion
The choice of method for determining the DAR of a this compound ADC depends on the specific requirements of the analysis. UV/Vis spectroscopy is a rapid and simple method for determining the average DAR, making it suitable for routine in-process controls.[][13] HIC provides more detailed information on the distribution of drug-loaded species and is a valuable tool for characterization and comparability studies.[7][14] LC-MS offers the most comprehensive analysis, providing mass confirmation of each species and the ability to identify by-products, making it indispensable for in-depth characterization, stability studies, and analysis of in-vivo samples.[1][2][][10] For a complete understanding of an ADC's characteristics, a combination of these orthogonal methods is often employed.[3][16]
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. agilent.com [agilent.com]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 14. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Mass Spectrometry Analysis of Gly-Gly-Gly-PEG4-Azide Conjugates
For researchers in drug development and the broader scientific community, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the analysis of molecules conjugated with the popular Gly-Gly-Gly-PEG4-azide linker. This linker, featuring a tri-glycine peptide sequence and a polyethylene (B3416737) glycol (PEG) spacer terminating in an azide (B81097) group, is frequently used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding its behavior under different mass spectrometry conditions is crucial for accurate molecular weight determination and structural elucidation.
This guide will compare two of the most common mass spectrometry techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), for the analysis of a model conjugate: this compound linked to a hypothetical small molecule drug with a molecular weight of 500 Da via a click chemistry reaction.
Comparative Analysis of Mass Spectrometry Techniques
The choice between ESI-MS and MALDI-TOF for the analysis of this compound conjugates depends on the specific analytical goal. ESI-MS is a soft ionization technique that is well-suited for analyzing intact biomolecules and their conjugates in solution, often coupled with liquid chromatography (LC) for online separation and analysis. It typically produces multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited m/z range.
MALDI-TOF, on the other hand, is a solid-state technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. This method is known for its high sensitivity and is particularly useful for the analysis of complex mixtures and for obtaining high-resolution mass spectra, primarily of singly charged ions. However, the high energy of the laser can sometimes induce fragmentation of labile functional groups, such as the azide moiety in the this compound linker.
Quantitative Data Summary
To illustrate the expected results from each technique, the following tables summarize the plausible mass spectrometry data for a hypothetical conjugate of this compound with a 500 Da drug molecule. The molecular weight of this compound is 433.46 g/mol . Following a click reaction (e.g., with a terminal alkyne on the drug), the resulting triazole formation adds the mass of the drug. For this example, we will assume the alkyne-containing drug has a molecular weight of 500 Da. Therefore, the expected monoisotopic mass of the conjugate is approximately 933.46 Da.
Table 1: Plausible ESI-MS/MS Data for the Hypothetical Conjugate
| Precursor Ion (m/z) | Charge State (z) | Observed Fragment Ions (m/z) | Plausible Fragment Identity |
| 934.47 | 1 | 916.46 | [M+H - H₂O]⁺ |
| 876.44 | [M+H - N₂]⁺ | ||
| 759.38 | [M+H - Gly-Gly]⁺ | ||
| 575.30 | [M+H - Gly-Gly-Gly-PEG4]⁺ | ||
| 434.47 | [this compound+H]⁺ | ||
| 467.74 | 2 | 916.46 | [M+2H - H₂O]²⁺ |
| 876.44 | [M+2H - N₂]²⁺ | ||
| 759.38 | [M+2H - Gly-Gly]²⁺ |
Table 2: Plausible MALDI-TOF Data for the Hypothetical Conjugate
| Observed Ion (m/z) | Plausible Ion Identity | Notes |
| 956.45 | [M+Na]⁺ | Sodiated adduct of the intact conjugate. |
| 928.43 | [M-N₂+Na]⁺ | Sodiated adduct after neutral loss of N₂ from the azide group. |
| 934.47 | [M+H]⁺ | Protonated intact conjugate. |
| 906.45 | [M-N₂+H]⁺ | Protonated conjugate after neutral loss of N₂. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate mass spectrometry analysis. Below are representative protocols for both ESI-MS/MS and MALDI-TOF analysis of this compound conjugates.
Protocol 1: ESI-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM.
-
Ensure the sample is free of non-volatile salts and detergents, which can interfere with ionization. If necessary, perform buffer exchange or use a C18 ZipTip for sample cleanup.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high resolution and accurate mass measurements.
-
Ionization Mode: Positive ion mode is typically used for peptides and their conjugates.
-
Ion Source: Electrospray ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to minimize in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Collision Energy: For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and obtain a rich fragment ion spectrum.
-
-
Data Acquisition and Analysis:
-
Acquire full scan MS data to identify the precursor ions of the conjugate (typically protonated and sodiated adducts).
-
Perform tandem MS (MS/MS) on the most abundant precursor ions to generate fragment ion spectra.
-
Analyze the data using software to identify the parent and fragment ions and to confirm the structure of the conjugate.
-
Protocol 2: MALDI-TOF Analysis
-
Sample Preparation:
-
Matrix Selection: A suitable matrix is crucial for successful MALDI analysis. For peptides and PEGylated molecules, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Co-crystallization: Mix the analyte solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio to minimize in-source fragmentation of the azide group.
-
Acquisition Mode: Both reflector and linear modes can be used. Reflector mode provides higher mass resolution, while linear mode is better for analyzing high-mass ions and can sometimes reduce the observation of metastable ions.
-
-
Data Acquisition and Analysis:
-
Acquire a mass spectrum across a relevant m/z range.
-
Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
Analyze the spectrum to identify the molecular ion of the conjugate and look for the characteristic neutral loss of 28 Da (N₂) from the azide group.
-
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the molecular behavior during mass spectrometry, the following diagrams are provided.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Plausible fragmentation of the this compound conjugate.
Conclusion
Both ESI-MS and MALDI-TOF are powerful techniques for the characterization of this compound conjugates. ESI-MS, particularly when coupled with tandem mass spectrometry, provides detailed structural information through controlled fragmentation. MALDI-TOF is a rapid and sensitive method for determining the molecular weight of the intact conjugate, although researchers should be aware of the potential for in-source decay of the azide group, which can be a useful diagnostic feature. The choice of technique will ultimately be guided by the specific information required, whether it be confirmation of molecular weight, identification of impurities, or detailed structural elucidation. By following the detailed protocols and understanding the potential fragmentation patterns presented in this guide, researchers can confidently and accurately analyze their this compound conjugates.
A Comparative Guide to HPLC Purification of Gly-Gly-Gly-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
The purification of synthetic biomolecules is a critical step in research and drug development, directly impacting the reliability of experimental results and the safety of therapeutic candidates. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purification of Gly-Gly-Gly-PEG4-azide, a common linker used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. We will delve into the predominant method of Reverse Phase HPLC (RP-HPLC) and compare its performance with alternative chromatographic techniques, supported by detailed experimental protocols and data.
Method Comparison: Getting the Best Purity and Yield
The choice of purification method for a PEGylated peptide like this compound depends on the specific impurities present in the crude product and the desired final purity. The primary contaminants in the synthesis of this molecule typically include unreacted starting materials (Gly-Gly-Gly peptide, PEG4-azide), deletion sequences (e.g., Gly-Gly), and products of incomplete reactions.
Reverse Phase HPLC (RP-HPLC) stands as the most robust and widely used technique for the purification of peptides and their conjugates[1][2][3]. Separation is based on the hydrophobicity of the molecules. For this compound, the tripeptide portion provides some hydrophilicity, while the PEG4 chain and the terminal azide (B81097) group contribute to its overall polarity. A C18 column is the standard stationary phase for such separations, offering a good balance of retention and resolution[3][4].
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While effective for separating molecules with significant size differences, such as a large protein from a small peptide, it may offer limited resolution for separating this compound from smaller impurities like the free Gly-Gly-Gly peptide, as the size difference imparted by the PEG4-azide moiety is relatively small.
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. The Gly-Gly-Gly peptide has a neutral charge at neutral pH (isoelectric point ~5.8). The addition of the PEG4-azide group does not introduce a charge. Therefore, IEX would not be an effective primary purification method unless used to remove charged impurities.
The following table summarizes the key performance attributes of these methods for the purification of this compound.
| Parameter | Reverse Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Principle | Separation based on hydrophobicity[1][] | Separation based on hydrodynamic radius | Separation based on net charge[] |
| Resolution | High | Low to Moderate | Low (for this application) |
| Purity Achievable | >95%[1] | Variable, generally lower than RP-HPLC | Not suitable for primary purification |
| Yield | Good, dependent on resolution | High | High (but not selective) |
| Key Advantages | High resolution, well-established for peptides[1][3] | Good for removing large or very small impurities | Can remove charged impurities |
| Key Disadvantages | Can be challenging for very hydrophilic or hydrophobic molecules | Poor resolution for molecules of similar size | Ineffective for neutral molecules |
Experimental Protocols
Dominant Method: Reverse Phase HPLC (RP-HPLC)
This protocol outlines a standard RP-HPLC method for the purification of this compound.
Instrumentation:
-
Preparative HPLC system with a gradient pump and UV detector.
Materials:
-
Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 150 Å pore size, 19 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Crude Sample: this compound dissolved in a minimal amount of Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min for at least 2 column volumes.
-
Sample Injection: Inject the dissolved crude sample onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B from 5% to 45% over 40 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while the 280 nm wavelength can help to identify any aromatic impurities.
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the this compound product.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified product as a white powder.
Logical Workflow for HPLC Purification
The following diagram illustrates the logical workflow for the purification of this compound using RP-HPLC.
Caption: Workflow for the purification of this compound by RP-HPLC.
Signaling Pathway of Product Application
While not a signaling pathway in the biological sense, the following diagram illustrates the "signal" of chemical reactivity that is central to the function of the purified this compound product in a typical bioorthogonal click chemistry reaction.
Caption: Reaction schematic for the use of purified this compound.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. tks | publisher, event organiser, media agency | Moving beyond preparative reverse phase HPLC for peptide purification - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. bachem.com [bachem.com]
- 4. biotage.com [biotage.com]
A Comparative Guide to Gly-Gly-Gly-PEG4-azide and Val-Cit Linkers in Antibody-Drug Conjugates
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success, profoundly influencing both efficacy and toxicity. This guide provides an objective comparison of two prominent cleavable linkers: the tripeptide-based Gly-Gly-Gly-PEG4-azide and the dipeptide-based Val-Cit linker. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.
Linker Characteristics and Mechanism of Action
This compound Linker
The this compound linker is a versatile tool for bioconjugation, featuring a tri-glycine peptide sequence, a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal azide (B81097) group for "click chemistry" attachment to a payload. The triglycyl peptide is designed for cleavage within the lysosomal compartment of cancer cells, while the PEG4 spacer enhances solubility and can reduce the immunogenicity of the ADC. The azide functionality allows for a highly specific and stable conjugation to an alkyne-modified drug molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
While the precise enzymatic cleavage profile of the Gly-Gly-Gly sequence is not as extensively characterized as that of the Val-Cit linker, it is presumed to be susceptible to degradation by a range of lysosomal proteases. Studies on similar peptide linkers, such as the tetrapeptide Gly-Gly-Phe-Gly, have demonstrated their stability in plasma and effective cleavage within lysosomes. The tri-glycine motif is expected to offer a balance of stability in circulation and susceptibility to enzymatic hydrolysis in the target cell.
Val-Cit Linker
The Val-Cit linker, composed of a valine-citrulline dipeptide, is one of the most clinically validated cleavable linkers, notably used in the FDA-approved ADC, Adcetris®. It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage occurs at the amide bond between citrulline and, typically, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, which then releases the unmodified cytotoxic payload.
The high specificity of the Val-Cit linker for Cathepsin B contributes to its stability in systemic circulation, minimizing premature drug release and associated off-target toxicity. However, it has been shown to be susceptible to cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can lead to challenges in preclinical evaluation and potential for off-target effects.
Comparative Performance Data
The following tables summarize key performance parameters for ADCs constructed with Gly-Gly-Gly and Val-Cit linkers. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from different ADC constructs and experimental systems.
Table 1: In Vitro Plasma Stability
| Linker Type | Species | Assay Duration (days) | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 28 | No significant degradation | |
| Mouse | 7 | Significant degradation (variable depending on conjugation site) | ||
| Glu-Val-Cit (EVCit) | Mouse | 12 | ~50% | |
| Triglycyl (CX) | Mouse | - | High stability |
Note: Data for a triglycyl linker (CX) is used as a surrogate for this compound due to the lack of specific published data for the latter. The EVCit linker is an improved version of the Val-Cit linker designed for enhanced mouse plasma stability.
Table 2: Enzymatic Cleavage
| Linker Type | Enzyme | Relative Cleavage Rate/Half-life | Reference |
| Val-Cit | Cathepsin B | t½ ≈ 240 min (in one study) | |
| Cathepsin L, S, F | Slower than Cathepsin B | ||
| Neutrophil Elastase | Readily cleaved | ||
| Glu-Val-Cit (EVCit) | Cathepsin B | t½ = 2.8 h | |
| Gly-Gly-Phe-Gly | Lysosomal Proteases | Effective cleavage |
Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
For intact ADC analysis, samples may be analyzed directly or after immunocapture.
-
For free payload analysis, precipitate plasma proteins with an organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the intact ADC using a suitable liquid chromatography method coupled with a mass spectrometer to determine the average drug-to-antibody ratio (DAR) over time.
-
Quantify the released payload in the supernatant using a specific and sensitive LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point or the concentration of released payload.
Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To determine the susceptibility and kinetics of linker cleavage by Cathepsin B.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT as a reducing agent).
-
Substrate: Add the ADC or a model substrate (linker-payload conjugate) to the reaction buffer.
-
Enzyme: Initiate the reaction by adding a known concentration of purified human Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, quench the reaction by adding an equal volume of a stop solution (e.g., 2% formic acid).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact substrate from the cleaved products.
-
Data Analysis: Quantify the peak areas corresponding to the substrate and product to determine the rate of cleavage and the half-life of the linker.
Visualizations
Caption: Chemical structures of this compound and Val-Cit linkers.
Caption: Payload release mechanisms for GGG and Val-Cit linkers.
Caption: Experimental workflow for comparing ADC linker performance.
Conclusion
The selection between a this compound and a Val-Cit linker for ADC development depends on a multitude of factors, including the specific antibody, payload, and target indication.
The Val-Cit linker offers the advantage of being well-characterized and clinically validated, with a specific and efficient cleavage mechanism by Cathepsin B. Its primary drawback is its potential instability in certain preclinical models and susceptibility to off-target enzymatic cleavage.
The This compound linker provides a versatile and stable platform for ADC construction, leveraging the benefits of click chemistry for homogenous conjugation and a PEG spacer for improved physicochemical properties. While it is expected to have good plasma stability, particularly in mouse models, more comprehensive data on its enzymatic cleavage kinetics and direct comparisons with clinically established linkers are needed to fully elucidate its performance profile.
Ultimately, the optimal linker choice will be determined by empirical data from comparative studies, such as those outlined in this guide. Careful evaluation of plasma stability, cleavage kinetics, and in vitro and in vivo performance will be crucial for the development of safe and effective antibody-drug conjugates.
A Head-to-Head Comparison of Gly-Gly-Gly-PEG4-azide and GGFG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. This guide provides an objective, data-driven comparison of two prominent cleavable linkers: the site-specific Gly-Gly-Gly-PEG4-azide linker and the well-established, enzyme-cleavable Gly-Gly-Phe-Gly (GGFG) linker.
Executive Summary
The this compound linker offers the advantage of site-specific conjugation through click chemistry, leading to homogeneous ADCs with a uniform drug-to-antibody ratio (DAR). The integrated PEG4 spacer enhances hydrophilicity, which can improve the pharmacokinetic profile of the ADC. In contrast, the GGFG linker is a tetrapeptide sequence well-characterized for its cleavage by lysosomal proteases, particularly cathepsins, leading to efficient payload release within the tumor cell. This enzymatic cleavage mechanism is a key contributor to the potent bystander effect observed with ADCs utilizing this linker, such as the clinically successful Trastuzumab deruxtecan.
A critical distinction lies in their primary cleavage mechanisms. While GGFG's enzymatic lability is well-established, the Gly-Gly-Gly sequence in the PEGylated linker is suggested by some studies to be relatively stable against certain proteases like cathepsin B, raising questions about its primary mode of intracellular cleavage. This guide will delve into the structural differences, mechanisms of action, and performance characteristics of ADCs constructed with these two linkers, supported by experimental data and detailed protocols.
Structural and Functional Comparison
| Feature | This compound Linker | GGFG Linker |
| Structure | Tri-glycine peptide with a 4-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. | Tetrapeptide with the amino acid sequence Gly-Gly-Phe-Gly. |
| Conjugation Chemistry | Utilizes the azide group for bioorthogonal "click chemistry" (e.g., SPAAC or CuAAC) with a corresponding alkyne-modified antibody or payload, allowing for site-specific conjugation.[1][2] | Typically conjugated to the antibody via a maleimide (B117702) group that reacts with reduced cysteine residues (stochastic) or engineered cysteines (site-specific). |
| Cleavage Mechanism | While described by suppliers as a cleavable linker, the specific enzymatic cleavage of the triglycine (B1329560) sequence is not as well-defined as GGFG. Some evidence suggests triglycine sequences can be stable to certain lysosomal proteases.[3] The PEG chain itself is not cleaved enzymatically. | Primarily cleaved by lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in the tumor microenvironment.[4][5] |
| Key Advantages | - Site-specific conjugation leads to homogeneous ADCs.[6] - PEG spacer enhances solubility and can improve pharmacokinetics.[7] - Reduced immunogenicity due to the PEG component.[6] | - Well-established and clinically validated linker.[8] - Efficient and specific cleavage by tumor-associated enzymes.[4] - Contributes to a potent bystander effect.[9] |
| Potential Considerations | - The precise intracellular cleavage mechanism of the triglycine portion requires further elucidation. - The azide group requires a corresponding alkyne for conjugation. | - Stochastic conjugation can lead to heterogeneous ADC populations. - The hydrophobicity of the peptide may impact aggregation in some cases. |
Performance Data
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). While direct comparative data for ADCs with these two specific linkers is limited, we can infer performance from studies on similar linker types.
| Linker Type | Payload | Target Cell Line | IC50 (approximate range) | Key Observations |
| Cathepsin-Cleavable (e.g., GGFG-like) | Auristatins (e.g., MMAE) | Various HER2+ or CD30+ lines | 1 - 50 ng/mL | Potent cytotoxicity is consistently observed with cathepsin-cleavable linkers due to efficient intracellular payload release. |
| PEGylated Peptide Linkers | Auristatins (e.g., MMAE) | Various | 5 - 100 ng/mL | The inclusion of a PEG spacer can sometimes slightly decrease in vitro potency compared to non-PEGylated counterparts, potentially due to altered cell permeability or steric hindrance at the cleavage site. However, they often lead to improved in vivo performance.[10] |
Plasma Stability
High plasma stability is crucial to minimize off-target toxicity and ensure the ADC reaches the tumor intact.
| Linker Type | Plasma Source | Stability Metric (% intact ADC or % payload release) | Key Observations | |---|---|---|---|---| | GGFG | Human, Rat, Mouse | >95% intact ADC after 7 days; 1-2% payload release over 21 days.[11] | The GGFG linker is known for its exceptional stability in systemic circulation.[8] | | This compound | Human, Mouse | High stability is expected due to the stable peptide backbone and the hydrophilic PEG chain, which can shield the linker from enzymatic degradation. | PEGylation generally enhances the plasma stability of ADCs by increasing their hydrodynamic volume and masking potential cleavage sites.[7] |
Mechanism of Action and Bystander Effect
The ability of an ADC to kill neighboring antigen-negative tumor cells, known as the bystander effect, is a significant contributor to its overall anti-tumor activity, especially in heterogeneous tumors.
GGFG Linker: Enzyme-Mediated Release and Bystander Killing
ADCs with GGFG linkers are internalized into the target cancer cell via receptor-mediated endocytosis. In the acidic environment of the lysosome, overexpressed cathepsins cleave the GGFG peptide, releasing the cytotoxic payload. If the payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative cells.[9][12]
Caption: Mechanism of action for an ADC with a GGFG linker, highlighting the bystander effect.
This compound Linker: A Focus on Stability and Pharmacokinetics
For the this compound linker, the mechanism of payload release is less defined. While it is categorized as cleavable, the triglycine motif has been shown to be resistant to cleavage by cathepsin B in some contexts.[3] It is plausible that other lysosomal proteases are responsible for its cleavage, or that the primary benefit of this linker lies in the properties conferred by the PEG spacer and the site-specific conjugation. The PEG4 spacer increases the hydrophilicity of the ADC, which can lead to improved pharmacokinetics, such as a longer half-life and reduced clearance.[7]
Experimental Protocols
Synthesis of ADCs
GGFG-Maleimide ADC Synthesis Workflow
This protocol outlines the stochastic conjugation of a maleimide-functionalized GGFG-payload to an antibody.
Caption: Workflow for the synthesis of an ADC using a GGFG-maleimide linker.
This compound ADC Synthesis Workflow (via Click Chemistry)
This protocol outlines the site-specific conjugation using a this compound linker and an antibody engineered with an alkyne handle.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. books.rsc.org [books.rsc.org]
- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of ADCs with a Gly-Gly-Gly-PEG4-Azide Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in heterogeneous tumors. This guide provides a comparative assessment of the bystander effect mediated by ADCs utilizing a cleavable Gly-Gly-Gly-PEG4-azide linker. We will delve into the mechanism, present comparative data with alternative linkers, and provide detailed experimental protocols for evaluating this phenomenon.
The Role of the Linker in the Bystander Effect
The linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's ability to induce a bystander effect. Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or in the presence of certain enzymes that are more abundant in the tumor microenvironment.
The Gly-Gly-Gly (GGG) peptide sequence is a substrate for lysosomal proteases like Cathepsin B. Upon internalization of the ADC into a target cell, these proteases cleave the GGG linker, releasing the payload. The addition of a PEG4 spacer is intended to improve solubility and pharmacokinetic properties. The terminal azide (B81097) group allows for site-specific conjugation to the antibody via "click chemistry."
For a significant bystander effect to occur, the released payload must be able to permeate the cell membrane to diffuse out of the target cell and into neighboring cells.[1] Therefore, the physicochemical properties of the payload are as crucial as the cleavability of the linker.
Comparative Analysis of Linker Performance
Direct comparative data for an ADC with a this compound linker is limited in publicly available literature. However, a study by Senter and colleagues provides valuable insights into the performance of a triglycyl (CX) peptide linker compared to a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. While not identical to the GGG-PEG4-azide linker, the core triglycyl peptide cleavage mechanism is the same, offering a relevant comparison.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity (IC50 values) of anti-EpCAM and anti-EGFR ADCs with a triglycyl (CX) linker versus a non-cleavable (SMCC) linker in various cancer cell lines.
| Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Calu-3 | EpCAM | Triglycyl (CX) | DM1 | 10 |
| Calu-3 | EpCAM | Non-cleavable (SMCC) | DM1 | >1000 |
| LoVo | EpCAM | Triglycyl (CX) | DM1 | 3 |
| LoVo | EpCAM | Non-cleavable (SMCC) | DM1 | 30 |
| HSC-2 | EGFR | Triglycyl (CX) | DM1 | 0.3 |
| HSC-2 | EGFR | Non-cleavable (SMCC) | DM1 | 3 |
| H1975 | EGFR | Triglycyl (CX) | DM1 | 1 |
| H1975 | EGFR | Non-cleavable (SMCC) | DM1 | 100 |
Data adapted from Poon, K. A. et al. (2016). A new triglycyl peptide linker for antibody-drug conjugates (ADCs) with improved targeted killing of cancer cells. Molecular Cancer Therapeutics, 15(6), 1311-1320.
The data indicates that the ADC with the cleavable triglycyl linker generally exhibits greater potency compared to the ADC with the non-cleavable linker, suggesting efficient payload release. However, the study also noted that the catabolite of the CX linker is charged at extracellular pH, which limits its ability to penetrate neighboring cells and induce a strong bystander effect. This highlights the importance of the specific payload and its catabolite's properties in mediating bystander killing.
In Vivo Antitumor Efficacy
The in vivo efficacy of these ADCs was evaluated in mouse xenograft models.
| Tumor Model | Target Antigen | ADC (Linker-Payload) | Dose (mg/kg) | Tumor Growth Inhibition |
| Calu-3 | EpCAM | Anti-EpCAM-CX-DM1 | 5 | Significant |
| Calu-3 | EpCAM | Anti-EpCAM-SMCC-DM1 | 10 | Moderate |
| HSC-2 | EGFR | Anti-EGFR-CX-DM1 | 5 | Significant |
| HSC-2 | EGFR | Anti-EGFR-SMCC-DM1 | 10 | Moderate |
Data adapted from Poon, K. A. et al. (2016). A new triglycyl peptide linker for antibody-drug conjugates (ADCs) with improved targeted killing of cancer cells. Molecular Cancer Therapeutics, 15(6), 1311-1320.
The in vivo data corroborates the in vitro findings, with the triglycyl linker-ADC demonstrating superior tumor growth inhibition at a lower dose compared to the non-cleavable linker-ADC.
Experimental Protocols for Assessing Bystander Effect
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
Protocol:
-
Cell Preparation:
-
Label the antigen-negative cell line (e.g., with GFP) to distinguish it from the antigen-positive cell line.
-
Seed the antigen-positive and GFP-labeled antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
-
ADC Treatment:
-
Add the ADC at various concentrations to the co-culture wells. Include a no-ADC control.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours.
-
-
Analysis:
-
Use flow cytometry or high-content imaging to quantify the number of viable GFP-positive (antigen-negative) cells in each well.
-
The reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
-
Calculate the EC50 for the bystander killing effect.
-
Conditioned Medium Transfer Assay
This assay determines if the payload released from the target cells is responsible for the bystander effect.
Protocol:
-
Generate Conditioned Medium:
-
Seed antigen-positive cells in a culture flask.
-
Treat the cells with the ADC for 48-72 hours to allow for ADC processing and payload release into the medium.
-
Collect the culture medium (now "conditioned medium") and filter it to remove any cells and debris.
-
-
Treat Antigen-Negative Cells:
-
Seed antigen-negative cells in a 96-well plate.
-
Add the conditioned medium to these cells. Include conditioned medium from untreated antigen-positive cells as a control.
-
-
Incubation and Analysis:
-
Incubate for 72 hours.
-
Assess the viability of the antigen-negative cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A decrease in viability of the antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells indicates a bystander effect mediated by the released payload.
-
3D Spheroid Model
This model more closely mimics the three-dimensional architecture of a solid tumor.
Protocol:
-
Spheroid Formation:
-
Generate co-culture spheroids containing both antigen-positive and fluorescently labeled antigen-negative cells in ultra-low attachment plates.
-
-
ADC Treatment:
-
Treat the spheroids with the ADC.
-
-
Analysis:
-
Use confocal microscopy to visualize the penetration of the ADC and the killing of both cell types within the spheroid over time.
-
Dissociate the spheroids and use flow cytometry to quantify the viability of each cell population.
-
Visualizing the Mechanisms
To understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of the bystander effect for a cleavable linker ADC.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Caption: Signaling pathways for common ADC payload classes.
Conclusion
The this compound linker represents a promising component for the development of ADCs, offering a cleavable mechanism for payload release. The extent of the bystander effect will ultimately depend on the membrane permeability of the specific payload it carries. The provided comparative data for a similar triglycyl linker highlights the potential for enhanced potency over non-cleavable linkers. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to rigorously assess the bystander killing capacity of their ADC candidates, a crucial step in the development of next-generation cancer therapeutics.
References
A Comparative Guide to Antibody-Drug Conjugate (ADC) Linkers: In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety.[1] This guide provides an objective comparison of different ADC linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
The linker, the chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload liberation within the target tumor cells.[2] This delicate balance is key to widening the therapeutic window.[1]
This guide will delve into the comparative performance of the two main categories of linkers: cleavable and non-cleavable linkers.
Cleavable vs. Non-Cleavable Linkers: Two Strategies for Payload Release
The primary distinction between these two linker classes lies in their mechanism of payload release.[1] Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells.[1][3] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload.[1][4]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers take advantage of the physiological differences between the systemic circulation and the intracellular compartments of tumor cells.[1] The most common types are protease-sensitive, pH-sensitive, and redox-sensitive linkers.[3]
-
Protease-Sensitive Linkers: These linkers, most notably those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1] The VC linker is recognized for its high plasma stability and efficient intracellular cleavage.[1] However, some studies have noted potential instability in rodent plasma due to enzymes like carboxylesterase 1c (Ces1c).[5][6]
-
pH-Sensitive Linkers: These linkers, such as those incorporating a hydrazone bond, are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[3][4] While effective, traditional hydrazone linkers have been associated with instability in circulation, leading to premature drug release.[7][8] Newer designs, like a silyl (B83357) ether-based linker, have shown significantly improved stability in human plasma.[9]
-
Redox-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where concentrations of glutathione (B108866) are significantly higher than in the bloodstream.[3] Steric hindrance around the disulfide bond can enhance plasma stability.[7]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific chemical trigger for payload release.[3][4] The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.[1][8] This mechanism generally leads to higher stability in circulation and a lower risk of off-target toxicity.[4][8] However, the resulting payload metabolite is often less membrane-permeable, which can limit the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[1][8]
The Bystander Effect: A Key Consideration for Linker Design
The bystander effect is the ability of an ADC's payload to kill neighboring, antigen-negative cells after being released from the target antigen-positive cell.[][11] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.[12][13]
Cleavable linkers are generally associated with a more pronounced bystander effect because they can release the payload in its free, unmodified, and often membrane-permeable form.[][13][14] In contrast, the charged amino acid residue attached to the payload released from non-cleavable linkers can hinder its ability to cross cell membranes and kill neighboring cells.[1]
Quantitative Comparison of ADC Linker Performance
The following tables summarize quantitative data from various studies comparing the in vitro and in vivo performance of different ADC linkers.
| Linker Type | Linker Example | In Vitro Stability (Human Plasma) | In Vivo Stability/Efficacy | Key Findings |
| Cleavable | ||||
| pH-Sensitive | Silyl Ether | t1/2 > 7 days | Not specified | Significantly more stable than traditional hydrazone (t1/2 = 2 days) and carbonate (t1/2 = 36 hours) linkers.[9] |
| Protease-Sensitive | Val-Cit (vc) | High stability[1] | Highly stable in human plasma, but can be unstable in mouse plasma due to Ces1c.[5] | A widely used linker with a good balance of stability and cleavability.[1] |
| Protease-Sensitive | Triglycyl (CX) | Not specified | Half-life (t1/2) of 9.9 days, comparable to SMCC-DM1.[9] | CX-DM1 ADCs were more active in vivo at a lower dose (3 mg/kg) than SMCC-DM1 ADCs (15 mg/kg).[9] |
| Non-Cleavable | ||||
| Thioether | SMCC | High stability[3] | Generally show high in vivo stability and a favorable safety profile.[4][8] | The released payload-amino acid complex is less membrane permeable, limiting the bystander effect.[1] |
Experimental Protocols
Accurate assessment of ADC linker stability and efficacy is crucial for preclinical development. Below are outlines of key experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.[15]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[15]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[15]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[15]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.[1][15]
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To evaluate the stability, biodistribution, and anti-tumor efficacy of the ADC in an animal model.
Methodology:
-
Administer the ADC intravenously to a relevant animal model (e.g., mice bearing tumor xenografts).[3]
-
Pharmacokinetics:
-
Efficacy:
-
Monitor tumor volume over time in treated and control groups.
-
At the end of the study, tumors can be excised to measure the concentration of released payload within the tumor tissue.[14]
-
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing ADC linker stability and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugates Synthesized with Gly-Gly-Gly-PEG4-Azide Linker
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, which bridges the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and efficacy. This guide provides a detailed characterization of ADCs synthesized using a Gly-Gly-Gly-PEG4-azide linker, offering an objective comparison with established linker technologies.
The this compound linker combines three key features: a triglycine (B1329560) (GGG) peptide sequence, a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal azide (B81097) group. The azide enables highly specific and stable conjugation to an alkyne-modified antibody via "click chemistry," yielding a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).[1][] The GGG peptide is designed for cleavage within the lysosome of target cells, while the hydrophilic PEG4 spacer aims to improve the ADC's solubility and pharmacokinetic properties.[3][4][]
Performance Comparison of ADC Linkers
To contextualize the performance of a triglycine-based linker, this guide leverages experimental data from studies on a closely related triglycyl linker (CX) and compares it with two widely used alternatives: the enzyme-cleavable Val-Cit linker and the non-cleavable SMCC linker.[3][6]
Note: Specific experimental data for an ADC constructed with the exact this compound linker is not extensively available in peer-reviewed literature. The data presented for the "Triglycine-Based Linker" is adapted from studies on a triglycyl (CX) maytansinoid-based ADC, which serves as the closest available proxy.[3][6]
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) against target cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Triglycine-Based (CX) | Maytansinoid (DM1) | Calu-3 (Lung Cancer) | ~10 | [3][6] |
| Triglycine-Based (CX) | Maytansinoid (DM1) | HSC-2 (Squamous Cell) | ~3 | [3][6] |
| Non-Cleavable (SMCC) | Maytansinoid (DM1) | Calu-3 (Lung Cancer) | ~10 | [3][6] |
| Non-Cleavable (SMCC) | Maytansinoid (DM1) | HSC-2 (Squamous Cell) | ~30 | [3][6] |
| Cleavable (Val-Cit) | MMAE | Karpas 299 (CD30+) | 1-10 | [7] |
| Cleavable (Val-Cit) | MMAE | NCI-N87 (HER2+) | 2.5 | [6] |
The triglycine-based linker ADC demonstrated comparable or superior in vitro cytotoxicity compared to the non-cleavable SMCC linker, particularly in cell lines where it was significantly more active (e.g., HSC-2).[3][6]
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
In vivo studies are crucial for evaluating an ADC's anti-tumor activity in a living system. The Minimum Efficacious Dose (MED) is the lowest dose that produces a significant anti-tumor effect.
| Linker Type | Payload | Tumor Model | MED (mg/kg) | Outcome | Reference |
| Triglycine-Based (CX) | Maytansinoid | Calu-3 | 3 | Tumor Regression | [3][6] |
| Non-Cleavable (SMCC) | Maytansinoid | Calu-3 | 15 | Less active than CX ADC | [3][6] |
| Triglycine-Based (CX) | Maytansinoid | HSC-2 | 3 | Significant Tumor Inhibition | [3][6] |
| Non-Cleavable (SMCC) | Maytansinoid | HSC-2 | 15 | Less active than CX ADC | [3][6] |
| Cleavable (Val-Cit) | MMAE | Human Lymphoma | 3 | Tumor Regression | [8] |
In preclinical xenograft models, the triglycine (CX) linker ADC showed potent anti-tumor activity at a significantly lower dose compared to its non-cleavable SMCC counterpart, highlighting its improved therapeutic potential in vivo.[3][6]
Table 3: Comparative Properties of ADC Linkers
| Property | Triglycine-PEG4-Azide | Val-Cit-PABC | Non-Cleavable (SMCC) |
| Type | Cleavable (Peptide) | Cleavable (Peptide) | Non-cleavable |
| Cleavage Mechanism | Lysosomal Proteases | Cathepsin B | Antibody Degradation |
| Conjugation | Site-specific (Azide-Alkyne) | Primarily Cysteine/Lysine | Primarily Cysteine/Lysine |
| DAR Homogeneity | High (via Click Chemistry) | Low to Moderate | Low to Moderate |
| Plasma Stability | High (Triglycine is stable) | Good, but susceptible to some proteases | Very High |
| Bystander Effect | Possible (payload dependent) | Yes (for membrane-permeable payloads) | Limited (charged catabolite) |
| Hydrophilicity | Enhanced by PEG4 spacer | Generally Hydrophobic | Hydrophobic |
Experimental Protocols & Methodologies
Accurate characterization of ADCs is essential for development. Below are detailed protocols for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the hydrophobicity conferred by the conjugated payload. This allows for the quantification of antibodies with different numbers of drugs attached.[3][9]
Protocol:
-
System: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector and a HIC column (e.g., Tosoh Bio Butyl-NPR).
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Analysis: Inject the sample. The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.). Calculate the average DAR by integrating the peak areas for each species, multiplying by its DAR, summing the results, and dividing by the total integrated area.
In Vitro Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC.[7]
Protocol:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium. Add 100 µL of the solutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to untreated control wells to determine the percentage of cell viability. Plot the viability against the ADC concentration (log scale) and use a non-linear regression model to calculate the IC50 value.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the ability of an ADC to inhibit tumor growth in mice.
Protocol:
-
Model Establishment: Implant human tumor cells (e.g., Calu-3) subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[3]
-
Tumor Growth Monitoring: Monitor tumor growth until the average volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at various doses).
-
Dosing: Administer the ADCs intravenously (IV) at the specified doses and schedule (e.g., a single dose).[3]
-
Data Collection: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences between the treatment and control groups. Determine the Minimum Efficacious Dose (MED) and assess tumor growth inhibition.[3]
Visualizing ADC Mechanisms and Workflows
General Mechanism of Action for a Cleavable ADC
The following diagram illustrates the pathway of an ADC from systemic circulation to payload-induced apoptosis in a target cancer cell.
Caption: General mechanism of action for a cleavable Antibody-Drug Conjugate.
Experimental Workflow for ADC Characterization
This workflow outlines the key steps in the synthesis and characterization of a site-specific ADC using azide-alkyne click chemistry.
Caption: Workflow for site-specific ADC synthesis and characterization.
Signaling Pathway of Microtubule-Inhibiting Payloads
Payloads such as Monomethyl Auristatin E (MMAE) and Maytansinoids (DM1) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway for microtubule-inhibiting ADC payloads.
Conclusion
The this compound linker represents a modern approach to ADC design, leveraging site-specific conjugation for homogeneity and incorporating a hydrophilic spacer to potentially improve pharmacokinetics. While direct comparative data for this exact linker is limited, analysis of a closely related triglycine linker demonstrates significant promise, showing potent in vitro and in vivo efficacy that can be superior to non-cleavable linkers.[3][6] The combination of a stable yet cleavable peptide, a beneficial PEG spacer, and the precision of click chemistry makes this linker class a compelling option for the development of next-generation ADCs with an improved therapeutic window. Further studies directly characterizing ADCs synthesized with the this compound linker are warranted to fully elucidate their clinical potential.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 6. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to PEGylated vs. Non-PEGylated Linkers in Advanced Therapeutics
In the development of targeted therapies, such as antibody-drug conjugates (ADCs), the linker molecule that connects the targeting moiety (e.g., an antibody) to the therapeutic payload is a critical component influencing the overall efficacy, safety, and pharmacokinetic profile of the drug.[1][2] Linkers are broadly categorized into two main classes: non-PEGylated and PEGylated linkers, the latter incorporating polyethylene (B3416737) glycol (PEG) chains. This guide provides an objective, data-driven comparison of the advantages of PEGylated linkers over their non-PEGylated counterparts for researchers, scientists, and drug development professionals.
The Core Advantages of PEGylation
The incorporation of PEG chains into linker structures—a process known as PEGylation—imparts several beneficial physicochemical and pharmacological properties.[3][4] These advantages primarily stem from PEG's unique characteristics: it is hydrophilic, biocompatible, non-toxic, and lacks immunogenicity.[1][5]
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic drugs used as payloads in ADCs are hydrophobic.[6] Conjugating these molecules to an antibody, often with a hydrophobic linker, can decrease the overall solubility of the ADC, leading to aggregation.[1][2] This aggregation can compromise therapeutic efficacy, induce an immune response, and lead to rapid clearance from circulation.[1][6]
PEGylated linkers effectively address this challenge. The hydrophilic PEG chains create a hydration shell around the conjugate, significantly improving its water solubility and preventing aggregation.[6][7] This allows for the development of stable ADC formulations and enables higher drug-to-antibody ratios (DAR) without the risk of aggregation, potentially increasing the potency of the therapeutic.[1][2][7]
Improved Pharmacokinetics and Bioavailability
One of the most significant advantages of PEGylation is the profound improvement in the pharmacokinetic (PK) profile of the therapeutic.[2][8] The attachment of PEG chains increases the hydrodynamic size of the conjugate.[8][9] This larger size reduces the rate of renal clearance, thereby prolonging the circulation half-life (t1/2) of the drug in the bloodstream.[3][9]
A longer half-life increases the exposure of the tumor to the therapeutic agent, enhancing the probability of accumulation in the target tissue.[6][10] Studies have consistently shown that ADCs with PEGylated linkers exhibit a prolonged half-life, increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC) compared to their non-PEGylated counterparts.[1][2]
Reduced Immunogenicity and the "Stealth Effect"
PEGylation confers "stealth" properties to therapeutics, enabling them to evade the body's immune system.[5][11] The flexible PEG chains create a protective layer that masks the surface of the conjugate from recognition by the mononuclear phagocyte system (MPS), which is responsible for clearing foreign particles from the blood.[8][12] This shielding effect reduces opsonization (the binding of plasma proteins that tag particles for clearance) and minimizes the risk of generating an immune response against the therapeutic protein.[5][13] By reducing immunogenicity, PEGylation helps maintain the drug's efficacy over repeated administrations and lowers the risk of adverse immune-related side effects.[14]
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, highlighting the quantitative advantages of PEGylated linkers over non-PEGylated linkers in different therapeutic constructs.
| Parameter | Non-PEGylated Conjugate | PEGylated Conjugate | Fold Improvement | Reference |
| Half-life (t1/2) | 19.6 minutes | 49 minutes (4 kDa PEG) | 2.5x | [15][16] |
| 19.6 minutes | 219.5 minutes (10 kDa PEG) | 11.2x | [15][16] | |
| Blood Concentration (1h p.i.) | 0.06 ± 0.01 % ID/g | 0.23 ± 0.01 % ID/g | 3.8x | [17][18] |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 20.0 mg/kg (10 kDa PEG) | ≥4.0x | [16] |
| In Vitro Cytotoxicity (IC50) | 1.1 nM (HM) | 4.9 nM (HP4KM, 4 kDa PEG) | 4.5x reduction | [16] |
| 1.1 nM (HM) | 24.7 nM (HP10KM, 10 kDa PEG) | 22.5x reduction | [16] |
Note: The reduction in in vitro cytotoxicity with longer PEG chains in some studies highlights a key consideration in linker design, where a balance must be struck between improved pharmacokinetics and potential impacts on potency.[10][15]
Visualizing the Impact of PEGylation
The following diagrams illustrate the mechanisms and workflows associated with the use of PEGylated linkers.
Caption: The "Stealth Effect" of PEGylation, shielding the conjugate from immune recognition.
Caption: A generalized experimental workflow for the preclinical evaluation of an ADC.
Caption: Comparison of typical pharmacokinetic curves for PEGylated vs. non-PEGylated ADCs.
Considerations and Potential Drawbacks
While the advantages are significant, an objective evaluation requires acknowledging potential drawbacks. In some instances, very long PEG chains can sterically hinder the interaction between the antibody and its target antigen or reduce the uptake by tumor cells, leading to lower in vitro potency.[10][19] Furthermore, there is growing evidence of pre-existing anti-PEG antibodies in a portion of the human population, which can lead to an "accelerated blood clearance" (ABC) phenomenon upon repeated administration of PEGylated therapeutics, potentially compromising their efficacy and safety.[5][20]
Experimental Protocols
Detailed methodologies are crucial for accurately comparing the performance of different linker technologies. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic (PK) Study
-
Objective: To determine the circulation half-life, clearance rate, and overall exposure (AUC) of the ADC.
-
Methodology:
-
Animal Model: Healthy BALB/c mice or other appropriate rodent models are used.
-
Dosing: A single intravenous (IV) dose of the PEGylated and non-PEGylated ADC is administered to separate groups of mice (e.g., 3 mg/kg).[21]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, and up to several days).
-
Analysis: The concentration of the total antibody or ADC in the plasma/serum is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Calculation: Pharmacokinetic parameters (t1/2, AUC, clearance) are calculated using appropriate software (e.g., Phoenix WinNonlin).
-
In Vitro Cytotoxicity Assay
-
Objective: To measure the potency of the ADC in killing target cancer cells.
-
Methodology:
-
Cell Lines: Cancer cell lines expressing the target antigen (e.g., NCI-N87 for HER2-positive cancer) are used.[15]
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are incubated with serial dilutions of the PEGylated and non-PEGylated ADCs for a fixed period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Efficacy (Tumor Xenograft) Study
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into the flank of the mice. Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into groups: vehicle control, non-PEGylated ADC, and PEGylated ADC.
-
Dosing: ADCs are administered intravenously at a specified dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: The mean tumor volume for each group is plotted over time. Tumor growth inhibition (TGI) is calculated to determine the anti-tumor effect.
-
Conclusion
PEGylated linkers offer a multitude of advantages over their non-PEGylated counterparts, primarily by enhancing solubility, extending circulation half-life, and reducing immunogenicity.[3][14][] These improvements can lead to a wider therapeutic window, with enhanced efficacy and potentially reduced toxicity.[1][2] However, the choice of linker is not a one-size-fits-all decision. The optimal linker design requires a careful balance between improving pharmacokinetics and maintaining potent biological activity.[15] As demonstrated by experimental data, factors such as PEG chain length and architecture must be carefully optimized for each specific antibody-payload combination to achieve the desired therapeutic profile.[10][23] Therefore, a thorough preclinical evaluation, following rigorous experimental protocols, is essential for the successful development of next-generation targeted therapeutics.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20160310612A1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
Evaluating the Cleavability of the Gly-Gly-Gly Linker: A Comparative Guide
For researchers and professionals in drug development, the choice of a linker molecule is a critical design element, profoundly influencing the stability, efficacy, and safety profile of conjugate therapies such as Antibody-Drug Conjugates (ADCs). The Gly-Gly-Gly (GGG) linker, a member of the flexible polyglycine family, is often utilized for its simplicity, flexibility, and perceived stability. This guide provides a comparative evaluation of the GGG linker's cleavability against established enzyme-sensitive linkers, supported by experimental protocols and data.
Overview of Linker Properties
Peptide linkers in bioconjugates can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers offer high stability, relying on the complete degradation of the carrier protein to release the payload. Cleavable linkers, conversely, are designed to be selectively cleaved in response to specific physiological cues, such as the acidic and enzyme-rich environment of tumor cell lysosomes.
The GGG linker is generally characterized by its high flexibility, which can be advantageous in ensuring that the linked protein domains fold and function correctly. It is often considered to be stable against degradation by common proteases, a feature that can be desirable for applications requiring the conjugate to remain intact in circulation. However, the existence of specific enzymes capable of cleaving polyglycine sequences complicates a simple classification of GGG as "non-cleavable."
Comparative Cleavability Analysis
The cleavability of a linker is not an intrinsic property but is dependent on the specific enzymatic or chemical environment. Here, we compare the GGG linker with two widely used cathepsin B-cleavable linkers: Valine-Citrulline (Val-Cit) and Glycine-Phenylalanine-Leucine-Glycine (GFLG).
Table 1: Comparative Stability and Cleavage of Selected Linkers
| Linker Sequence | Primary Cleavage Mechanism | Key Cleaving Enzyme(s) | Plasma Stability | Lysosomal Stability (in the presence of target enzymes) |
| Gly-Gly-Gly (GGG) | Enzymatic (Specific Proteases) | GlySERIAS, Fungal Polyglycine Hydrolases | High | Low (with specific enzymes) |
| Val-Cit | Enzymatic (Protease-sensitive) | Cathepsin B, L, S, K | High | Low |
| GFLG | Enzymatic (Protease-sensitive) | Cathepsin B | Moderate to High | Low |
Note: The data presented are representative and intended for comparative purposes. Actual cleavage rates and stability can vary depending on the specific conjugate and experimental conditions.
The Val-Cit and GFLG linkers are designed to be substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. This allows for targeted payload release within the cancer cell. The GGG linker, in contrast, is largely resistant to cleavage by Cathepsin B. However, specialized enzymes such as GlySERIAS have been developed to specifically digest flexible glycine-rich linkers. Additionally, certain fungal proteases, known as polyglycine hydrolases, have been identified that can selectively cleave glycine-glycine peptide bonds.
This suggests that the GGG linker can be considered "conditionally cleavable." In the absence of specific polyglycine-hydrolyzing enzymes, it behaves as a stable, non-cleavable linker.
Experimental Protocols
To empirically evaluate the cleavability of a GGG linker in comparison to other linkers, the following experimental protocols can be employed.
This assay assesses the stability of the linker in a physiological matrix, simulating its time in circulation.
Objective: To determine the rate of payload release from a GGG-linked conjugate in human plasma compared to a Val-Cit-linked conjugate.
Materials:
-
GGG-linked conjugate
-
Val-Cit-linked conjugate (as a control)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate the test conjugates in human plasma at a concentration of 0.1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
At each time point, stop the reaction by adding 3 volumes of cold quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload relative to the intact conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point.
This assay evaluates the susceptibility of the linker to cleavage by a key lysosomal protease.
Objective: To compare the rate of payload release from a GGG-linked conjugate and a Val-Cit-linked conjugate upon incubation with Cathepsin B.
Materials:
-
GGG-linked conjugate
-
Val-Cit-linked conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT)
-
Quenching Solution (acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the conjugates in an appropriate solvent (e.g., DMSO).
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the conjugate (final concentration of 1 µM) with the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution (final concentration of 20 nM).
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Terminate the reaction at each time point by adding an excess of cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.
-
Determine the cleavage rate for each linker.
This assay specifically evaluates the cleavability of the GGG linker by a polyglycine-specific protease.
Objective: To determine the cleavage efficiency of the GGG linker by GlySERIAS.
Materials:
-
GGG-linked conjugate
-
GlySERIAS enzyme (Genovis)
-
Reaction buffer as recommended by the manufacturer
-
Quenching solution (e.g., 1 mM ZnCl₂)
-
LC-MS/MS system
Procedure:
-
Incubate the GGG-linked conjugate with GlySERIAS at 37°C for 1 hour (or as optimized).
-
Stop the reaction by adding the quenching solution.
-
Analyze the sample by LC-MS to identify and quantify the cleavage products.
-
Determine the extent of linker cleavage.
Data Presentation
The quantitative data from the above experiments should be summarized in clear, comparative tables.
Table 2: Illustrative Plasma Stability Data
| Time (hours) | % Intact GGG-conjugate | % Intact Val-Cit-conjugate |
| 0 | 100 | 100 |
| 24 | >98% | >95% |
| 72 | >95% | >90% |
| 168 | >90% | >85% |
Table 3: Illustrative Enzymatic Cleavage Data
| Linker | Enzyme | Incubation Time (hours) | % Payload Release |
| GGG | Cathepsin B | 4 | < 5% |
| Val-Cit | Cathepsin B | 4 | > 90% |
| GGG | GlySERIAS | 1 | > 90% |
| Val-Cit | GlySERIAS | 1 | Not Applicable |
Visualizing Workflows
Diagrams can clarify the experimental processes and logical relationships.
Caption: Workflow for plasma stability and enzymatic cleavage assays.
Safety Operating Guide
Personal protective equipment for handling Gly-Gly-Gly-PEG4-azide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gly-Gly-Gly-PEG4-azide. The following procedures are designed to mitigate risks associated with the azide (B81097) functional group, ensuring a secure laboratory environment.
Hazard Assessment
This compound is an organic azide, a class of compounds considered energetic and potentially explosive.[1] The azide functional group makes the molecule sensitive to heat, light, friction, and pressure.[1][2] Furthermore, azides are acutely toxic, with a toxicity profile similar to cyanides.[1][3] A critical aspect of assessing the stability of an organic azide is its carbon-to-nitrogen ratio (C/N).[4][5]
Hazard Summary Table
| Hazard Category | Description | Data/Reference |
| Chemical Formula | C₁₆H₃₁N₇O₇ | [3][4][] |
| Molecular Weight | 433.46 g/mol | [4][] |
| Stability Metric | Carbon-to-Nitrogen (C/N) Ratio: 2.29 (16 Carbons / 7 Nitrogens) | A C/N ratio below 3 indicates the molecule should be handled with extreme caution as it may be unstable.[5] |
| Explosive Potential | Organic azides can decompose violently with input of energy (heat, light, shock, pressure).[1][3] | |
| Toxicity | The azide ion is highly toxic if inhaled, ingested, or absorbed through the skin.[] | |
| Reactivity Hazards | - Reacts with acids to form highly toxic and explosive hydrazoic acid.[4][7] - Forms shock-sensitive and explosive salts with heavy metals (e.g., copper, lead, brass in plumbing).[3][][7] - Reacts with halogenated solvents (e.g., dichloromethane, chloroform) to form extremely unstable di- and tri-azidomethane.[1][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[8] All handling must be conducted in a certified chemical fume hood.[7]
Required PPE Table
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Double gloving provides a robust barrier against skin contact and protects in case of a breach in the outer glove.[8] |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles are required at all times.[] A face shield worn over goggles is necessary when there is any risk of splashing or explosion.[2][8] |
| Body Protection | Flame-Resistant Lab Coat & Chemical Apron | A flame-resistant lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes. |
| Respiratory | Certified Chemical Fume Hood | All work must be performed in a fume hood to prevent inhalation of any potential vapors or aerosols.[7] |
| Foot Protection | Fully Enclosed, Chemical-Resistant Shoes | Prevents exposure from spills and protects feet from chemical and physical hazards.[8] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational protocol is essential for safety. Always work on the smallest scale possible and never work alone.[2][5]
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Procedure:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.[2] Line the work surface with disposable absorbent pads.[8]
-
Don all required PPE as specified in Table 2.
-
Ensure only non-metallic spatulas (plastic, ceramic) and tools are used to handle the solid compound.[5][]
-
Place a blast shield in front of the experimental setup inside the fume hood.[2][5]
-
-
Weighing and Transfer:
-
Handle the solid compound with extreme care to avoid friction or shock.[5]
-
Weigh out the minimum quantity required for the experiment.
-
-
Reaction Setup:
-
When dissolving, slowly add solvent to the solid to minimize aerosolization.[8]
-
Crucially, never use halogenated solvents (e.g., dichloromethane, chloroform).[1][5]
-
Avoid contact with acids, heavy metals, and other incompatible materials.[4][7]
-
Keep reactions cool and monitor for any signs of decomposition, such as gas evolution or temperature increase.
-
-
Storage:
-
If storage is necessary, store as a dilute solution (not to exceed 1 M) at or below -20°C, protected from light.[4] Stock solutions should be stored under nitrogen at -20°C for up to one month or -80°C for up to six months.
-
Disposal Plan
Improper disposal of azide waste can lead to violent explosions. Under no circumstances should azide-containing waste be poured down the drain. [][7]
Waste Management Workflow Diagram
Caption: Decision workflow for azide waste disposal.
4.1. Experimental Protocol: Deactivation of Dilute Azide Waste
For dilute aqueous solutions (≤ 5% azide), chemical deactivation is required to render the waste less hazardous.[] This procedure must be performed in a chemical fume hood.[]
Materials:
-
Aqueous azide waste (≤ 5%)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Dilute sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Place the dilute azide waste solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide in the waste.[]
-
Crucial Step: After the nitrite addition, slowly and gradually add a 20% aqueous solution of sulfuric acid from the dropping funnel until the mixture is acidic (test with pH paper). Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). []
-
Stir the reaction mixture. The decomposition is complete when the evolution of nitrogen oxides ceases.
-
Test for excess nitrite by placing a drop of the solution on starch-iodide paper; a blue color indicates the reaction is complete.[]
-
Neutralize the final solution to a pH between 6 and 9 with a dilute NaOH solution.[]
-
Pour the final, deactivated solution into a properly labeled hazardous waste container. The label must include "Deactivated Azide Waste" and list all chemical contents.[2]
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[2][]
Spill and Emergency Procedures
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).[5]
-
Carefully sweep up the solid material or absorbed liquid. Use non-metallic tools.
-
Clean the spill area with a basic solution (e.g., pH > 9.0 water) to neutralize any residual acid that could react with the azide.[5]
-
Collect all contaminated materials (absorbent, gloves, etc.) into a clearly labeled, non-metal hazardous waste container.[5]
-
Dispose of the waste through EHS.
Large Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately.[5]
-
Alert others in the vicinity and close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately.[5]
-
Do not attempt to clean up a large spill yourself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG4-Gly-Gly-Gly | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Gly-Gly-Gly-PEG4-DBCO, CAS 2353409-80-8 | AxisPharm [axispharm.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound - CsBioChina [csbiochina.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
